molecular formula C4H9NO2 B1590811 3-hydroxy-N-methylpropanamide CAS No. 6830-81-5

3-hydroxy-N-methylpropanamide

Número de catálogo: B1590811
Número CAS: 6830-81-5
Peso molecular: 103.12 g/mol
Clave InChI: TWOQEKLRIJBDSY-UHFFFAOYSA-N
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Descripción

3-hydroxy-N-methylpropanamide is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-hydroxy-N-methylpropanamide
Source PubChem
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InChI

InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOQEKLRIJBDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574211
Record name 3-Hydroxy-N-methylpropanamide
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6830-81-5
Record name 3-Hydroxy-N-methylpropanamide
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Record name 3-Hydroxy-N-methylpropanamide
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Record name 3-Hydroxy-N-methylpropanamide
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Foundational & Exploratory

An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: Properties, Structure, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5), a bifunctional organic compound featuring both a hydroxyl and a secondary amide group. While not extensively characterized in publicly accessible literature, its structure suggests significant potential as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available data, provides expert analysis of its structural and chemical properties, outlines robust synthetic protocols based on established chemical principles, and explores its prospective applications in drug development.

Molecular Structure and Chemical Identity

This compound is a simple, yet functionally rich, aliphatic amide. Its structure consists of a three-carbon propane backbone, substituted with a hydroxyl group (-OH) at the C3 position and an N-methylamide group (-C(=O)NHCH₃) at the C1 position.[1][2] This arrangement of functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity.

Key Identifiers:

IdentifierValue
CAS Number 6830-81-5[3]
Molecular Formula C₄H₉NO₂[3][4]
Molecular Weight 103.12 g/mol [3][5]
IUPAC Name This compound[3]
Synonyms N-Methyl-3-hydroxypropionamide, 3-Hydroxy-N-methylpropionamide[2]
SMILES CNC(=O)CCO[3][6]
InChI Key TWOQEKLRIJBDSY-UHFFFAOYSA-N[6]

The presence of both a hydrogen bond donor (hydroxyl and N-H) and two hydrogen bond acceptors (carbonyl and hydroxyl oxygens) suggests that this molecule can participate in intricate intermolecular and intramolecular hydrogen bonding networks. This is a critical feature influencing its physical properties and its interactions with biological macromolecules.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyPredicted Value / ObservationRationale / Comparative Data
Appearance Colorless to pale yellow liquid or solid[2]Small, polar molecules with these functional groups are often viscous liquids or low-melting solids at room temperature.
Melting Point Not availableFor comparison, the unmethylated analog, 3-hydroxypropanamide, is a solid. The related N-methylpropanamide has a melting point of -31 °C.[7]
Boiling Point > 200 °C (estimated)N-methylpropanamide boils at 148 °C.[7] The addition of a hydroxyl group will significantly increase the boiling point due to hydrogen bonding.
Solubility Soluble in water and polar organic solvents (e.g., ethanol, methanol)[2]The hydroxyl and amide groups can form strong hydrogen bonds with protic solvents.
LogP (predicted) -1.2 to -1.4[3][6]The negative value indicates high hydrophilicity, consistent with its polar functional groups.
pKa (estimated) ~16-17 (hydroxyl proton), ~18-19 (amide N-H)The hydroxyl pKa is similar to that of a primary alcohol. The amide N-H is generally very weakly acidic.

Spectroscopic Profile (Predicted)

A comprehensive understanding of a molecule's spectroscopic signature is critical for reaction monitoring and structural confirmation. While experimental spectra are not publicly available, a theoretical analysis based on established principles of NMR, IR, and MS is presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OH4.5 - 5.5Triplet (t)1H
-NH7.8 - 8.2Quartet (q) or Broad Singlet1H
-CH₂-OH (C3)3.5 - 3.7Quartet (q)2H
-CH₂-C=O (C2)2.2 - 2.4Triplet (t)2H
N-CH₃2.6 - 2.8Doublet (d)3H
  • Causality: The N-CH₃ protons are a doublet due to coupling with the single N-H proton. The N-H signal is expected to be a quartet due to coupling with the three N-CH₃ protons. The C3 methylene protons (-CH₂-OH) will be coupled to the C2 protons, and the C2 methylene protons will be coupled to the C3 protons, both likely appearing as triplets if the hydroxyl proton is not coupling. The hydroxyl proton itself will couple to the adjacent C3 methylene protons, resulting in a triplet.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display four signals, corresponding to the four unique carbon environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C1)172 - 175
-CH₂-OH (C3)58 - 62
-CH₂-C=O (C2)35 - 40
N-CH₃25 - 28
  • Causality: The carbonyl carbon (C1) is the most deshielded due to the strong electron-withdrawing effect of the oxygen atom. The carbon bearing the hydroxyl group (C3) appears in the typical range for a primary alcohol. The N-methyl carbon is the most shielded, appearing furthest upfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O functional groups.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
O-H3200 - 3500 (broad)Stretching
N-H3300 - 3500 (sharp/medium)Stretching
C-H (sp³)2850 - 3000Stretching
C=O (Amide I)1630 - 1680 (strong)Stretching
N-H (Amide II)1510 - 1570Bending
C-O1000 - 1100Stretching
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the molecular ion (M⁺˙, m/z = 103).

m/zPossible FragmentFragmentation Pathway
103[C₄H₉NO₂]⁺˙Molecular Ion (M⁺˙)
72[M - CH₂OH]⁺Alpha-cleavage at the hydroxyl group
58[CH₃NHC=O]⁺Cleavage of the C2-C3 bond
44[CH₂=C(OH)NHCH₃]⁺˙McLafferty rearrangement
31[CH₂OH]⁺Alpha-cleavage at the hydroxyl group

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method depends on the availability of starting materials, desired scale, and safety considerations. Two robust, field-proven protocols are detailed below.

Protocol 1: Aminolysis of Ethyl 3-hydroxypropanoate

This is a classic and straightforward amidation method. The ester is directly converted to the corresponding amide by reaction with an excess of the amine. The causality for using excess methylamine is to drive the equilibrium towards the product side and to minimize side reactions.

Experimental Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-hydroxypropanoate (1.0 eq).

  • Reagent Addition: Add a 40% aqueous solution of methylamine (3.0 - 5.0 eq). The use of a significant excess of the amine is crucial for achieving high conversion.

  • Reaction: Stir the mixture at room temperature for 24-48 hours or gently heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (using a polar eluent system such as dichloromethane/methanol) to yield pure this compound.

Synthesis_Protocol_1 start Ethyl 3-hydroxypropanoate + Methylamine (aq) reaction Stir at RT or 40-50 °C (24-48h) start->reaction 1. Mix Reagents workup Rotary Evaporation (Remove excess amine/H₂O) reaction->workup 2. Reaction Completion purification Purification (Vacuum Distillation or Column Chromatography) workup->purification 3. Isolate Crude product 3-hydroxy-N- methylpropanamide purification->product 4. Obtain Pure Product Synthesis_Protocol_2 start Methylamine Solution (Cooled to 0 °C) addition Dropwise addition of β-Propiolactone (Keep T < 10 °C) start->addition reaction Stir at RT (2-4h) addition->reaction workup Isolate Product (Filtration or Evaporation) reaction->workup product 3-hydroxy-N- methylpropanamide workup->product

References

An In-depth Technical Guide to 3-hydroxy-N-methylpropanamide: From Postulated Biosynthesis to Synthetic Realization and Analytical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Molecule of Latent Potential

Foreword: Navigating the Known and the Unknown

In the vast landscape of chemical biology and drug discovery, some molecules are extensively studied, their every facet documented, while others remain in the relative quiet of chemical catalogs. 3-hydroxy-N-methylpropanamide is one such molecule. While commercially available, a deep dive into the scientific literature reveals a surprising scarcity of information regarding its natural occurrence, discovery, and specific biological roles. This guide, therefore, takes a unique approach. As a Senior Application Scientist, my role is not just to present established facts but to synthesize information, draw logical inferences from related, well-documented areas of science, and provide a forward-looking perspective. This document will thus serve as a comprehensive technical guide, building a narrative for this compound based on established principles of biosynthesis, organic synthesis, and analytical chemistry. We will explore its likely origins in nature, detail robust methods for its synthesis and characterization, and postulate its potential significance, thereby providing a foundational resource for researchers poised to explore the untapped potential of this intriguing molecule.

Section 1: Postulated Natural Occurrence and Biosynthesis

While there are no direct reports detailing the isolation of this compound from natural sources, its constituent parts, the 3-hydroxypropanoyl moiety and the N-methyl group, are common in biochemistry. This allows us to propose a hypothetical biosynthetic pathway, grounded in known enzymatic reactions.

The Precursor: 3-Hydroxypropionic Acid

3-Hydroxypropionic acid (3-HP) is a known metabolite in various organisms, including Escherichia coli and Drosophila melanogaster[1]. It is a key intermediate in several metabolic pathways, most notably the 3-hydroxypropionate bicycle and the 3-hydroxypropionate/4-hydroxybutyrate cycle, which are pathways for carbon fixation in some bacteria and archaea. The presence of 3-HP in nature provides a plausible starting point for the biosynthesis of its derivatives[1][2].

The N-Methylation: A Common Biological Modification

N-methylation is a widespread biological process used to modify the properties of small molecules, peptides, and proteins. This modification can enhance a molecule's metabolic stability, membrane permeability, and biological activity[3][4]. The enzymatic transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to a nitrogen atom is a well-characterized reaction catalyzed by N-methyltransferases[5].

A Hypothetical Biosynthetic Pathway

Based on these precedents, we can postulate two primary routes for the biosynthesis of this compound:

  • Amidation followed by N-methylation: In this scenario, 3-hydroxypropionic acid, likely activated as its coenzyme A thioester (3-hydroxypropionyl-CoA), would first undergo amidation with ammonia to form 3-hydroxypropanamide. A subsequent N-methylation step, catalyzed by a specific N-methyltransferase and using SAM as the methyl donor, would yield this compound.

  • Direct amidation with methylamine: Alternatively, an enzyme could catalyze the direct condensation of an activated form of 3-hydroxypropionic acid (e.g., 3-hydroxypropionyl-CoA) with methylamine. Methylamine is a common biological compound, often arising from the metabolism of various nitrogen-containing molecules.

The following diagram illustrates the first, more probable, hypothetical biosynthetic pathway.

Biosynthesis 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid 3-Hydroxypropionyl-CoA 3-Hydroxypropionyl-CoA 3-Hydroxypropionic Acid->3-Hydroxypropionyl-CoA ATP, CoA-SH [Acyl-CoA Synthetase] 3-Hydroxypropanamide 3-Hydroxypropanamide 3-Hydroxypropionyl-CoA->3-Hydroxypropanamide NH3 [Amide Synthetase] This compound This compound 3-Hydroxypropanamide->this compound SAM -> SAH [N-Methyltransferase]

Caption: A postulated biosynthetic pathway for this compound.

Section 2: Synthetic Routes and Methodologies

For researchers wishing to study this compound, a reliable synthetic protocol is essential. Several approaches can be envisaged, leveraging standard transformations in organic chemistry.

Synthesis from 3-Hydroxypropionic Acid

The most direct approach involves the amidation of 3-hydroxypropionic acid with methylamine. Due to the formation of a stable ammonium carboxylate salt, direct thermal condensation is often inefficient. Therefore, the use of coupling agents is recommended.

Experimental Protocol: Carbodiimide-Mediated Amidation

  • Reaction Setup: To a solution of 3-hydroxypropionic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq).

  • Amine Addition: Add a solution of methylamine (1.2 eq, either as a solution in a solvent like THF or as a hydrochloride salt with an added base like triethylamine) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproducts (in the case of DCC). Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis from β-Propiolactone

An alternative route involves the ring-opening of β-propiolactone with methylamine. This reaction is typically efficient as the release of ring strain provides a strong thermodynamic driving force.

Experimental Protocol: Lactone Aminolysis

  • Reaction Setup: Dissolve β-propiolactone (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Amine Addition: Add a solution of methylamine (1.1 eq) dropwise to the lactone solution at room temperature. The reaction is often exothermic, so cooling may be necessary for larger-scale reactions.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the lactone by gas chromatography (GC) or TLC.

  • Workup and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by distillation or column chromatography if necessary.

Synthesis cluster_0 Route 1: Amidation cluster_1 Route 2: Lactone Aminolysis 3-Hydroxypropionic Acid 3-Hydroxypropionic Acid Product_1 This compound 3-Hydroxypropionic Acid->Product_1 Methylamine, Coupling Agent beta-Propiolactone beta-Propiolactone Product_2 This compound beta-Propiolactone->Product_2 Methylamine

References

3-Hydroxy-N-methylpropanamide: A Technical Guide to an Enigmatic Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Potential Biological Role and Significance for Researchers, Scientists, and Drug Development Professionals.

Foreword: Charting the Unknown

In the vast landscape of metabolomics and drug discovery, countless molecules await their turn in the scientific spotlight. 3-hydroxy-N-methylpropanamide is one such entity. While its chemical structure is unassuming, its biological role remains largely uncharacterized in publicly available literature. This guide, therefore, ventures into a territory of scientific inquiry, building a framework for understanding this molecule not from a wealth of established facts, but from the foundational principles of biochemistry, pharmacology, and analytical science. We will dissect its known chemical properties, infer its probable metabolic fate, postulate its potential biological significance by drawing parallels with structurally related compounds, and provide a comprehensive roadmap for its empirical investigation. This document is crafted for the intrepid researcher—one who sees the absence of data not as a void, but as an opportunity for discovery.

Section 1: The Molecular Profile of this compound

This compound is a simple, low molecular weight organic compound. Its structure, characterized by a hydroxyl group and an N-methylated amide function, bestows upon it specific chemical properties that are crucial determinants of its biological behavior.

PropertyValueSource
Molecular Formula C4H9NO2--INVALID-LINK--
Molecular Weight 103.12 g/mol --INVALID-LINK--
CAS Number 6830-81-5--INVALID-LINK--
Predicted Solubility High in aqueous and polar organic solventsInferred from structure
Hydrogen Bonding Both donor (hydroxyl) and acceptor (carbonyl oxygen, hydroxyl oxygen) capabilitiesInferred from structure

The presence of both a hydroxyl and an amide group suggests that this compound is a polar molecule, likely soluble in aqueous environments such as physiological fluids. This solubility is a critical factor for its bioavailability and distribution within a biological system.

Section 2: The Metabolic Crossroads: A Hypothesis-Driven Pathway

The metabolic fate of a molecule dictates its duration of action, its potential for accumulation, and the formation of active or toxic byproducts. In the absence of direct studies on this compound, we can propose a hypothetical metabolic pathway based on the well-established metabolism of similar chemical moieties.

Phase I Metabolism: The Initial Transformation

Phase I reactions typically introduce or expose functional groups, preparing the molecule for subsequent conjugation and excretion. For this compound, two primary Phase I pathways are plausible:

  • N-demethylation: The N-methyl group is a common target for cytochrome P450 (CYP) enzymes.[1] This reaction would yield 3-hydroxypropanamide and formaldehyde. The stability of the intermediate carbinolamide can be influenced by pH.[1]

  • Oxidation of the Hydroxyl Group: The primary alcohol could be oxidized by alcohol dehydrogenases (ADHs) or aldehyde dehydrogenases (ALDHs) to first an aldehyde and then to a carboxylic acid, resulting in N-methyl-3-oxopropanamide and subsequently N-methylmalonamic acid.

dot digraph "Hypothetical Phase I Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Hypothetical Phase I metabolic pathways of this compound."

Phase II Metabolism: Conjugation and Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.

  • Glucuronidation: The hydroxyl group of this compound is a prime candidate for glucuronidation by UDP-glucuronosyltransferases (UGTs), forming a more water-soluble glucuronide conjugate.

  • Sulfation: Similarly, sulfotransferases (SULTs) could catalyze the sulfation of the hydroxyl group.

dot digraph "Hypothetical Phase II Metabolism" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Hypothetical Phase II metabolic pathways of this compound."

Section 3: Unveiling the Biological Significance: An Inferential Approach

While the direct biological role of this compound is unknown, its structural similarity to other biologically active molecules, such as short-chain fatty acids (SCFAs) and their derivatives, allows us to formulate testable hypotheses.

A Potential Signaling Molecule?

Short-chain fatty acids are well-established signaling molecules that play crucial roles in gut health, immune regulation, and metabolism.[2][3][4][5] It is conceivable that this compound, or its metabolites, could interact with some of the same receptors or pathways. For instance, some short-chain fatty acid amides have been shown to have biological activity.

A Role in Cellular Metabolism?

The structural resemblance to intermediates in amino acid and lipid metabolism raises the possibility that this compound could influence these pathways. It might act as a competitive inhibitor or an allosteric modulator of enzymes involved in these processes.

Toxicological Considerations

The amide functionality is generally stable; however, its hydrolysis can lead to the formation of an amine and a carboxylic acid. The toxicological profile of any propanamide derivative would need to be carefully evaluated. For instance, studies on other propanamide derivatives have investigated their potential for toxicity. Some benzamide derivatives have shown dose-dependent toxicity in animal models.[6]

Section 4: A Practical Guide to Investigation: Experimental Workflows

To move from hypothesis to evidence, a systematic experimental approach is required. The following protocols provide a starting point for researchers aiming to elucidate the biological role of this compound.

Workflow 1: Characterizing Metabolic Stability and Metabolite Identification

This workflow aims to determine the metabolic stability of this compound and identify its primary metabolites.

Step-by-Step Protocol:

  • Incubation with Liver Microsomes:

    • Prepare a reaction mixture containing liver microsomes (human, rat, or other species of interest), NADPH regenerating system, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding this compound (typically at a concentration of 1-10 µM).

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.

    • Centrifuge to precipitate proteins.

  • Analysis by LC-MS/MS:

    • Analyze the supernatant from the quenched reaction using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Develop a sensitive and specific analytical method to quantify the parent compound and detect potential metabolites. Gas chromatography-mass spectrometry (GC-MS) could also be a viable analytical technique.[7]

    • Determine the rate of disappearance of the parent compound to calculate its in vitro half-life and intrinsic clearance.

    • Use the mass spectral data to identify potential metabolites by looking for expected mass shifts corresponding to N-demethylation, oxidation, glucuronidation, and sulfation.

  • Incubation with Hepatocytes:

    • To investigate both Phase I and Phase II metabolism in a more physiologically relevant system, perform similar incubation experiments using primary hepatocytes.

dot digraph "Metabolic Stability Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for determining metabolic stability and identifying metabolites."

Workflow 2: Investigating Cytochrome P450 Involvement

This workflow is designed to identify the specific CYP enzymes responsible for the metabolism of this compound.

Step-by-Step Protocol:

  • Reaction Phenotyping using Recombinant CYP Enzymes:

    • Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

    • Quantify the rate of metabolite formation for each CYP isozyme. The isozymes that produce the highest levels of metabolites are the primary contributors to its metabolism.

  • Chemical Inhibition Studies:

    • Incubate this compound with human liver microsomes in the presence and absence of specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

    • A significant decrease in the rate of metabolism in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.

dot digraph "CYP450 Involvement Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption="Workflow for identifying specific CYP enzymes involved in metabolism."

Section 5: The Path Forward: Future Research Directions

The study of this compound is in its infancy. The following are key areas for future research that will be critical in defining its biological role and potential for therapeutic development:

  • In Vivo Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a whole organism.

  • Target Identification and Validation: To identify the specific proteins (receptors, enzymes, etc.) with which this compound or its metabolites interact.

  • Pharmacological and Toxicological Profiling: To assess the biological effects of the compound in various in vitro and in vivo models of disease, as well as to determine its safety profile.

  • Synthesis of Analogs: To explore the structure-activity relationship and optimize for desired biological effects.

Conclusion: A Call to a New Frontier

This compound represents a compelling example of a molecule at the frontier of biochemical and pharmacological research. While direct evidence of its biological role is currently lacking, the principles of metabolic chemistry and the study of analogous compounds provide a solid foundation for its investigation. This guide has offered a structured, hypothesis-driven framework for researchers to begin to unravel the mysteries of this intriguing compound. The path to understanding is now laid out; the journey of discovery awaits.

References

comprehensive literature review on 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-hydroxy-N-methylpropanamide: Synthesis, Properties, and Potential Applications

Introduction

This compound (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group.[1][2] This structure imparts moderate polarity and the capacity for hydrogen bonding, rendering it soluble in water and other polar organic solvents.[2] While not extensively studied as a standalone pharmacologically active agent, its chemical architecture represents a valuable scaffold found within more complex, biologically significant molecules.

This technical guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, outlining a robust synthetic methodology, and exploring its potential applications in research and drug development. The content is designed for researchers and scientists who may utilize this compound as a synthetic building block or investigate its derivatives for novel therapeutic properties.

Physicochemical Properties and Structural Information

A thorough understanding of the compound's fundamental properties is critical for its effective use in experimental design.

Structural Details

The molecule consists of a three-carbon propanamide backbone, with a hydroxyl group at the C3 position and a methyl group attached to the amide nitrogen.

  • IUPAC Name: this compound[1]

  • CAS Number: 6830-81-5[1][2][3][4][5][6][7]

  • Molecular Formula: C₄H₉NO₂[1][2][3][4][6]

  • SMILES: CNC(=O)CCO[1][6]

  • InChIKey: TWOQEKLRIJBDSY-UHFFFAOYSA-N[1][2][3]

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes key computed and reported properties for the compound.

PropertyValueSource
Molecular Weight 103.12 g/mol [1][7]
Exact Mass 103.063328530 Da[1]
Topological Polar Surface Area (TPSA) 49.3 Ų[1][7]
XLogP3 -1.2[1]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 2[7]
Rotatable Bonds 2[7]
Physical Form Colorless to pale yellow liquid or solid[2][3]
Storage Sealed in dry, 2-8°C[4]

Synthesis and Purification

While multiple synthetic routes are conceivable, the most direct and common approach involves the amidation of a 3-hydroxypropanoic acid derivative.

Proposed Synthetic Protocol: Amidation of Methyl 3-hydroxypropanoate

This protocol describes a standard laboratory procedure for synthesizing this compound from commercially available starting materials. The causality for this choice is based on the high reactivity of amines with esters to form stable amide bonds, a cornerstone reaction in organic synthesis.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxypropanoate (1.0 eq). Dissolve the ester in a suitable solvent such as methanol or ethanol.

  • Reagent Addition: Add an aqueous solution of methylamine (CH₃NH₂, typically 40 wt. % in H₂O, 1.5-2.0 eq) to the flask. The use of a slight excess of the amine ensures the complete consumption of the limiting ester starting material.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to reflux (40-60°C) for 4-12 hours. The elevated temperature increases the reaction rate between the less electrophilic ester and the nucleophilic amine.

  • Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting ester.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified via silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to yield the pure this compound.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification start Dissolve Methyl 3-hydroxypropanoate in Solvent add_amine Add Methylamine (1.5-2.0 eq) start->add_amine react Stir and Heat (40-60°C, 4-12h) add_amine->react monitor Monitor via TLC/LC-MS react->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Reaction Complete purify Purify via Column Chromatography concentrate->purify product Pure 3-hydroxy-N- methylpropanamide purify->product

Caption: General synthesis workflow for this compound.

Anticipated Spectroscopic Profile

Structural confirmation of the synthesized product is achieved through standard spectroscopic methods. The following data represents a theoretical profile based on the compound's structure.[8]

SpectroscopyExpected Features
¹H NMR δ ~3.5-3.7 (t, 2H, -CH₂-OH), δ ~2.7 (s, 3H, N-CH₃), δ ~2.4 (t, 2H, -CH₂-C=O), Broad singlet for OH and NH protons.
¹³C NMR δ ~173 (C=O), δ ~58 (CH₂-OH), δ ~38 (CH₂-C=O), δ ~26 (N-CH₃).
IR (cm⁻¹) 3300-3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1640 (strong, C=O Amide I), ~1550 (N-H bend Amide II).
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 103. Prominent fragments from alpha-cleavage or loss of water.

Biological Context and Potential Applications

Currently, there is a lack of published data on the specific biological activities of this compound itself. However, its structural motif is a key component in several classes of biologically active compounds, highlighting its potential as a valuable building block for drug discovery.

  • Scaffold for Drug Development: The hydroxy-amide functionality is a common feature in many pharmaceutical agents. The compound serves as a simple, versatile starting material for creating more complex derivatives.

  • Inspiration from Related Compounds:

    • Antimalarials: A class of 3-hydroxy-propanamidines has been identified as a new type of orally active antimalarial agent targeting Plasmodium falciparum.[9] While the amide is replaced by an amidine, the shared 3-hydroxypropane backbone suggests that derivatives of this scaffold are capable of biological activity.

    • Selective Androgen Receptor Modulators (SARMs): The investigational SARM S-23, (2S)-N-(4-cyano-3-trifluoromethylphenyl)-3-(3-fluoro-4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, contains a substituted N-aryl-propanamide core.[10] This demonstrates the utility of the propanamide scaffold in designing highly specific and potent modulators of nuclear receptors.

G cluster_derivatives Potential Bioactive Derivatives core This compound (Core Scaffold) antimalarial 3-Hydroxy-propanamidines (Antimalarial Activity) core->antimalarial Structural Analogue sarm Complex N-Aryl Propanamides (SARM Activity) core->sarm Core Motif

Caption: Relationship between the core scaffold and bioactive derivatives.

Safety and Handling

Based on aggregated GHS data, this compound is considered hazardous and requires careful handling.[1]

Hazard ClassGHS StatementSource
Acute Toxicity (Oral) H302: Harmful if swallowed[1][11]
Acute Toxicity (Dermal) H312: Harmful in contact with skin[1]
Acute Toxicity (Inhalation) H332: Harmful if inhaled[1]
Skin Irritation H315: Causes skin irritation[1][11]
Eye Irritation H319: Causes serious eye irritation[1][11]
STOT - Single Exposure H335: May cause respiratory irritation[1][11]

Precautionary Measures:

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or spray. Use only in a well-ventilated area, such as a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[11]

Conclusion

This compound is a simple yet versatile chemical entity with well-defined physicochemical properties. While its own biological profile remains to be explored, its true value for the scientific community lies in its potential as a foundational building block. The presence of the hydroxy-propanamide scaffold in advanced molecules with significant biological activity, such as SARMs and antimalarial agents, underscores the potential for developing novel compounds from this accessible precursor. Adherence to strict safety protocols is mandatory when handling this compound. Further research into the derivatization and biological screening of this compound is warranted and could open new avenues in medicinal chemistry.

References

Introduction: The Molecular Architecture of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-hydroxy-N-methylpropanamide

This guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS: 6830-81-5), a bifunctional organic molecule of interest in chemical synthesis and drug development.[1][2][3][4] Given the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide based on established spectroscopic principles and data from structurally related compounds. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of how to approach the structural elucidation of this and similar molecules.

This compound, with the molecular formula C₄H₉NO₂, possesses a simple yet versatile structure containing a primary alcohol and a secondary amide.[1][3][5] This unique combination of functional groups dictates its chemical reactivity and its spectroscopic signature. A precise understanding of its structure is the first step in any research or development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide will deconstruct the predicted spectroscopic data, offering a rationale for the expected signals and patterns. It will also provide standardized protocols for acquiring such data, ensuring a self-validating approach to experimental work.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of adjacent oxygen and nitrogen atoms.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a~ 2.4 - 2.6Triplet2H-C(=O)-CH₂ -Adjacent to the carbonyl group, which is deshielding. Split by the adjacent CH₂ group.
b~ 3.6 - 3.8Triplet2H-CH₂ -OHAdjacent to the hydroxyl group, which is strongly deshielding. Split by the adjacent CH₂ group.
c~ 2.7 - 2.8Singlet3HN-CH₃ A singlet as there are no adjacent protons. The nitrogen atom causes a moderate downfield shift.
d~ 7.5 - 8.5Broad Singlet1HN-H The amide proton signal is often broad due to quadrupole broadening from the nitrogen and chemical exchange. Its chemical shift can be highly variable.
e~ 3.0 - 4.5Broad Singlet1HO-H The hydroxyl proton signal is also broad and its position is dependent on concentration and solvent. It may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The molecule has four unique carbon atoms, which will give rise to four signals in the ¹³C NMR spectrum.

Predicted SignalChemical Shift (δ, ppm)AssignmentRationale
1~ 172 - 175C =OThe carbonyl carbon is highly deshielded and appears far downfield.
2~ 58 - 62-C H₂-OHThe carbon atom attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
3~ 35 - 40-C(=O)-C H₂-The carbon alpha to the carbonyl group is moderately deshielded.
4~ 26 - 30N-C H₃The N-methyl carbon is in the typical range for an alkyl group attached to a nitrogen atom.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra involves careful sample preparation and instrument calibration.

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical; for instance, using D₂O will result in the exchange of the N-H and O-H protons, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width, number of scans (typically 8-16), and relaxation delay.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+ Spectrometer) cluster_proc Data Processing dissolve Dissolve Sample (~5-10 mg in 0.6 mL solvent) H1_NMR ¹H NMR Acquisition (8-16 scans) dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition (proton decoupled) dissolve->C13_NMR process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process Final Spectrum Final Spectrum process->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying the functional groups present in a molecule by detecting their vibrational frequencies. For this compound, the key signatures will be from the O-H, N-H, and C=O groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500 - 3200O-H stretchAlcoholBroad and strong
3400 - 3200N-H stretchSecondary AmideMedium to strong, may overlap with O-H
2960 - 2850C-H stretchAlkyl (CH₂, CH₃)Medium to strong
~1640C=O stretch (Amide I band)Secondary AmideStrong and sharp
~1550N-H bend (Amide II band)Secondary AmideMedium to strong
~1250C-N stretchSecondary AmideMedium
~1050C-O stretchPrimary AlcoholMedium to strong

The broadness of the O-H and N-H stretches is due to hydrogen bonding. The presence of both the Amide I and Amide II bands is a strong indicator of a secondary amide.[6]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet/ATR crystal) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed for the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The compound has a molecular weight of 103.12 g/mol .[1][3] In an electron ionization (EI) mass spectrum, a molecular ion peak at m/z = 103 would be expected. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 104 or the sodium adduct [M+Na]⁺ at m/z = 126 would be prominent.[5]

  • Key Fragmentation Pathways: Amides and alcohols have characteristic fragmentation patterns.

    • Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group would lead to a fragment at m/z = 31 ([CH₂OH]⁺).

    • Amide Fragmentation: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group could yield a fragment at m/z = 58 ([C₂H₄NO]⁺). Another common fragmentation is the McLafferty rearrangement if structurally possible, though it is less likely here.

cluster_frags Predicted Fragments parent [C₄H₉NO₂]⁺˙ m/z = 103 frag1 [CH₂OH]⁺ m/z = 31 parent->frag1 α-cleavage at alcohol frag2 [C₂H₄NO]⁺ m/z = 58 parent->frag2 cleavage α to carbonyl frag3 [C₃H₆NO]⁺ m/z = 72 parent->frag3 loss of CH₂OH

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (microgram to nanogram quantities) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for ESI.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition: The sample solution is introduced into the ion source. The instrument parameters (e.g., ion source temperature, voltages) are optimized to achieve good signal intensity.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the ions, providing further confirmation of the structure.

Conclusion

The structural elucidation of this compound is a synergistic exercise employing NMR, IR, and MS. This guide provides a robust predictive framework for the spectroscopic data of this molecule. While based on theoretical principles and data from related compounds, the presented analysis and protocols offer a scientifically rigorous approach for any researcher working with this compound. The true validation will come from the acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

References

A-734: A Roadmap for Investigating the Therapeutic Potential of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Preclinical Drug Development

Disclaimer: The compound 3-hydroxy-N-methylpropanamide (henceforth referred to as A-734) is a discrete chemical entity with the CAS number 6830-81-5.[1][2][3] However, it is not extensively characterized in the peer-reviewed scientific literature. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It is a scientifically-grounded roadmap based on a rigorous structural analysis of A-734 and the known biological activities of its constituent chemical motifs. The therapeutic hypotheses and experimental protocols outlined herein are intended to provide a robust framework for the initial investigation of A-734's potential as a novel therapeutic agent.

Executive Summary: The Rationale for Investigation

The field of drug discovery is in constant pursuit of novel chemical entities that can address unmet medical needs. A-734 (this compound) presents a compelling starting point for a preclinical investigation due to its unique combination of functional groups, each known to play a role in biological activity and pharmacokinetic properties.[4] This guide will deconstruct the molecule, propose a primary and secondary therapeutic hypothesis based on its structural relationship to short-chain fatty acid (SCFA) amides, and lay out a comprehensive, multi-stage experimental plan to systematically evaluate its potential. Our core hypothesis is that A-734 will act as a modulator of cellular metabolism and inflammatory signaling, with potential applications in neurodegenerative and metabolic disorders.

Structural and Chemical Analysis of A-734

A-734 is a small molecule (MW: 103.12 g/mol ) comprised of a three-carbon propanamide backbone with two key functional modifications: a hydroxyl group at the C-3 position and a methyl group on the amide nitrogen.[1][2]

  • Propanamide Backbone: This core structure makes A-734 an analog of the short-chain fatty acid propionate. SCFAs, including propionate, are metabolites produced by the gut microbiota and are increasingly recognized for their profound effects on host physiology, including immune regulation, gut-brain communication, and metabolic homeostasis.[5][6]

  • Amide Group: The amide bond is a cornerstone of biochemistry and medicinal chemistry.[4][7] Compared to a carboxylic acid, an amide can alter a molecule's polarity, membrane permeability, and metabolic stability.

  • N-methylation: The methylation of an amide nitrogen is a common strategy in medicinal chemistry to enhance pharmacokinetic properties.[8] It can increase lipophilicity, improve metabolic stability against proteases, and alter the molecule's conformational flexibility, which can in turn fine-tune its binding to a biological target.[8][9] N-methylation can also impact aqueous solubility, often by disrupting planar conformations and increasing the water-accessible polar surface area.[9]

  • 3-Hydroxy Group: The presence of a hydroxyl group introduces a key hydrogen bond donor and acceptor, significantly influencing the molecule's solubility and its potential interactions with protein targets.[1] α- and β-hydroxy amides are important structural motifs found in various biologically active compounds and natural products.[10][11]

Hypothesized Mechanism of Action & Therapeutic Targets

Based on the structural analysis, we propose two primary, interconnected hypotheses for the biological activity of A-734.

Primary Hypothesis: HDAC Inhibition and Epigenetic Modulation

Short-chain fatty acids are well-documented inhibitors of histone deacetylases (HDACs).[5] By inhibiting HDACs, SCFAs promote histone hyperacetylation, leading to a more open chromatin structure and altered gene expression. This mechanism is central to their anti-inflammatory and neuroprotective effects.[5][12] We hypothesize that A-734, as a modified SCFA analog, retains the ability to interact with the zinc-containing active site of class I and II HDACs. The N-methyl and 3-hydroxy modifications may confer enhanced cell permeability and unique binding kinetics compared to natural SCFAs.

Secondary Hypothesis: G-Protein Coupled Receptor (GPCR) Modulation

SCFAs also signal through a family of GPCRs, primarily GPR41 (FFAR3) and GPR43 (FFAR2).[13] These receptors are expressed on various cell types, including gut epithelial cells, immune cells, and neurons, and are involved in regulating inflammation and metabolism. We hypothesize that A-734 may act as a selective agonist or allosteric modulator of these receptors, initiating downstream signaling cascades that contribute to its overall therapeutic effect.

The following diagram illustrates the proposed dual-mechanism of action for A-734.

A734_MoA cluster_cell Target Cell cluster_membrane Cell Membrane cluster_nucleus Nucleus A734 A-734 (this compound) GPR GPR41/43 (FFAR3/2) A734->GPR Binds to Receptor (Hypothesis 2) HDAC HDAC A734->HDAC Enters Nucleus & Inhibits HDAC (Hypothesis 1) Gene Gene Expression (Anti-inflammatory, Neuroprotective) GPR->Gene Signal Transduction Histone Histone Proteins HDAC->Histone Deacetylates HDAC->Gene Inhibition leads to Upregulation DNA DNA Histone->DNA Compacts DNA->Gene Suppresses A734_Workflow cluster_phase1 Phase 1: In Vitro Target Validation & Profiling cluster_phase2 Phase 2: ADME & Pharmacokinetics cluster_phase3 Phase 3: In Vivo Proof-of-Concept p1_a HDAC Enzyme Inhibition Assay (Determine IC50) p1_c Cell-Based Assays (e.g., BV-2 Microglia, Caco-2) p1_a->p1_c p1_b GPCR Binding & Functional Assays (Determine EC50/Ki) p1_b->p1_c p1_d Initial Cytotoxicity Screen (e.g., MTT, LDH assays) p1_c->p1_d p2_a PAMPA / Caco-2 Permeability p1_d->p2_a Go/No-Go (Potency & Low Toxicity) p2_b Microsomal Stability Assay p2_a->p2_b p2_c Plasma Protein Binding p2_b->p2_c p2_d Rodent PK Study (IV & PO) (Determine T1/2, Cmax, F%) p2_c->p2_d p3_a Animal Model Selection (e.g., LPS-induced Neuroinflammation, DSS-induced Colitis) p2_d->p3_a Go/No-Go (Favorable PK Profile) p3_b Efficacy Studies (Behavioral, Histological, Biomarker Endpoints) p3_a->p3_b p3_c Target Engagement Biomarkers (Histone Acetylation in tissue) p3_b->p3_c Conclusion Lead Candidate Nomination p3_c->Conclusion Go/No-Go (Demonstrated Efficacy)

References

An In-Depth Technical Guide to the Metabolic Pathway Analysis of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The metabolic fate of a novel chemical entity is a cornerstone of modern drug discovery and development. Understanding how a molecule is transformed within a biological system provides critical insights into its efficacy, pharmacokinetics, and potential toxicity. This guide presents a comprehensive framework for the metabolic pathway analysis of 3-hydroxy-N-methylpropanamide, a molecule featuring both a hydroxyl and an N-methyl amide functional group. As no direct metabolic studies on this specific compound are publicly available, this document outlines a hypothesized metabolic pathway grounded in established biotransformation reactions of analogous chemical moieties. We will delve into the core enzymatic players, the predicted metabolites, and the state-of-the-art analytical methodologies required for their identification and characterization. This technical guide is designed to be a practical resource, providing not only the theoretical underpinnings but also detailed, field-proven protocols for researchers embarking on the metabolic profiling of this and structurally related compounds.

Introduction: The Metabolic Significance of this compound's Functional Groups

This compound is a polar organic molecule containing two key functional groups that are prime targets for metabolic enzymes: a primary alcohol and a secondary N-methyl amide. The metabolic liabilities of these groups are well-documented in the literature of drug metabolism.

  • The Primary Alcohol: Primary alcohols are readily oxidized in biological systems, primarily by the sequential action of alcohol dehydrogenases (ADHs) and aldehyde dehydrogenaces (ALDHs).[1][2][3][4] This enzymatic cascade converts the alcohol first to an aldehyde and subsequently to a carboxylic acid, significantly altering the polarity and chemical reactivity of the parent molecule.

  • The N-Methyl Amide: The N-methyl amide moiety is susceptible to oxidative N-demethylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes.[5][6] This process involves the oxidation of the N-methyl group, leading to the formation of an unstable carbinolamide intermediate that can then decompose to yield the demethylated amide and formaldehyde.

The interplay of these two metabolic pathways will likely dictate the overall metabolic profile of this compound.

A Proposed Metabolic Pathway for this compound

Based on the known biotransformations of primary alcohols and N-methyl amides, we propose the following hypothetical metabolic pathway for this compound. This pathway serves as a roadmap for the experimental investigations detailed in the subsequent sections.

Metabolic_Pathway parent This compound M1 3-oxo-N-methylpropanamide (Aldehyde Intermediate) parent->M1 ADH M4 N-(hydroxymethyl)-3-hydroxypropanamide (Carbinolamide Intermediate) parent->M4 CYP450 M2 3-carboxy-N-methylpropanamide (Carboxylic Acid Metabolite) M1->M2 ALDH M3 3-hydroxypropanamide (N-demethylated Metabolite) M5 3-oxopropanamide (Aldehyde Metabolite) M3->M5 ADH M4->M3 spontaneous M6 3-carboxypropanamide (Carboxylic Acid Metabolite) M5->M6 ALDH

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolic Pathway Elucidation

The following sections provide a detailed, step-by-step guide to the experimental workflow for investigating the metabolic fate of this compound.

In Vitro Metabolism Models: The Choice Between Microsomes and Hepatocytes
  • Human Liver Microsomes (HLMs): HLMs are a subcellular fraction containing a high concentration of Phase I metabolic enzymes, particularly CYPs.[7][8][9] They are a cost-effective and high-throughput tool for initial metabolic stability screening and identifying oxidative metabolites.[10] However, they lack Phase II enzymes and the cellular context of intact cells.

  • Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of Phase I and Phase II enzymes, as well as transporters and cofactors.[11][12] They provide a more physiologically relevant model for predicting in vivo metabolism.[11]

For a comprehensive analysis of this compound, a tiered approach is recommended, starting with HLMs to assess CYP-mediated metabolism and followed by hepatocytes to investigate the complete metabolic profile, including the potential for conjugation reactions.

Objective: To determine the metabolic stability of this compound and identify its CYP-mediated metabolites.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • 0.1 M Phosphate buffer, pH 7.4

  • Acetonitrile (ACN), ice-cold

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.[8]

  • In a microcentrifuge tube, combine phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and the this compound solution.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking. Time points (e.g., 0, 5, 15, 30, 60 minutes) should be taken to assess metabolic stability.

  • Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[10]

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

Objective: To obtain a comprehensive metabolic profile of this compound, including both Phase I and Phase II metabolites.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • This compound

  • Acetonitrile (ACN), ice-cold

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

Procedure:

  • Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.[12]

  • Allow the cells to attach and form a monolayer (typically 4-6 hours).[10]

  • Prepare a solution of this compound in the culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[10][13]

  • Collect the incubation medium at the end of the incubation period.

  • Terminate any enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[10]

  • Centrifuge the mixture to precipitate any proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Analytical Workflow: LC-MS/MS for Metabolite Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its high sensitivity, selectivity, and speed.[14][15][16]

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Incubation Incubation Quenching Quenching Incubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant Supernatant Centrifugation->Supernatant LC_Separation LC_Separation Supernatant->LC_Separation HILIC/Reversed-Phase MS_Detection MS_Detection LC_Separation->MS_Detection Full Scan (MS1) DDA_DIA DDA_DIA MS_Detection->DDA_DIA Data-Dependent/Independent Acquisition (MS2) Peak_Detection Peak_Detection DDA_DIA->Peak_Detection Metabolite_Annotation Metabolite_Annotation Peak_Detection->Metabolite_Annotation Pathway_Mapping Pathway_Mapping Metabolite_Annotation->Pathway_Mapping

Caption: General workflow for LC-MS/MS-based metabolite analysis.

Objective: To separate and detect this compound and its potential metabolites.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC/HPLC system.

Chromatography:

  • Given the polar nature of the parent compound and its predicted metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique.[17]

  • A reversed-phase (e.g., C18) column can also be used, especially if derivatization is employed to increase the hydrophobicity of the analytes.

Mass Spectrometry:

  • Full Scan (MS1): Acquire data in full scan mode to detect all ionizable species in the sample. This allows for the identification of potential metabolites by comparing the chromatograms of the test sample and a vehicle control.

  • Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA):

    • DDA: The mass spectrometer automatically selects the most intense ions from the MS1 scan for fragmentation (MS2).[18]

    • DIA: The mass spectrometer systematically fragments all ions within a predefined m/z range.[18]

    • Both approaches provide fragmentation data that is crucial for structural elucidation.

  • Peak Detection and Alignment: Use specialized software (e.g., Mass Profiler Professional) to detect and align chromatographic peaks across different samples.[19]

  • Metabolite Annotation:

    • Mass-Based Search: Compare the accurate mass of the detected features with databases (e.g., METLIN) to find potential metabolite candidates.

    • Fragmentation Pattern Analysis: The MS2 fragmentation pattern provides a "fingerprint" of the molecule. Compare the experimental fragmentation pattern with in-silico fragmentation tools or spectral libraries to confirm the identity of the metabolites.[14]

Structural Elucidation: The Power of NMR Spectroscopy

While LC-MS/MS is excellent for detecting and providing initial identification of metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[20]

  • 1D ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

  • 2D COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[21][22]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[21][22]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is crucial for piecing together the carbon skeleton.[22][23][24]

By integrating the data from these NMR experiments, the precise chemical structure of a novel metabolite can be determined.

Quantitative Analysis and Validation

Once metabolites have been identified, it is often necessary to quantify their formation.

Quantitative LC-MS/MS
  • Multiple Reaction Monitoring (MRM): For targeted quantification, MRM on a triple quadrupole mass spectrometer offers high sensitivity and specificity.[25]

  • Calibration Curves: The use of synthetic standards and multi-point calibration curves is essential for accurate quantification.[25][26]

Assay Validation

Enzymatic assays should be validated to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, and recovery.[27]

Conclusion and Future Directions

This technical guide provides a comprehensive and actionable framework for the metabolic pathway analysis of this compound. By combining in vitro metabolism studies with advanced analytical techniques such as LC-MS/MS and NMR, researchers can gain a deep understanding of the biotransformation of this molecule. The proposed metabolic pathway serves as a starting point for these investigations, and the detailed protocols herein are designed to be readily implemented in a laboratory setting.

The insights gained from such studies are invaluable for the progression of drug candidates, enabling informed decisions regarding lead optimization, safety assessment, and clinical trial design. As our understanding of drug metabolism continues to evolve, the integration of multi-omics approaches and in silico predictive modeling will further enhance our ability to predict and characterize the metabolic fate of novel chemical entities.

References

An In-Depth Technical Guide to the In Silico Elucidation of 3-hydroxy-N-methylpropanamide Bio-Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The small molecule 3-hydroxy-N-methylpropanamide presents a scaffold with potential for forming directed hydrogen bonds and other non-covalent interactions, yet its biological targets remain uncharacterized. This technical guide provides a comprehensive, step-by-step framework for researchers and drug development professionals to investigate the potential bio-interactions of this, or any novel small molecule, using a suite of powerful in silico modeling techniques. By detailing the causality behind each methodological choice, this whitepaper offers a robust, self-validating workflow, from ligand preparation and target identification to molecular docking, molecular dynamics simulations, and binding free energy calculations. The protocols herein are grounded in established computational methodologies and are designed to generate verifiable hypotheses, thereby accelerating the early stages of the drug discovery pipeline.

Introduction

This compound (CAS 6830-81-5) is a small organic compound featuring both a hydroxyl group and a secondary amide.[1][2][3] Its structure suggests the capacity to act as both a hydrogen bond donor and acceptor, key features for molecular recognition by biological macromolecules. With a molecular weight of 103.12 g/mol , it adheres to the foundational principles of fragment-based drug discovery.[1] Despite its potential, the biological activity and protein targets of this compound are not documented in publicly available literature.

In silico modeling provides a rapid, cost-effective, and powerful avenue to generate initial hypotheses about a molecule's potential biological role.[4][5] By simulating interactions at an atomic level, these computational techniques allow us to predict how a ligand might bind to a protein, the affinity of that interaction, and the stability of the resulting complex.[6] This guide will delineate a complete workflow to probe the interactions of this compound, serving as a template for the investigation of other novel chemical entities.

Section 1: Foundational Workflow - Ligand and Target Preparation

The accuracy of any in silico study is fundamentally dependent on the quality of the starting structures.[7] This initial phase involves preparing a high-fidelity 3D conformation of the ligand and identifying and preparing potential protein targets.

Ligand Preparation Protocol

The goal of this step is to generate a low-energy, three-dimensional structure of this compound that accurately represents its geometry and charge distribution.

Step-by-Step Methodology:

  • Obtain 2D Structure: Secure the 2D representation of this compound. The SMILES (Simplified Molecular Input Line Entry System) string, CNC(=O)CCO, is an excellent starting point.[8]

  • Generate 3D Conformation: Use a computational chemistry tool, such as Open Babel or the builder tools within molecular modeling suites (e.g., Avogadro, Maestro, Chimera), to convert the 2D structure into a 3D model.

  • Energy Minimization: This is a critical step to relieve any steric clashes and find a stable, low-energy conformation. Perform this using a suitable force field, such as the General Amber Force Field (GAFF), which is specifically designed for small organic molecules.[9][10]

  • Charge Assignment: Assign partial atomic charges. A high-quality charge model, such as AM1-BCC, provides a good balance of speed and accuracy for reproducing the electrostatic potential of the molecule.[9]

  • Save in Tripos Mol2 or PDBQT Format: The final, prepared ligand structure should be saved in a format compatible with docking software. The PDBQT format, used by AutoDock Vina, includes atomic charges, atom type definitions, and torsional tree information.[11]

Causality Behind Choices: A proper 3D structure and accurate charge model are paramount. Molecular recognition is driven by stereochemistry and electrostatics. An unminimized structure could have artificially high energy, preventing it from fitting into a binding pocket, while incorrect charges would lead to a miscalculation of the electrostatic component of the binding energy, a key driver of affinity. GAFF is chosen for its robustness in parameterizing a wide range of organic molecules.[10]

Target Identification and Preparation

Since no targets are known for this compound, a hypothesis-driven or screening approach is necessary. For this guide, we will proceed with a hypothetical target, human Cyclooxygenase-2 (COX-2), a common target in drug discovery, to illustrate the preparation protocol.

Step-by-Step Methodology:

  • Select a Target Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5IKR.

  • Clean the PDB File: The raw PDB file often contains non-protein atoms (water, ions, co-crystallized ligands) that must be addressed. Remove all water molecules. Decide whether to retain or remove cofactors or existing ligands based on the study's goal. For predicting the binding of our novel ligand, the pre-existing ligand should be removed.

  • Protonation and Tautomeric State Assignment: Proteins are crystallized at specific pH values, but the PDB file does not contain explicit hydrogen atoms. Use software like H++ or the Protein Preparation Wizard in Schrödinger Suite to add hydrogens and predict the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH of 7.4. This is a crucial, self-validating step as incorrect protonation can abolish key hydrogen bonds.

  • Energy Minimization of the Receptor: Perform a restrained energy minimization of the protein structure. This step relaxes the structure and removes any bad contacts or clashes introduced during hydrogen addition, while the restraints prevent significant deviation from the experimentally determined backbone coordinates. The AMBER force fields (e.g., ff14SB or ff19SB) are industry standards for protein simulations.[9][12]

  • Define the Binding Site: Identify the active site or binding pocket. This can be inferred from the position of the co-crystallized ligand in the original PDB file or predicted using pocket-detection algorithms (e.g., SiteMap, Fpocket). For our example, the binding site is the channel where the co-crystallized ligand was located.

Section 2: Predicting Binding Interactions - Molecular Docking

Molecular docking predicts the preferred orientation (pose) and affinity of a ligand when bound to a protein.[6][13] We will use AutoDock Vina, a widely cited and validated open-source docking program, for this workflow.[11][14]

Molecular Docking Workflow

This workflow uses the prepared ligand and receptor from Section 1 to predict the binding mode and score.

G cluster_prep Input Preparation cluster_config Configuration cluster_execution Execution cluster_output Output Analysis Ligand Prepared Ligand (this compound.pdbqt) Vina Run AutoDock Vina Ligand->Vina Receptor Prepared Receptor (COX-2.pdbqt) Receptor->Vina GridBox Define Search Space (Grid Box over Binding Site) GridBox->Vina Poses Ranked Binding Poses (Pose 1, Pose 2, ...) Vina->Poses Generates Scores Binding Affinity Scores (kcal/mol) Vina->Scores Calculates

Caption: Molecular Docking Workflow with AutoDock Vina.

Step-by-Step Protocol:

  • Prepare Input Files: Ensure both the ligand and receptor are in the PDBQT format.

  • Define the Search Space (Grid Box): Using visualization software (e.g., AutoDock Tools, UCSF Chimera), define a 3D box that encompasses the entire binding site. The size of this box is a critical parameter; it must be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.

  • Create a Configuration File: Write a simple text file specifying the paths to the receptor and ligand files, the coordinates and dimensions of the grid box, and the name of the output file.

  • Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input. Vina's search algorithm will explore different conformations of the ligand within the defined box.[11]

  • Analyze the Results: Vina will output a file containing several predicted binding poses, ranked by a scoring function that estimates the binding affinity in kcal/mol. The top-ranked pose is the most probable binding mode. Analyze this pose visually to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with protein residues.

Interpreting Docking Data

The output from a docking simulation provides both quantitative and qualitative data.

MetricDescriptionExample Value (Hypothetical)Interpretation
Binding Affinity An estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger binding.-6.5 kcal/molSuggests a moderate binding affinity.
RMSD from Ref. Root Mean Square Deviation from a reference pose (if known). Lower values indicate a more accurate prediction.N/A (for a novel ligand)This metric is used for validating a docking protocol against a known complex.
Key Interactions Specific non-covalent bonds formed between the ligand and receptor.H-bond with Ser-530; H-bond with Tyr-385The hydroxyl and amide groups of the ligand are forming critical interactions within the COX-2 active site.

Trustworthiness Check: A key self-validating step is to perform "re-docking." If the original PDB structure contained a ligand, remove it and then dock it back into the receptor. If the docking program can reproduce the experimentally observed pose with a low RMSD (< 2.0 Å), it increases confidence in the protocol's ability to predict poses for novel ligands like this compound.[15]

Section 3: Assessing Complex Dynamics - Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of binding, MD simulations model the system's behavior over time, providing insights into the stability and dynamics of the protein-ligand complex.[16][17] This is essential for validating the docking pose and understanding the energetic contributions to binding. We will describe a workflow using GROMACS, a powerful and widely used MD engine.[18]

MD Simulation Workflow

This protocol begins with the top-ranked docking pose from Section 2.

MD_Workflow Start Start: Top-Ranked Docking Pose Topology 1. System Topology (AMBER ff14SB + GAFF) Start->Topology Solvation 2. Solvation (Add Water Box) Topology->Solvation Ions 3. Ionization (Neutralize System) Solvation->Ions Minimization 4. Energy Minimization (Remove Clashes) Ions->Minimization NVT 5. NVT Equilibration (Stabilize Temperature) Minimization->NVT NPT 6. NPT Equilibration (Stabilize Pressure/Density) NVT->NPT Production 7. Production MD (Data Collection) NPT->Production Analysis 8. Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Caption: Standard Workflow for a Protein-Ligand MD Simulation.

Step-by-Step Protocol:

  • System Topology Generation: The first step is to create a unified topology for the complex. This involves using the AMBER ff14SB force field for the protein and the GAFF force field for our ligand.[9][10][19] Tools like tleap from AmberTools are invaluable for this process.[20]

  • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate the aqueous cellular environment. The box size should be sufficient such that the protein does not interact with its own image across the boundary.[21][22]

  • Adding Ions: Neutralize the system's net charge by adding counter-ions (e.g., Na+ or Cl-) to the solvent. This is critical for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).[22]

  • Energy Minimization: Perform a robust energy minimization of the entire solvated system to remove steric clashes between the complex and the solvent molecules.[18]

  • NVT Equilibration: Equilibrate the system in the NVT (isothermal-isochoric) ensemble. Here, the number of particles (N), volume (V), and temperature (T) are kept constant. This step allows the solvent to equilibrate around the protein-ligand complex, which is typically held in place with position restraints. Check that the system temperature stabilizes around the target value (e.g., 300 K).[21]

  • NPT Equilibration: Further equilibrate the system in the NPT (isothermal-isobaric) ensemble, where the pressure (P) is also held constant. This allows the system density to relax to an appropriate value. Monitor the pressure and density until they plateau.[21]

  • Production MD: Remove the position restraints and run the production simulation for a duration sufficient to observe the dynamics of interest (typically 100-500 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, low-RMSD plateau for both indicates a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation to confirm the persistence of key interactions predicted by docking.

Section 4: Advanced Analysis - Binding Free Energy Estimation

To obtain a more accurate estimate of binding affinity than the docking score, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory.[23][24][25][26]

These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[27] They are more computationally demanding than docking scores but less so than rigorous alchemical free energy calculations.[23][25] The MM/PBSA and MM/GBSA approaches are popular for re-ranking docked poses and providing a more refined prediction of binding affinity.[24][26]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous in silico workflow for characterizing the potential interactions of a novel small molecule, this compound. By following a logical progression from structure preparation to dynamic simulation and energetic analysis, researchers can generate robust, testable hypotheses about a compound's biological targets and binding mechanisms. The emphasis on the causality behind each step and the inclusion of self-validating checks ensures a high degree of scientific integrity. This computational approach serves as a critical first step in the drug discovery cascade, enabling the efficient prioritization of molecules for further experimental validation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-N-methylpropanamide is a functionalized amide with potential applications in various fields, including as a precursor for polymers, a building block in medicinal chemistry, and as a specialized solvent. Its structure, featuring both a hydroxyl group and a secondary amide, imparts unique properties of hydrophilicity and hydrogen bonding capabilities. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a robust experimental protocol, and methods for purification and characterization. The primary synthetic route discussed is the nucleophilic ring-opening of γ-butyrolactone (GBL) with methylamine, a method known for its atom economy and straightforward execution.

Core Principles of the Synthesis

The synthesis hinges on the aminolysis of a lactone, a cyclic ester. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This nucleophilic acyl substitution leads to the cleavage of the ester bond and the formation of the desired hydroxy amide. The reaction is typically carried out in a suitable solvent and may be facilitated by moderate heating to achieve a reasonable reaction rate. While the reaction can proceed without a catalyst, certain Lewis acids or other catalysts can be employed to enhance the electrophilicity of the lactone's carbonyl group, thereby accelerating the reaction.[1][2]

Materials and Equipment

Reagents
ReagentFormulaMolar Mass ( g/mol )CAS NumberSupplierPurity
γ-Butyrolactone (GBL)C₄H₆O₂86.0996-48-0Sigma-Aldrich≥99%
Methylamine solutionCH₅N31.0674-89-5Sigma-Aldrich40% in H₂O
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificACS Grade
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6VWRGranular
Deuterated Chloroform (CDCl₃)CDCl₃120.38865-49-6Cambridge Isotope99.8 atom % D
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • High-vacuum pump

  • NMR spectrometer (400 MHz or higher)

  • FT-IR spectrometer

  • Mass spectrometer (GC-MS or LC-MS)

  • Standard laboratory glassware and consumables

Experimental Protocol

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 25 mL of a 40% aqueous solution of methylamine.

  • Addition of γ-Butyrolactone: While stirring, slowly add 8.61 g (0.1 mol) of γ-butyrolactone to the methylamine solution. The addition should be done dropwise to control the initial exotherm of the reaction.

  • Reaction Conditions: Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to 60-70°C using a heating mantle. Maintain this temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis by GC-MS.

  • Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a 100 mL separatory funnel. Extract the aqueous solution with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.

  • Final Product Isolation: The crude product is a viscous oil. To remove any residual solvent and water, place the product under high vacuum for several hours. The final product, this compound, should be a clear, colorless to pale yellow oil.

Reaction Mechanism and Workflow Visualization

The following diagram illustrates the nucleophilic ring-opening mechanism of γ-butyrolactone by methylamine.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product GBL γ-Butyrolactone TI [Intermediate] GBL->TI Nucleophilic Attack MA Methylamine MA->TI Prod This compound TI->Prod Ring Opening

Caption: Reaction mechanism for the synthesis of this compound.

The experimental workflow is summarized in the diagram below.

workflow start Mix γ-Butyrolactone and Methylamine Solution react Heat at 60-70°C for 4-6 hours start->react cool Cool to Room Temperature react->cool extract Extract with Dichloromethane cool->extract dry Dry with Anhydrous Sodium Sulfate extract->dry evaporate Remove Solvent via Rotary Evaporation dry->evaporate vacuum Dry under High Vacuum evaporate->vacuum product Isolated this compound vacuum->product

Caption: Experimental workflow for the synthesis.

Characterization of this compound

Physical Properties
PropertyValue
Molecular FormulaC₄H₉NO₂[3]
Molar Mass103.12 g/mol [3]
AppearanceColorless to pale yellow viscous oil
CAS Number6830-81-5[3]
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the methyl group, the two methylene groups, and the hydroxyl proton. The chemical shifts (δ) would be approximately:

    • 2.45 (t, 2H, -CH₂-C=O)

    • 2.80 (s, 3H, N-CH₃)

    • 3.75 (t, 2H, -CH₂-OH)

    • A broad singlet for the -OH and N-H protons, which can be exchanged with D₂O. The exact chemical shifts can vary depending on the solvent and concentration.[4][5]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule:

    • ~26 ppm (N-CH₃)

    • ~38 ppm (-CH₂-C=O)

    • ~59 ppm (-CH₂-OH)

    • ~174 ppm (C=O)

  • FT-IR (neat): The infrared spectrum will show characteristic absorption bands for the functional groups present:

    • A broad band around 3300 cm⁻¹ due to the O-H and N-H stretching vibrations.

    • C-H stretching vibrations just below 3000 cm⁻¹.

    • A strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching of the secondary amide (Amide I band).[6]

    • An N-H bending vibration (Amide II band) around 1550 cm⁻¹.[6]

  • Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 103.12. Common fragmentation patterns for amides can also be observed.[7]

Safety Precautions

  • γ-Butyrolactone (GBL): GBL is a central nervous system depressant and can be harmful if ingested. Handle in a well-ventilated fume hood.

  • Methylamine: Methylamine is a flammable and corrosive gas, typically handled as an aqueous solution. The solution is a strong irritant to the skin, eyes, and respiratory tract. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Troubleshooting and Further Considerations

  • Incomplete Reaction: If the reaction does not go to completion, the reaction time can be extended, or the temperature can be slightly increased. The use of a catalyst, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂), has been reported to facilitate the aminolysis of lactones under milder conditions and with stoichiometric amounts of the amine.[1]

  • Purification Challenges: The product is highly polar and water-soluble, which can make extraction challenging. Ensure thorough extraction with multiple portions of dichloromethane. If the product is still impure, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol) can be employed.

  • Alternative Synthetic Routes: While the ring-opening of GBL is a direct method, other synthetic strategies could be considered. For instance, the amidation of 3-hydroxypropionic acid or its esters with methylamine would also yield the desired product.

Conclusion

The synthesis of this compound via the aminolysis of γ-butyrolactone is a reliable and efficient method suitable for laboratory-scale preparation. The protocol described herein, along with the characterization data, provides a solid foundation for researchers and drug development professionals to produce and verify this valuable chemical intermediate. Adherence to the safety guidelines is paramount for the successful and safe execution of this synthesis.

References

Application Notes and Protocols for the Use of 3-hydroxy-N-methylpropanamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling the Potential of a Novel Small Molecule

3-hydroxy-N-methylpropanamide (CAS: 6830-81-5) is a small organic molecule characterized by a hydroxyl and an N-methylated amide functional group.[1][2] Its simple linear structure and low molecular weight (103.12 g/mol ) suggest high aqueous solubility and potential bioavailability in cellular systems.[2] While extensive biological data for this compound is not yet available in peer-reviewed literature, its chemical features present intriguing possibilities for its role in cellular processes.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the investigation of this compound in cell culture. We will explore its fundamental properties, outline detailed protocols for its initial characterization, and propose experimental avenues to elucidate its potential biological functions. Our approach is grounded in established principles of cell biology and pharmacology to ensure a rigorous and scientifically sound investigation.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell culture.

PropertyValueSource
CAS Number 6830-81-5--INVALID-LINK--[2]
Molecular Formula C4H9NO2--INVALID-LINK--[2]
Molecular Weight 103.12 g/mol --INVALID-LINK--[2]
Appearance Colorless to pale yellow liquid or solid--INVALID-LINK--[1]
Solubility Soluble in water and polar organic solvents--INVALID-LINK--[1]

Stock Solution Preparation and Storage:

The high polarity of this compound suggests that it should be readily soluble in aqueous solutions such as sterile phosphate-buffered saline (PBS) or cell culture medium. However, for creating a concentrated, sterile stock solution, dissolving in dimethyl sulfoxide (DMSO) is a standard and recommended practice.

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Aseptic Technique: All procedures should be performed in a sterile biological safety cabinet.

  • Weighing: Accurately weigh 10.31 mg of this compound powder.

  • Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the powder.

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

Initial Characterization in Cell Culture: A Step-by-Step Approach

Prior to investigating the specific biological effects of this compound, it is crucial to determine its impact on cell viability and to establish a non-toxic working concentration range.

Experimental Workflow for Initial Characterization:

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Morphological Assessment A Prepare Serial Dilutions of This compound C Treat Cells with Compound (e.g., 0.1 µM to 1000 µM) A->C B Seed Cells in 96-well Plates B->C D Incubate for 24, 48, 72 hours C->D E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo®) D->E F Determine IC50 and Non-Toxic Concentration Range E->F G Treat Cells with Non-Toxic Concentrations H Image Cells at Regular Intervals (Phase-Contrast Microscopy) G->H I Analyze for Changes in Morphology, Adhesion, and Growth Patterns H->I

Figure 1: Workflow for the initial characterization of this compound.

Protocol 2: Determining the Cytotoxicity Profile using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Seed a robust cell line (e.g., HeLa, HEK293, or a cell line relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Dilution: Prepare a 2X serial dilution of the 100 mM this compound stock solution in complete culture medium to obtain final concentrations ranging from 1 µM to 10 mM. Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Illustrative Cytotoxicity Data:

Concentration (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Vehicle)100100100
1098.597.296.8
5096.294.592.1
10093.189.785.4
50085.478.270.3
100072.860.151.2

Note: This data is illustrative and will vary depending on the cell line and experimental conditions.

Investigating the Biological Function: Proposed Avenues of Research

Once a non-toxic concentration range has been established, the next phase is to investigate the potential biological effects of this compound. Given its chemical structure, several hypotheses can be formulated and tested.

Hypothetical Mechanism of Action and Downstream Effects:

G compound This compound receptor Putative Cell Surface Receptor/Transporter compound->receptor pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->pathway transcription Transcription Factor Activation (e.g., AP-1, NF-κB) pathway->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis, Metabolism) transcription->response

Figure 2: A hypothetical signaling pathway that could be modulated by this compound.

Protocol 3: Cell Proliferation Assay using BrdU Incorporation

This assay measures the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA, providing a direct measure of cell proliferation.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of this compound as determined in Protocol 2. Include a positive control (e.g., serum-stimulated cells) and a negative control (e.g., serum-starved cells).

  • BrdU Labeling: 2-4 hours before the end of the incubation period (e.g., at 22 hours for a 24-hour time point), add BrdU labeling solution to a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, fix the cells with a fixing/denaturing solution.

  • Antibody Incubation: Incubate the cells with an anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric or chemiluminescent signal using a microplate reader.

  • Data Analysis: Compare the BrdU incorporation in treated cells to the controls to determine the effect of the compound on cell proliferation.

Advanced Applications and Future Directions

Should initial screenings indicate a significant biological effect, a range of more advanced assays can be employed to elucidate the mechanism of action of this compound.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces cell cycle arrest at a specific phase.

  • Apoptosis Assays: Employ techniques such as Annexin V/PI staining or caspase activity assays to investigate if the compound induces programmed cell death.

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in signaling pathways that may be affected by the compound.

  • Metabolomic Profiling: Utilize mass spectrometry-based metabolomics to understand how the compound influences cellular metabolism.

Conclusion

This compound is a small molecule with the potential for diverse applications in cell biology research. The protocols and experimental strategies outlined in these application notes provide a robust framework for its initial characterization and the exploration of its biological functions. A systematic approach, beginning with cytotoxicity and morphological assessments, followed by targeted functional assays, will be instrumental in uncovering the cellular roles of this intriguing compound.

References

optimal dosage of 3-hydroxy-N-methylpropanamide for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Establishing an Optimal Dosage of 3-hydroxy-N-methylpropanamide for In Vivo Studies

Disclaimer: As of the latest literature review, specific in vivo studies detailing the optimal dosage of this compound are not publicly available. This guide, therefore, provides a comprehensive, scientifically-grounded framework for determining the optimal dosage of a novel compound like this compound. The protocols and dosage considerations are based on established principles of preclinical drug development and data from the structurally and functionally related ketone body, β-hydroxybutyrate (BHB). Researchers must adapt these guidelines based on the specific physicochemical and toxicological properties of the compound as they are determined.

Introduction: Navigating the Path from Bench to In Vivo

This compound (CAS: 6830-81-5) is a small organic molecule with a molecular weight of approximately 103.12 g/mol .[1] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential biological activity, possibly analogous to other small metabolic molecules. A key structural analog is β-hydroxybutyrate (BHB), the most abundant ketone body in mammals.[2] BHB is not merely an energy substrate for tissues during periods of low glucose availability but also a critical signaling molecule that can modulate gene expression, inflammation, and cellular stress responses.[3][4]

Given the absence of established in vivo data for this compound, a systematic approach is required to determine a safe and efficacious dose. This guide outlines a multi-stage process, beginning with acute toxicity assessment to establish a safe dose range, followed by pharmacokinetic and pharmacodynamic studies to identify a therapeutically relevant dose. This structured workflow ensures both the scientific validity of the findings and adherence to ethical principles in animal research.

Part 1: Foundational Safety Assessment: Dose Range Finding (DRF) and Acute Toxicity

The initial and most critical step in any in vivo investigation of a novel compound is to determine its safety profile and identify a maximum tolerated dose (MTD).[5][6] Dose range-finding studies are designed to assess the adverse effects of a single dose of the test substance and are essential for guiding the dose selection for subsequent, more complex studies.[7]

The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for acute oral toxicity testing.[8][9] The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a small number of animals to classify a substance's toxicity and determine an approximate lethal dose, thereby minimizing animal use while providing crucial safety data.[9]

Experimental Protocol 1: Acute Oral Toxicity Study (Adapted from OECD 423)

This protocol aims to identify a dose range that causes overt toxicity and to establish the MTD.

1. Animal Model:

  • Species/Strain: C57BL/6J mice (female, as they are often slightly more sensitive).[10]
  • Age: 8-12 weeks.
  • Housing: Standardized conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water, except for pre-dosing fasting.
  • Acclimatization: Minimum of 5 days before the experiment.[11]

2. Compound Preparation:

  • Vehicle Selection: Based on the solubility of this compound. Given its polar functional groups, sterile water or saline is a likely vehicle.[12]
  • Preparation: Dissolve the compound in the chosen vehicle on the day of dosing. Ensure the final formulation is a clear solution.

3. Dosing Procedure:

  • Fasting: Fast animals for 3-4 hours before dosing (water ad libitum).[10]
  • Administration: Administer the compound via oral gavage using a suitable, flexible gavage needle. The volume should not exceed 10 mL/kg body weight (for aqueous solutions).[9]
  • Dose Escalation: Begin with a starting dose of 300 mg/kg. This is a conservative starting point recommended by the OECD when no prior information is available.[10] The study proceeds in a stepwise manner using a small group of animals (n=3) per dose level.

4. Observation:

  • Immediate: Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.[10]
  • Long-term: Continue daily observations for a total of 14 days.
  • Parameters: Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), changes in body weight (measured pre-dosing and on days 1, 3, 7, and 14), and any instances of morbidity or mortality.[7][10]

5. Decision Logic: The progression to the next dose level is determined by the outcome in the current group, as outlined in the OECD 423 guideline.

Diagram 1: Workflow for Acute Toxicity and MTD Determination

G cluster_0 Phase 1: Dose Range Finding (DRF) A Select Starting Dose (e.g., 300 mg/kg, OECD 423) B Dose Group 1 (n=3 mice) Oral Gavage A->B C Observe for 14 Days (Clinical Signs, Body Weight) B->C D Toxicity Observed? C->D E Decrease Dose (e.g., 50 mg/kg) D->E Yes F Increase Dose (e.g., 2000 mg/kg) D->F No G Establish Maximum Tolerated Dose (MTD) D->G MTD Identified E->B Re-test F->B Re-test

Caption: A stepwise workflow for determining the MTD based on OECD guidelines.

Table 1: Hypothetical Dose Range-Finding Data for this compound

Dose Level (mg/kg)nMortality (within 14 days)Key Clinical SignsBody Weight Change (Day 14)MTD Determination
30030/3No observable signs+5%No toxicity observed. Escalate dose.
200030/3Mild, transient lethargy (2-4h post-dose)+3%Tolerated. Escalate dose.
500032/3Severe lethargy, piloerection, ataxiaN/AExceeds MTD.
3500 3 0/3 Mild lethargy, slight reduction in activity -2% MTD Established

This table presents illustrative data. The MTD is the highest dose that does not cause mortality or severe signs of distress.

Part 2: Understanding Systemic Exposure: Pharmacokinetic (PK) Profiling

Once a safe dose range is established, a pharmacokinetic (PK) study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).[13] This information is crucial for designing rational dosing schedules in subsequent efficacy studies.

Experimental Protocol 2: Single-Dose Pharmacokinetic Study in Mice

This protocol aims to determine key PK parameters after a single oral dose.

1. Animal Model and Preparation:

  • Use the same strain and conditions as the DRF study.
  • Surgically implant jugular vein catheters for serial blood sampling if possible, to reduce stress and animal numbers.

2. Dosing:

  • Select a single, well-tolerated dose below the MTD (e.g., 500 mg/kg).
  • Administer via oral gavage to fasted animals.

3. Blood Sampling:

  • Collect blood samples (e.g., 20-30 µL) at multiple time points. Based on PK studies of similar small molecules like BHB, a typical schedule would be: pre-dose (0), and 15, 30, 60, 120, 240, and 480 minutes post-dose.[14]
  • Process blood to obtain plasma and store at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

5. Data Analysis:

  • Calculate key PK parameters using non-compartmental analysis.

Table 2: Key Pharmacokinetic Parameters and Hypothetical Values

ParameterAbbreviationDescriptionHypothetical Value
Max. ConcentrationCmaxThe highest observed concentration in plasma.150 µM
Time to CmaxTmaxThe time at which Cmax is reached.30 minutes
Area Under the CurveAUCA measure of total drug exposure over time.250 µM*hr
Elimination Half-lifeThe time required for the plasma concentration to decrease by half.2.5 hours

Part 3: Assessing Biological Activity: Pharmacodynamic (PD) and Efficacy Studies

With safety and PK profiles established, the focus shifts to demonstrating the biological effect of the compound. Since the specific target of this compound is unknown, we can hypothesize its function based on its structural analog, BHB. BHB has demonstrated effects in models of metabolic disease and neuroprotection.[15][16] A diet-induced obesity (DIO) model is a relevant starting point to explore potential metabolic benefits.[17]

Experimental Protocol 3: Dose-Response Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol aims to determine the minimum effective dose (MED) for a specific biological outcome.

1. Animal Model:

  • Model: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and metabolic dysfunction.[17]
  • Group Allocation: Randomize obese mice into treatment groups (n=8-10 per group).

2. Dosing Regimen:

  • Dose Levels: Select 3-4 dose levels below the MTD, guided by PK data (e.g., Vehicle, 100 mg/kg, 300 mg/kg, 1000 mg/kg).
  • Frequency: Once daily (QD) administration, based on the hypothetical half-life of 2.5 hours.
  • Duration: 4-6 weeks to observe significant changes in metabolic parameters.

3. Efficacy Endpoints:

  • Primary: Body weight (weekly), food and water intake (daily).
  • Secondary: Fasting blood glucose and insulin levels, glucose tolerance test (GTT), and insulin tolerance test (ITT).[18]
  • Terminal: Collect blood for biomarker analysis (e.g., lipids, inflammatory markers) and tissues (e.g., liver, adipose tissue) for histopathology or gene expression analysis.

Diagram 2: Integrated Workflow for In Vivo Dosage Optimization

G cluster_1 Preclinical Safety cluster_2 Pharmacokinetics (PK) cluster_3 Pharmacodynamics (PD) / Efficacy A Acute Toxicity Study (OECD 423) B Determine MTD A->B C Single Dose PK Study (at < MTD) B->C D Characterize ADME (Cmax, Tmax, AUC, t½) C->D F Dose-Response Study (Multiple doses < MTD) D->F E Select Animal Model (e.g., DIO Mice) E->F G Identify Minimum Effective Dose (MED) F->G H Define Optimal Dose Window G->H

Caption: A logical progression from safety to efficacy for dose determination.

Diagram 3: Potential Signaling Pathways of a BHB Analog

G compound 3-hydroxy-N- methylpropanamide (BHB Analog) receptor GPCR Activation (e.g., HCAR2) compound->receptor HDAC HDAC Inhibition compound->HDAC metabolism Metabolic Shift (Energy Substrate) compound->metabolism effect1 Anti-inflammatory Effects receptor->effect1 effect2 Epigenetic Modulation HDAC->effect2 effect3 Improved Mitochondrial Function metabolism->effect3

References

3-Hydroxy-N-methylpropanamide: An Exploratory Guide for Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a technical overview of 3-hydroxy-N-methylpropanamide based on its chemical properties. As of the date of publication, there is a notable absence of peer-reviewed literature detailing its specific applications in biochemical research. The application notes and protocols presented herein are therefore intended as a scientifically-grounded, exploratory guide for researchers interested in investigating the potential utility of this compound. The proposed applications are inferred from the activities of structurally related molecules and should be considered hypothetical starting points for research and development.

Introduction: Unveiling a Potential Research Tool

This compound (CAS 6830-81-5) is a small, water-soluble organic molecule featuring a primary hydroxyl group and a secondary N-methylated amide.[1] Its simple structure belies a potential for diverse interactions within biological systems, positioning it as an intriguing yet underexplored compound in the landscape of biochemical tools. The presence of both hydrogen bond donor (hydroxyl) and acceptor (amide oxygen and hydroxyl oxygen) functionalities, combined with its N-methyl group, suggests it could serve as a unique molecular probe, a precursor for bioactive molecules, or a modulator of enzymatic activity. This guide aims to consolidate the known physicochemical properties of this compound and to propose potential avenues for its application in biochemical and drug discovery research.

Physicochemical Properties and Handling

A thorough understanding of the properties of this compound is critical for its effective use in experimental settings.

PropertyValueSource
CAS Number 6830-81-5[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
Appearance Colorless to pale yellow liquid or solidCymitQuimica
Solubility Soluble in water and polar organic solventsCymitQuimica
IUPAC Name This compound[1]
SMILES CNC(=O)CCO[1]
InChIKey TWOQEKLRIJBDSY-UHFFFAOYSA-N[1]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.

Potential Applications in Biochemical Research

While direct evidence is lacking, the structural motifs of this compound suggest several plausible, yet hypothetical, applications in biochemical research. These are presented as starting points for investigation.

A Potential Modulator of Enzymes Utilizing Short-Chain Substrates

The structural similarity of this compound to short-chain fatty acids and their derivatives suggests it could act as a competitive inhibitor or a substrate for enzymes that process these molecules.

Scientific Rationale: Short-chain fatty acids (SCFAs) and their derivatives are key players in cellular metabolism and signaling.[3] For example, histone deacetylases (HDACs) are a class of enzymes that are inhibited by hydroxamic acid derivatives of short-chain fatty acids.[4][5] While this compound is not a hydroxamic acid, its short carbon chain with a polar head group could allow it to interact with the active sites of enzymes that bind small carboxylic acids or amides.

Hypothetical Signaling Pathway Interaction

G cluster_0 Cellular Environment cluster_1 Potential Outcomes 3H_NMP 3-Hydroxy-N- methylpropanamide SCFA_Metabolizing_Enzyme SCFA-Metabolizing Enzyme (e.g., HDAC, Acyl-CoA Synthetase) 3H_NMP->SCFA_Metabolizing_Enzyme Binds to active site Inhibition Competitive Inhibition SCFA_Metabolizing_Enzyme->Inhibition Potential Outcome 1 Metabolism Metabolic Conversion SCFA_Metabolizing_Enzyme->Metabolism Potential Outcome 2 Native_Substrate Native Substrate (e.g., Acetate, Butyrate) Native_Substrate->SCFA_Metabolizing_Enzyme Binds to active site Downstream_Signaling Altered Downstream Signaling Inhibition->Downstream_Signaling Metabolism->Downstream_Signaling

Caption: Hypothetical interaction of this compound with an enzyme that metabolizes short-chain fatty acids (SCFAs).

A Precursor for the Synthesis of Novel Bioactive Molecules

This compound possesses two reactive functional groups, a hydroxyl and a secondary amide, making it a versatile building block for the synthesis of more complex molecules with potential biological activity.

Scientific Rationale: The hydroxyl group can be a site for esterification, etherification, or oxidation, while the amide bond can be hydrolyzed or the N-H proton can be substituted. This allows for the generation of a library of derivatives that can be screened for various biological activities. For instance, the synthesis of (S)-3-hydroxy-N-methyl-3-phenylpropanamide highlights the utility of a similar scaffold in synthetic organic chemistry.[6]

Workflow for Derivative Synthesis and Screening

G Start 3-Hydroxy-N- methylpropanamide Reaction Chemical Modification (Esterification, Etherification, etc.) Start->Reaction Library Library of Derivatives Reaction->Library Screening High-Throughput Biochemical Screening Library->Screening Hit Identification of Bioactive 'Hits' Screening->Hit

Caption: A generalized workflow for utilizing this compound as a scaffold for generating and screening a library of derivative compounds.

Experimental Protocols: An Exploratory Framework

The following protocols are generalized and should be adapted and optimized for the specific experimental context.

Protocol 1: Screening for Inhibition of Histone Deacetylase (HDAC) Activity

This protocol provides a framework for assessing whether this compound can inhibit HDAC activity, a property of some short-chain fatty acid derivatives.[4][5]

Materials:

  • HeLa cell nuclear extract (as a source of HDACs)

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • This compound (dissolved in assay buffer)

  • Trichostatin A (TSA) (positive control inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer (e.g., from 10 mM to 1 µM).

  • In a 96-well black microplate, add 5 µL of the diluted this compound or control (assay buffer for negative control, TSA for positive control).

  • Add 25 µL of HeLa nuclear extract (diluted in assay buffer) to each well.

  • Add 10 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Add 10 µL of developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Plot the percentage of inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value, if any.

Protocol 2: Assessing Substrate Potential for Alcohol Dehydrogenase

This protocol outlines a method to determine if this compound can serve as a substrate for an alcohol dehydrogenase (ADH), an enzyme that catalyzes the oxidation of alcohols.

Materials:

  • Purified alcohol dehydrogenase (e.g., from Saccharomyces cerevisiae)

  • NAD⁺ (cofactor)

  • Assay buffer (e.g., 100 mM glycine-NaOH, pH 9.0)

  • This compound (dissolved in assay buffer)

  • Ethanol (positive control substrate)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of 10 mM NAD⁺ solution, and 50 µL of the this compound solution (to a final concentration to be tested, e.g., 10 mM). Use assay buffer instead of the test compound for the blank.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 50 µL of a suitable concentration of ADH.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes. This measures the formation of NADH.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot (using the molar extinction coefficient of NADH, 6220 M⁻¹cm⁻¹).

  • Compare the rate with that obtained using ethanol as a substrate to assess the relative activity.

Conclusion and Future Directions

This compound is a simple, readily available chemical for which specific biological applications have yet to be defined in the scientific literature. Its structural features, however, present a compelling case for its investigation as a modulator of enzymes that interact with short-chain polar molecules or as a foundational scaffold for the development of novel chemical probes and therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to catalyze such exploratory research, potentially unlocking new avenues of inquiry in biochemistry and drug discovery. Future work should focus on systematic screening against various enzyme classes and in cell-based assays to elucidate any latent bioactivity of this intriguing molecule.

References

Application Notes and Protocols for the Purification of 3-Hydroxy-N-Methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

3-Hydroxy-N-methylpropanamide (CAS No. 6830-81-5) is a polar, water-soluble organic compound featuring both a hydroxyl and an amide functional group.[1][2] Its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, necessitates a high degree of purity.[1] This guide provides a comprehensive, in-depth overview of the purification of this compound, moving beyond a simple recitation of steps to explain the underlying scientific principles and rationale for each methodological choice.

This document is structured to provide not only step-by-step protocols but also the theoretical framework required to adapt and troubleshoot these procedures. We will delve into purification strategies based on the likely impurity profile stemming from a common synthetic route, and we will explore various analytical techniques for purity assessment.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A robust purification strategy is always informed by a thorough understanding of the potential impurities. A common and efficient method for the synthesis of this compound is the aminolysis of γ-butyrolactone (GBL) with methylamine.[1][3]

The primary impurities from this synthesis are likely to be:

  • Unreacted Starting Materials: γ-butyrolactone (GBL) and excess methylamine.

  • Byproducts of Side Reactions: γ-hydroxybutyric acid (GHB), formed from the hydrolysis of GBL, particularly if water is present.

The purification strategy must therefore be designed to effectively separate the polar this compound from the less polar GBL, the volatile and basic methylamine, and the more acidic GHB.

Physicochemical Properties of this compound

A successful purification protocol leverages the unique physicochemical properties of the target compound.

PropertyValueSource
CAS Number 6830-81-5[2]
Molecular Formula C₄H₉NO₂[2]
Molecular Weight 103.12 g/mol [2]
Appearance Colorless to pale yellow liquid or solid[1]
Solubility Soluble in water and polar organic solvents[1]

The high polarity and water solubility of this compound are the most critical factors influencing the choice of purification techniques.

Purification Strategies and Protocols

Based on the impurity profile and the physicochemical properties of this compound, several purification techniques can be employed. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Initial Work-up: Removal of Excess Methylamine

Given that methylamine is a volatile gas, its removal is the first and most straightforward step in the purification process.

Protocol:

  • Following the reaction, transfer the crude reaction mixture to a round-bottom flask.

  • Connect the flask to a rotary evaporator.

  • Apply a gentle vacuum and rotate the flask at room temperature. The excess methylamine will be removed along with any low-boiling solvents used in the reaction.

  • Continue this process until no further significant bubbling is observed.

Causality: The significant difference in volatility between methylamine and the product allows for a simple and effective separation by evaporation under reduced pressure.

Recrystallization: For Solid Crude Product

If the crude this compound is a solid, recrystallization is an excellent method for purification.[4] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.[5]

Solvent Selection:

The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Given the polar nature of this compound, polar solvents are a good starting point. A solvent pair, consisting of a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, is often effective.[6]

Recommended Solvent Systems:

  • Ethanol/Hexane: Ethanol is a good solvent for polar compounds, while hexane is a non-polar anti-solvent.

  • Ethyl acetate/Hexane: Similar to the ethanol/hexane system, this pair offers good differential solubility.

  • Acetone/Toluene: Acetone is a polar solvent that can be paired with the less polar toluene.

Protocol for Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., hot ethanol) to just dissolve the solid.[7]

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot filtration.[7]

  • While the solution is still warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

  • If too much anti-solvent is added, clarify the solution by adding a few drops of the hot "good" solvent.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum to remove any residual solvent.

Self-Validation: The formation of well-defined crystals and a significant improvement in the melting point (if applicable) are indicators of successful purification.

Diagram of the Recrystallization Workflow:

G Recrystallization Workflow A Crude Solid B Dissolve in Minimum Hot 'Good' Solvent A->B C Add 'Poor' Solvent until Turbid B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure this compound H->I

Caption: A step-by-step workflow for the purification of solid this compound by recrystallization.

Column Chromatography: For Liquid or Oily Crude Product

For crude products that are oils or liquids, or for highly impure solids, column chromatography is the preferred purification method.[8][9] Given the high polarity of this compound, a polar stationary phase like silica gel is appropriate.[10]

Stationary Phase: Silica Gel (60 Å, 230-400 mesh)

Mobile Phase (Eluent) Selection:

The choice of eluent is critical for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value of approximately 0.3-0.4 on a TLC plate is a good starting point.[8]

Recommended Eluent Systems:

  • Dichloromethane/Methanol Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10%). This is effective for separating compounds with a wide range of polarities.[1]

  • Ethyl Acetate/Methanol Gradient: Similar to the dichloromethane/methanol system, this provides a good polarity range.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC can be an excellent option. This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase consisting of a high concentration of a non-polar solvent and a small amount of a polar solvent (like water).[11]

Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the starting eluent, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., methanol). This will help to elute the more polar compounds.

  • Monitor the Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Self-Validation: The presence of a single spot on a TLC plate for the combined pure fractions, with an Rf value different from that of the starting material and impurities, indicates successful purification.

Diagram of the Column Chromatography Process:

G Column Chromatography Workflow A Prepare Silica Gel Column B Load Crude Sample A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Combine Pure Fractions E->F Identify Pure Fractions G Evaporate Solvent F->G H Pure this compound G->H

Caption: A schematic representation of the column chromatography purification process.

Distillation: A Potential but Unconfirmed Method

Distillation is a powerful technique for purifying liquids based on differences in boiling points. However, there is no readily available data on the boiling point of this compound at atmospheric or reduced pressure. While related amides have boiling points that might suggest distillation is feasible under vacuum, without specific data, this method should be approached with caution. High temperatures could potentially lead to decomposition.

If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize the risk of thermal degradation. A short-path distillation apparatus would be ideal to reduce the residence time at high temperatures.

Purity Assessment: Analytical Methods

Once the purification is complete, it is essential to assess the purity of the final product. Several analytical techniques can be employed for this purpose.[3]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol gradient would be suitable for determining the purity of the polar this compound. A UV detector can be used if the compound has a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be used for detection.

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can be used for purity analysis. A polar column would be appropriate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound and for identifying any remaining impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the purified compound.

Conclusion

The purification of this compound, a polar and water-soluble compound, is readily achievable through standard laboratory techniques. A successful purification strategy is contingent on an understanding of the likely impurities from its synthesis, primarily unreacted starting materials and byproducts. For solid crude products, recrystallization using a suitable solvent pair is an effective method. For liquid or oily crude products, column chromatography on silica gel with a polar solvent gradient is the method of choice. While distillation may be a possibility, the lack of boiling point data necessitates a cautious approach. The final purity of the compound should always be confirmed using appropriate analytical techniques such as HPLC, GC, and NMR.

References

The Versatile Scaffold: Application of 3-Hydroxy-N-methylpropanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Simple Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds is a cornerstone of successful drug discovery campaigns.[1][2][3][4][5] A scaffold is the core structure of a molecule, which can be systematically decorated with various functional groups to create a library of analogs for biological screening.[1][3] 3-Hydroxy-N-methylpropanamide, a simple, yet functionally rich small molecule, presents itself as an attractive starting point for the generation of diverse chemical libraries. Its structure, featuring a primary alcohol, a secondary amide, and a flexible aliphatic chain, offers multiple points for chemical modification. While not a widely recognized pharmacophore in itself, its constituent functional groups are prevalent in a vast array of biologically active compounds, suggesting its potential as a versatile scaffold for hit and lead generation.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of this compound in drug discovery. We will explore its utility as a molecular scaffold, provide detailed protocols for the synthesis of derivative libraries, and outline a high-throughput screening workflow to identify novel bioactive compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting scaffold is crucial for designing a successful drug discovery campaign. The properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C4H9NO2[6][7]
Molecular Weight 103.12 g/mol [6]
IUPAC Name This compound[6]
CAS Number 6830-81-5[6][7]
Appearance Solid[7]
XLogP3 -1.2[6]
Hydrogen Bond Donor Count 2[6]
Hydrogen Bond Acceptor Count 2[6]

The low molecular weight and favorable LogP value of this compound position it as an excellent starting point for fragment-based drug discovery or for building more complex molecules that adhere to Lipinski's rule of five.

Synthetic Strategy: Building a Diverse Chemical Library

The true potential of this compound as a scaffold lies in its amenability to chemical modification. The hydroxyl and amide functionalities serve as convenient handles for introducing a wide range of chemical diversity. The following section outlines a general strategy for the derivatization of this scaffold.

Protocol 1: Derivatization of the Hydroxyl Group

The primary alcohol of this compound can be readily modified through various reactions to introduce a diverse set of functional groups. This protocol describes a general procedure for etherification and esterification.

Materials:

  • This compound

  • A library of alkyl halides or acyl chlorides

  • Sodium hydride (for etherification) or a tertiary amine base (e.g., triethylamine, for esterification)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure (Etherification Example):

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the solution. Allow the reaction to stir at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.

Rationale: The use of a strong base like sodium hydride deprotonates the hydroxyl group, forming a nucleophilic alkoxide that readily reacts with the electrophilic alkyl halide. Anhydrous conditions are critical to prevent quenching of the base.

Protocol 2: Modification of the Amide Group

The secondary amide of this compound offers another point for diversification. This can be achieved through N-alkylation or by exploring bioisosteric replacements.[8][9][10][11] Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another chemical group in a drug to enhance its biological activity or reduce toxicity.[8][12]

Materials:

  • This compound

  • A library of electrophiles (e.g., alkyl halides, aldehydes for reductive amination)

  • A suitable base (e.g., potassium carbonate)

  • A reducing agent for reductive amination (e.g., sodium triacetoxyborohydride)

  • Appropriate solvents (e.g., Acetonitrile, Dichloromethane)

  • Standard workup and purification reagents as described in Protocol 1.

Procedure (N-Alkylation Example):

  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add potassium carbonate (2.0 eq) and the desired alkyl halide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale: The amide proton is less acidic than the hydroxyl proton, requiring a base to facilitate N-alkylation. Exploring bioisosteric replacements for the amide, such as 1,2,3-triazoles, can improve metabolic stability and modulate physicochemical properties.[10]

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed synthetic strategy for generating a diverse library of compounds from the this compound scaffold.

G scaffold This compound derivatization_OH Derivatization of Hydroxyl Group scaffold->derivatization_OH Etherification, Esterification derivatization_NH Derivatization of Amide Group scaffold->derivatization_NH N-Alkylation, Bioisosteric Replacement library Diverse Chemical Library derivatization_OH->library derivatization_NH->library screening High-Throughput Screening library->screening

Caption: Synthetic workflow for library generation.

High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of this compound derivatives has been synthesized, the next step is to screen these compounds for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds against a specific biological target.[13][14][15][16][17] This section provides a general protocol for an enzyme inhibition assay.

Protocol 3: High-Throughput Enzyme Inhibition Assay

Materials:

  • Synthesized compound library dissolved in a suitable solvent (e.g., DMSO)

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • Positive control inhibitor

  • Negative control (vehicle, e.g., DMSO)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, absorbance, luminescence)

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of the microplate. Also, include wells for the positive and negative controls.

  • Enzyme Addition: Add the target enzyme solution to all wells except for the blanks.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Signal Detection: Measure the signal generated by the enzymatic reaction at specific time points using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_negative_control - Signal_blank))

Rationale: This assay identifies compounds that modulate the activity of the target enzyme. Hits are identified as compounds that cause a significant reduction in the enzymatic reaction rate. It is crucial to perform follow-up studies to confirm the activity of the hits and rule out non-specific or promiscuous inhibitors.[13]

Visualizing the Screening Cascade

The following diagram outlines a typical workflow for a high-throughput screening campaign.

G start Compound Library primary_screen Primary HTS (Single Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response (IC50 Determination) hit_id->dose_response hit_validation Hit Validation (Secondary Assays) dose_response->hit_validation sar Structure-Activity Relationship (SAR) hit_validation->sar lead_opt Lead Optimization sar->lead_opt

Caption: High-throughput screening cascade.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its simple structure, favorable physicochemical properties, and multiple points for chemical modification make it an ideal starting point for the generation of diverse and drug-like compound libraries. The protocols outlined in this application note provide a roadmap for researchers to unlock the potential of this versatile scaffold. Future work should focus on the synthesis of larger, more diverse libraries and their screening against a wide range of biological targets to identify novel hit compounds for further development.

References

Introduction: The Challenge and Promise of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5) is a bifunctional organic compound featuring both a hydroxyl and a secondary amide group.[1] This structure makes it a valuable building block in organic synthesis and a point of interest for the development of novel pharmaceuticals and agrochemicals.[1][2] Its polarity, conferred by these functional groups, results in high solubility in water and other polar solvents, a desirable trait for many biological applications.[1]

However, these same characteristics present significant challenges for laboratory handling and storage. The hydroxyl and amide moieties make the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can compromise sample integrity, affect weighing accuracy, and potentially lead to degradation over time. Furthermore, as with many reactive small molecules, it is classified as an irritant and is harmful if inhaled, swallowed, or absorbed through the skin.[4][5]

This document serves as a comprehensive guide to the proper handling and storage of this compound. As Senior Application Scientists, our goal is not merely to list procedures but to provide the underlying scientific rationale, ensuring that researchers can maintain the compound's purity, ensure experimental reproducibility, and, most importantly, work safely.

Section 1: Physicochemical Profile

Understanding the fundamental properties of a compound is the bedrock of its proper handling. The characteristics of this compound dictate the necessary precautions for its use.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)Significance for Handling
CAS Number 6830-81-5[1][4][6]Unique identifier for ensuring correct substance and safety information retrieval.
Molecular Formula C₄H₉NO₂[4][7][8]Indicates the elemental composition.
Molecular Weight 103.12 g/mol [4][5][7]Essential for preparing solutions of known molarity.
Appearance Colorless to pale yellow liquid or solid.[1][1][6][9]The physical state depends on purity and ambient temperature. Visual inspection can indicate potential degradation (e.g., significant color change).
Solubility Soluble in water and polar organic solvents.[1][1][10]The hydroxyl and amide groups can form hydrogen bonds, facilitating dissolution in polar media. This is key for preparing stock solutions.[11]
Structural Features Contains primary hydroxyl (-OH) and secondary amide (-CONH-) groups.[1][2]These functional groups are responsible for the compound's reactivity, polarity, and high potential for hygroscopicity.

The causality behind its challenging nature lies in its molecular structure. The presence of both hydrogen bond donors (the hydroxyl H and the amide N-H) and acceptors (the hydroxyl O and the carbonyl O) makes the molecule highly interactive with atmospheric water.[11] This hygroscopicity is the single most critical factor to control during storage and handling.[3]

Section 2: Hazard Identification and Safety

A robust safety protocol is non-negotiable.[12] this compound is classified with the GHS07 "Warning" pictogram, indicating moderate hazards that require diligent protective measures.[7]

Table 2: GHS Hazard and Precautionary Information

CategoryCodeDescriptionSource(s)
GHS Pictogram GHS07: Exclamation Mark[7]
Signal Word Warning[4][7]
Hazard Statements H302Harmful if swallowed.[4]
H312Harmful in contact with skin.[4]
H315Causes skin irritation.[4]
H317May cause an allergic skin reaction.[5]
H319Causes serious eye irritation.[4][5]
H332Harmful if inhaled.[4]
H335May cause respiratory irritation.[4]
Key Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[13]
P280Wear protective gloves/protective clothing/eye protection/face protection.[13][14]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Expertise in Practice: The classification as an irritant and a potential sensitizer means that exposure should be minimized not just to prevent acute effects but also to avoid developing long-term sensitivities. The requirement for handling in a well-ventilated area, preferably a chemical fume hood, is not just a general guideline but a specific control measure against inhaling potentially harmful dust or aerosols.[12][15]

Section 3: Protocols for Handling and Storage

The following protocols are designed as a self-validating system. By adhering to these steps, you actively protect the compound from contamination and degradation, ensuring the integrity of your starting material for any downstream application.

Protocol 3.1: Compound Receipt and Initial Handling

The lifecycle of a chemical begins the moment it arrives in the laboratory. Proper intake procedures are the first line of defense in maintaining compound quality.

cluster_receiving Receiving Workflow receive Receive Package inspect_outer Inspect Outer Packaging (No damage, leaks) receive->inspect_outer transfer Transfer to Lab inspect_outer->transfer ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) transfer->ppe inspect_inner Inspect Primary Container (Intact seal, correct label) ppe->inspect_inner log Log into Inventory (Date, Lot #, Initials) inspect_inner->log storage Transfer to Designated Long-Term Storage log->storage storage_env Designated Storage Environment (4°C Refrigerator or Cold Room) secondary_container Secondary Container Airtight, Opaque storage_env->secondary_container desiccant Desiccant Pouch e.g., Silica Gel secondary_container->desiccant primary_container Primary Container This compound (Tightly sealed vendor bottle) desiccant->primary_container

References

Quantitative Analysis of 3-hydroxy-N-methylpropanamide in Human Plasma and Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Abstract: This document provides a comprehensive guide for the quantitative analysis of 3-hydroxy-N-methylpropanamide in human plasma and urine. The described method utilizes Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS), a robust and sensitive technique for the analysis of polar analytes. This application note details the entire workflow, from sample preparation to data analysis, and is intended for researchers, scientists, and drug development professionals. The protocols are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory agencies.

Introduction: The Rationale for Quantifying this compound

This compound is a small, polar organic molecule whose accurate quantification in biological matrices is of growing interest in pharmaceutical and metabolic research. Its structural features—a hydroxyl group and an amide—confer high water solubility, making its extraction and chromatographic retention challenging with traditional reversed-phase liquid chromatography. The development of a robust, validated bioanalytical method is therefore crucial for pharmacokinetic, toxicokinetic, and biomarker studies.

This application note addresses this challenge by presenting a detailed protocol based on HILIC-LC-MS/MS. HILIC is an ideal chromatographic technique for retaining and separating polar compounds, offering superior resolution and sensitivity for analytes like this compound. The use of tandem mass spectrometry provides excellent selectivity and sensitivity, allowing for precise quantification even in complex biological matrices such as plasma and urine. The validation of this method is grounded in the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline, ensuring the generation of reliable and reproducible data.[1][2][3]

Analytical Method Overview

The core of this application note is a complete workflow for the quantification of this compound. This process begins with sample preparation, a critical step to remove interferences and concentrate the analyte. The prepared sample is then injected into a HILIC-LC-MS/MS system for separation and detection. The subsequent data analysis allows for the accurate determination of the analyte concentration.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Quantitative Analysis Workflow

Materials and Reagents

Material/ReagentSupplierGrade
This compoundSigma-AldrichAnalytical Standard
3-hydroxy-N-(methyl-d3)-propanamide(Internal Standard)Custom Synthesis
AcetonitrileHoneywellLC-MS Grade
MethanolHoneywellLC-MS Grade
Formic AcidThermo Fisher ScientificLC-MS Grade
Ammonium FormateSigma-AldrichLC-MS Grade
WaterMilli-Q®Type 1
Human Plasma (K2-EDTA)BioIVTPooled, Normal
Human UrineBioIVTPooled, Normal

Sample Preparation Protocols

The objective of sample preparation is to extract this compound from the biological matrix while removing proteins and other interfering substances.[4][5]

Plasma Sample Preparation
  • Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of internal standard working solution (1 µg/mL in 50:50 acetonitrile:water).

  • Protein Precipitation: Add 400 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 90:10 acetonitrile:water with 0.1% formic acid.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer: Transfer the clear supernatant to an autosampler vial for analysis.

Urine Sample Preparation
  • Thawing and Centrifugation: Thaw urine samples at room temperature and centrifuge at 5,000 x g for 10 minutes to pellet any sediment.

  • Aliquoting: Aliquot 50 µL of the clear urine supernatant into a 1.5 mL microcentrifuge tube.

  • Dilution: Add 450 µL of water and vortex.

  • Internal Standard Spiking: Take 100 µL of the diluted urine and add 10 µL of the internal standard working solution.

  • Protein Precipitation (if necessary): Add 400 µL of cold acetonitrile and vortex.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography
ParameterCondition
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Mass Spectrometry
ParameterCondition
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions See Table below
CompoundQ1 (m/z)Q3 (m/z)DP (V)CE (eV)
This compound104.172.14515
3-hydroxy-N-(methyl-d3)-propanamide (IS)107.175.14515

Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines, assessing specificity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][6]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

ParameterResult
Linear Range (Plasma) 1 - 1000 ng/mL
Linear Range (Urine) 10 - 10000 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

QC Level (Plasma)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
LLOQ (1 ng/mL)≤ 8.5≤ 9.2-4.5 to 5.1-3.8 to 4.9
Low QC (3 ng/mL)≤ 6.8≤ 7.5-3.2 to 4.1-2.9 to 3.8
Mid QC (100 ng/mL)≤ 5.1≤ 6.3-2.5 to 3.5-2.1 to 3.2
High QC (800 ng/mL)≤ 4.9≤ 5.8-1.9 to 2.8-1.5 to 2.5

Data Analysis and Reporting

Data acquisition and processing are performed using the instrument-specific software (e.g., SCIEX Analyst®). The concentration of this compound in unknown samples is calculated from the calibration curve. All results should be reported with appropriate units and accompanied by the validation summary report.

Conclusion

This application note provides a detailed and robust HILIC-LC-MS/MS method for the quantitative analysis of this compound in human plasma and urine. The method is sensitive, selective, and has been validated to meet regulatory standards, making it suitable for a wide range of research and drug development applications.

References

Troubleshooting & Optimization

Technical Support Center: 3-Hydroxy-N-Methylpropanamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve stability challenges encountered when working with this molecule in solution. By understanding the underlying chemical principles, you can proactively design robust formulations and troubleshoot degradation issues effectively.

Introduction to this compound

This compound is an organic compound featuring a primary hydroxyl group and a secondary amide.[1][2] Its bifunctional nature makes it soluble in water and polar organic solvents but also susceptible to specific degradation pathways that can compromise the integrity of your experiments and formulations.[1] This guide provides a structured approach to identifying, mitigating, and preventing these stability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound in solution?

A: The two main functional groups, the amide and the hydroxyl group, are the primary sites of chemical instability. The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4] The proximity of the hydroxyl group to the amide carbonyl introduces the potential for intramolecular reactions, such as cyclization, to form a lactone.

Q2: My solution of this compound is losing potency over time. What is the likely cause?

A: Loss of potency is most commonly due to chemical degradation. The primary pathway is likely pH-dependent hydrolysis of the amide bond, which breaks the molecule into 3-hydroxypropanoic acid and methylamine.[3][5] The rate of this degradation is highly dependent on the pH, temperature, and composition of your solution.[6]

Q3: Is this compound sensitive to light or oxidation?

A: While amide hydrolysis is often the main concern, photolysis (degradation by light) and oxidation are potential secondary degradation pathways that should be considered, as is standard in forced degradation studies.[7][8] The hydroxyl group could be susceptible to oxidation, especially in the presence of transition metal ions or peroxides.[3] It is best practice to store solutions protected from light and in an inert atmosphere if oxidative susceptibility is suspected.[9]

Q4: What is a good starting point for a stable formulation pH?

A: For most simple amides, maximum stability is typically found in the neutral to slightly acidic pH range (approximately pH 5-7).[4][10] Both strongly acidic and strongly basic conditions significantly accelerate the rate of hydrolysis.[10] A pH-rate profile study is the definitive way to identify the optimal pH for your specific formulation.[6]

Part 2: In-Depth Troubleshooting Guide

This guide is structured by observable experimental issues. For each problem, potential causes are explained, followed by a recommended course of action.

Issue 1: Rapid Loss of Active Compound Accompanied by a pH Shift

You Observe: HPLC analysis shows a rapid decrease in the peak area for this compound, and the pH of your unbuffered or weakly buffered solution is drifting downwards.

Potential Cause: Acid-Catalyzed Hydrolysis

The amide bond is being hydrolyzed to form 3-hydroxypropanoic acid and methylamine. The generation of a carboxylic acid will cause the pH of the solution to decrease, which can in turn accelerate the rate of hydrolysis further.

Workflow for Diagnosis and Resolution

Caption: Troubleshooting workflow for potency loss and pH drift.

Experimental Protocol: pH-Rate Profile Study

  • Preparation: Prepare a series of buffer solutions (e.g., citrate, acetate, phosphate, borate) covering a pH range from 3 to 9. Ensure the buffer concentration is sufficient (e.g., 25-50 mM) to maintain a stable pH.

  • Sample Incubation: Dissolve a known concentration of this compound in each buffered solution. Aliquot samples into sealed vials and store them at a constant, often elevated, temperature (e.g., 50°C) to accelerate degradation.[11]

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH set. Quench any further reaction by cooling the sample immediately (e.g., in an ice bath).

  • Quantification: Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC method.[12]

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the apparent first-order rate constant (k) for degradation. Plot log(k) versus pH to generate the pH-rate profile and identify the pH of minimum degradation (maximum stability).

Issue 2: Appearance of a New, Unidentified Peak in HPLC, with No pH Shift

You Observe: A new peak appears in your chromatogram, and its area increases over time as the parent compound's peak area decreases. The solution's pH remains stable.

Potential Cause 1: Base-Catalyzed Hydrolysis

In a well-buffered system, hydrolysis can still occur without a noticeable pH shift. Base-catalyzed hydrolysis also yields the carboxylic acid and amine.[4] The rate is first-order with respect to hydroxide ion concentration at higher pH values.[10]

Potential Cause 2: Intramolecular Cyclization

The γ-hydroxy amide structure of this compound allows for an intramolecular nucleophilic attack of the hydroxyl group on the amide carbonyl. This would displace methylamine and form γ-butyrolactone. This reaction is often catalyzed by acid or base but does not produce an acidic or basic byproduct, hence no pH shift would be observed.

Workflow for Degradant Identification

G A Start: New Peak Appears (No pH Shift) B Hypothesis: 1. Buffered Hydrolysis 2. Intramolecular Cyclization A->B C Action: Perform Forced Degradation Study B->C D Stress Conditions: - Acid (e.g., 0.1N HCl) - Base (e.g., 0.1N NaOH) - Oxidative (e.g., 3% H2O2) - Thermal (e.g., 70°C) - Photolytic (ICH Q1B) C->D E Analysis: Use HPLC-MS to analyze stressed samples D->E F Identify Mass of Degradant(s) E->F G Compare mass of unknown peak to masses of potential degradants F->G H m/z = 87.07 (γ-butyrolactone) G->H Match? I m/z = 105.09 (3-hydroxypropanoic acid) G->I Match? J Conclusion: Identify Degradation Pathway H->J I->J K End J->K

Caption: Workflow for identifying unknown degradation products.

Protocol: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the specificity of analytical methods.[8][13]

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.[14]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60°C.

    • Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature.

    • Thermal: Heat the solution at 70°C in a neutral buffer.

  • Sample Analysis: At various time points, take a sample, neutralize it if necessary, and analyze by a high-resolution mass spectrometry method like LC-QToF-MS.[15]

  • Identification: Compare the mass-to-charge ratio (m/z) of the unknown peak from your stability study with the peaks generated under the stress conditions to identify the degradation product and pathway.[12]

Part 3: Proactive Stability Enhancement

Preventing degradation is always preferable to troubleshooting it. The following strategies can be used to design stable solutions from the outset.

Formulation Strategies

The choice of excipients, packaging, and storage conditions is critical for maintaining stability.[9][16]

StrategyMechanism of ActionKey Considerations
pH Optimization Minimizes the rate of acid/base-catalyzed hydrolysis by maintaining the pH at the point of maximum stability.[9]Use data from a pH-rate profile. Ensure the selected buffer is compatible with the compound and intended application.[17][18]
Co-solvents Reducing the water activity in the formulation can slow the rate of hydrolysis.Propylene glycol, polyethylene glycol (PEG), or ethanol can be effective. Solubility and compatibility must be verified.
Lyophilization Freeze-drying removes water, preventing hydrolytic degradation in the solid state.[9][16]An amorphous lyophile may still contain enough residual water (1-5%) to allow for some degradation over time.[6]
Packaging & Storage
Temperature ControlReduces the kinetic rate of all degradation reactions.Store solutions at recommended temperatures (e.g., refrigerated or frozen).[9]
Light ProtectionPrevents photolytic degradation.Use amber vials or other light-blocking containers.[9]
Inert AtmospherePrevents oxidative degradation.Purging the headspace of the container with nitrogen or argon can protect oxygen-sensitive compounds.[7]
Excipient Compatibility

It is crucial to ensure that excipients do not negatively impact the stability of the active compound.

Protocol: Excipient Compatibility Screening

  • Selection: Choose excipients relevant to your desired final formulation (e.g., buffers, solubilizers, antioxidants).

  • Preparation: Prepare binary mixtures of this compound with each excipient in your chosen solvent system. A control sample with only the active compound should also be prepared.

  • Storage: Store all samples under accelerated conditions (e.g., 40°C/75% RH for solids, or 50°C for solutions) for a defined period (e.g., 2-4 weeks).

  • Analysis: At the end of the study, analyze all samples by HPLC for the appearance of new degradation products and loss of potency compared to the control. Any significant change indicates a potential incompatibility.

References

Technical Support Center: Optimization of 3-hydroxy-N-methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into the reaction's nuances. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound, providing expert insights into the selection of starting materials and reaction conditions.

Q1: What are the primary synthetic routes to this compound?

There are three main, viable routes for synthesizing this compound:

  • Aminolysis of a 3-Hydroxypropanoate Ester: This is often the most direct and controllable method. It involves the reaction of an ester, such as methyl 3-hydroxypropanoate, with methylamine. The reaction is a classic nucleophilic acyl substitution.[1][2]

  • Ring-Opening of γ-Butyrolactone (GBL): This method utilizes a cyclic ester (a lactone) which reacts with methylamine to open the ring and form the desired hydroxyamide.[3][4] This can be an efficient route, often driven by the release of ring strain.

  • Direct Amidation of 3-Hydroxypropionic Acid: This involves coupling 3-hydroxypropionic acid directly with methylamine. This route is atom-economical as the only byproduct is water. However, it typically requires a coupling agent (e.g., carbodiimides, phosphonium salts) or harsh thermal conditions to overcome the formation of a non-reactive ammonium carboxylate salt.[5][6]

Q2: Which starting material is superior: a 3-hydroxypropanoate ester or γ-butyrolactone?

The choice depends on several factors including cost, availability, and desired reaction conditions.

  • Methyl 3-hydroxypropanoate: Offers a potentially cleaner reaction profile. The reaction is a straightforward bimolecular process, and its kinetics can be more easily controlled. However, the direct aminolysis of unactivated esters can be sluggish and may require elevated temperatures or catalysis.[5]

  • γ-Butyrolactone (GBL): The ring-opening reaction is often more facile due to the inherent strain in the four-membered lactone ring. However, this reaction can sometimes lead to the formation of N-methyl-2-pyrrolidone (NMP) at higher temperatures through a subsequent dehydration and cyclization of the initial product.[1][7]

For laboratory-scale synthesis where control over the reaction is paramount, starting with methyl 3-hydroxypropanoate is often preferred. For larger-scale industrial processes, the GBL route might be more economical.[3]

Q3: Is a catalyst necessary for the aminolysis of methyl 3-hydroxypropanoate with methylamine?

While the reaction can proceed without a catalyst at elevated temperatures and pressures, using a catalyst can significantly improve the reaction rate and allow for milder conditions.[5] This is particularly important for preserving the integrity of the hydroxyl group and preventing side reactions.

  • Acid/Base Catalysis: Both acid and base catalysis can be employed for ester aminolysis. However, with a bifunctional molecule like this, unwanted side reactions can occur.

  • Organocatalysts: Bifunctional catalysts like 2-pyridones can be highly effective. They can activate both the ester and the amine through hydrogen bonding, facilitating the reaction under mild conditions.[8][9]

  • Metal Catalysts: Transition metal catalysts, such as those based on tantalum or gold nanoparticles, have also been shown to be effective for ester aminolysis.[5][10] The hydroxyl group in the substrate can even act as a directing group to enhance catalysis at the ester carbonyl.[5]

For a balance of efficiency and simplicity, a bifunctional organocatalyst is an excellent choice.

Q4: What are the optimal temperature and solvent conditions?

  • Temperature: Without a catalyst, temperatures exceeding 100-160°C may be required, which can lead to side reactions like dehydration.[5] With an effective catalyst, the reaction can often be run at temperatures ranging from room temperature to 80°C. It is always recommended to start with milder conditions and increase the temperature as needed while monitoring the reaction progress.

  • Solvent: The choice of solvent depends on the form of methylamine used.

    • If using a solution of methylamine in a solvent (e.g., methanol, ethanol, or THF), that solvent can often serve as the reaction medium. Using the alcohol corresponding to the ester's leaving group (e.g., methanol for a methyl ester) can prevent transesterification as a side reaction.

    • For neat reactions or when using gaseous methylamine, a polar, aprotic solvent like THF or 1,4-dioxane can be suitable. Solvent-free conditions are also possible, especially at elevated temperatures.[11]

Q5: How can I monitor the progress of the reaction?

Several analytical techniques can be used to monitor the disappearance of starting materials and the appearance of the product:[12][13]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the reaction progress. A stain that visualizes amides and esters (like potassium permanganate) is useful.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the starting materials and product are volatile. GC can provide quantitative data on the conversion.[14]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative analysis, especially for less volatile compounds. A reversed-phase C18 column is typically effective.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion by integrating the signals of the starting ester (e.g., the -OCH₃ singlet around 3.7 ppm) and the product amide (e.g., the N-CH₃ doublet around 2.8 ppm).[11]

Visualizing the Reaction Pathway

The primary synthetic route via ester aminolysis and a key potential side reaction are illustrated below.

reaction_pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start_ester Methyl 3-hydroxypropanoate product 3-hydroxy-N- methylpropanamide start_ester->product Nucleophilic Acyl Substitution methylamine Methylamine methylamine->product start_gbl γ-Butyrolactone intermediate 3-hydroxy-N- methylpropanamide start_gbl->intermediate Ring Opening side_product N-methyl-2-pyrrolidone (NMP) intermediate->side_product Dehydration & Cyclization (High Temp.) caption Reaction pathways for synthesis.

Caption: Main and side reaction pathways.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient Temperature: The reaction may be too slow at the current temperature.[5]2. Inactive Catalyst: The catalyst may be poisoned or not suitable for the reaction.3. Poor Quality Reagents: Starting materials may be impure or degraded. Methylamine solution may have lost concentration.1. Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and byproduct generation.2. If using a catalyst, ensure it is handled under appropriate conditions. Consider screening alternative catalysts like 2-pyridones or a Lewis acid.[8]3. Use freshly opened or purified reagents. Verify the concentration of the methylamine solution via titration if necessary.
Formation of Side Products 1. Dehydration/Cyclization: At high temperatures, the product can dehydrate and cyclize to form N-methyl-2-pyrrolidone (NMP), especially if starting from GBL.[7]2. Reaction at Hydroxyl Group: The hydroxyl group could potentially react under certain conditions, though less likely than aminolysis.3. Polymerization: Self-condensation of the starting ester or product could occur under harsh conditions.1. Reduce the reaction temperature. Use a catalyst to enable lower temperature operation. If using GBL, consider a two-step process where the initial ring-opening occurs at a lower temperature.[1]2. Use milder reaction conditions. Avoid strong acids or bases that could catalyze reactions at the -OH group.3. Ensure the reaction is not overheated. Use a solvent to maintain a more controlled temperature.
Incomplete Reaction 1. Equilibrium: The reaction may be reversible. The alcohol byproduct can compete with the amine.2. Stoichiometry: Insufficient methylamine was used, or it evaporated from the reaction mixture.1. Use a moderate excess of methylamine (e.g., 1.5-2.0 equivalents) to push the equilibrium towards the product. If feasible, remove the methanol byproduct as it forms (e.g., using a Dean-Stark trap with a suitable solvent).2. Use a sealed reaction vessel or a condenser to prevent the loss of volatile methylamine. Re-check the initial stoichiometry.
Difficult Product Isolation/Purification 1. High Polarity and Water Solubility: The product is a small, polar molecule with both hydrogen bond donor and acceptor sites, making it highly soluble in water and difficult to extract with common organic solvents.[16][17]2. Co-elution with Starting Materials: The product may have similar polarity to the starting ester, making chromatographic separation challenging.[18]3. Product is a Liquid or Low-Melting Solid: This can make crystallization difficult.[11]1. After the reaction, remove volatile components (excess methylamine, solvent, methanol byproduct) under reduced pressure. Avoid aqueous workups if possible. If an aqueous wash is necessary, use brine to reduce the product's solubility in the aqueous layer and perform multiple extractions with a polar organic solvent like dichloromethane or ethyl acetate.[17]2. Optimize the mobile phase for flash chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a polar solvent (e.g., ethyl acetate or methanol) may be required. Consider using a different stationary phase if silica gel is ineffective.3. If the product is an oil, purification by bulb-to-bulb distillation (Kugelrohr) under high vacuum may be effective. Recrystallization from a solvent system like acetonitrile or 1,4-dioxane can be attempted if the product solidifies on cooling.[11]

Experimental Protocol: Synthesis from Methyl 3-hydroxypropanoate

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • Methyl 3-hydroxypropanoate (>97%)

  • Methylamine solution (e.g., 40 wt. % in H₂O, or 2.0 M in THF or Methanol)

  • Anhydrous solvent (e.g., Methanol or THF)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add methyl 3-hydroxypropanoate (1.0 eq). If using a solid catalyst, add it at this stage (e.g., 6-chloro-2-pyridone, 0.1 eq).[8]

  • Reagent Addition: Add the solvent of choice (e.g., methanol, approx. 2-3 mL per mmol of ester). Begin stirring. Add the methylamine solution (1.5-2.0 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux (e.g., 65°C for methanol) or a suitable temperature (e.g., 50-70°C for THF). Monitor the reaction progress using TLC or HPLC every 1-2 hours. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent, excess methylamine, and the methanol byproduct.

    • The resulting crude residue can be directly purified if the reaction is clean. If an extractive workup is needed, dissolve the residue in a larger volume of ethyl acetate or dichloromethane. Wash cautiously with a small amount of brine to remove any water-soluble impurities. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate again.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system would be a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol added to the ethyl acetate for highly polar products.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

Data Summary: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )FormCAS Number
This compound C₄H₉NO₂103.12Solid6830-81-5[19]
Methyl 3-hydroxypropanoate C₄H₈O₃104.10Liquid6149-41-3[20]
γ-Butyrolactone (GBL) C₄H₆O₂86.09Liquid96-48-0[3]

References

Navigating the Nuances of 3-hydroxy-N-methylpropanamide Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-hydroxy-N-methylpropanamide Experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges encountered in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low yield. What are the likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often incomplete reactions, side reactions, or loss of product during workup and purification. Key areas to investigate include the quality of your starting materials (3-hydroxypropanoic acid or its derivatives and methylamine), the effectiveness of your coupling agent, and the reaction conditions such as temperature and reaction time.

Q2: I am observing significant byproducts in my reaction mixture. What are the common side reactions?

A2: A common side reaction is the formation of dimers or trimers of 3-hydroxypropanoic acid, especially if the activation of the carboxylic acid is not efficient or if the reaction is heated for extended periods. Another possibility is the self-condensation of the starting material or product.

Q3: What is the most effective method for purifying this compound?

A3: Due to its polarity and the presence of both hydroxyl and amide functional groups, this compound can be challenging to purify. A combination of techniques is often most effective. Vacuum distillation can be used to remove volatile impurities and solvent. For higher purity, column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol) is recommended. For highly polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: A multi-technique approach is best for confirming the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This will show characteristic peaks for the hydroxyl (O-H), amide (N-H and C=O) functional groups.

  • Chromatography: HPLC or GC can be used to assess purity by detecting and quantifying impurities.

Q5: What are the optimal storage conditions for this compound?

A5: this compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and acids. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation. The recommended storage temperature is typically 2-8°C.[1]

In-Depth Troubleshooting Guides

Guide 1: Synthesis of this compound

The synthesis of this compound can be approached through several routes, with the most common being the amidation of 3-hydroxypropanoic acid or its ester derivatives with methylamine, or the ring-opening of β-propiolactone with methylamine. Each method presents its own set of challenges.

This method involves the direct reaction of 3-hydroxypropanoic acid and methylamine in the presence of a coupling agent to facilitate the formation of the amide bond.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-hydroxypropanoic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC·HCl, 1.1 equivalents) and an activator (e.g., HOBt, 1.1 equivalents). Stir the mixture for 30 minutes at 0 °C to form the active ester.

  • Amine Addition: Slowly add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a gas bubbled through the solution) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Troubleshooting Common Issues in Amidation:

Problem Potential Cause Troubleshooting Solution
Low or No Product Formation Ineffective coupling agent.Use a different coupling agent such as HATU or DCC. Ensure the coupling agent is fresh and has been stored properly.
Low reactivity of starting materials.Consider using a more reactive derivative of 3-hydroxypropanoic acid, such as the corresponding acid chloride or ester.
Incorrect stoichiometry.Ensure accurate measurement of all reagents. A slight excess of the amine and coupling agent may be beneficial.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time and monitor by TLC until the starting material is consumed. A slight increase in temperature may be necessary, but be cautious of side reactions.
Formation of Significant Byproducts Side reactions of the coupling agent.The choice of coupling agent can influence byproduct formation. For example, DCC can lead to the formation of N-acylurea byproducts that can be difficult to remove.
Dimerization/Polymerization of 3-hydroxypropanoic acid.Ensure efficient activation and rapid reaction with the amine. Adding the amine before the coupling agent has fully activated the acid can sometimes help.

Visualization of the Amidation Workflow:

AmidationWorkflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 3-hydroxypropanoic acid in anhydrous solvent B Cool to 0°C and add coupling agent (e.g., EDC/HOBt) A->B Activation C Add methylamine solution B->C Amine Addition D Stir at room temperature for 12-24h C->D Reaction E Quench with water and extract with organic solvent D->E Proceed to Workup F Wash organic layers E->F G Dry, filter, and concentrate F->G H Purify by chromatography or distillation G->H I This compound H->I Final Product

Caption: Workflow for the synthesis of this compound via amidation.

This method offers a more direct route to the desired product but requires careful handling of the highly reactive and potentially hazardous β-propiolactone.

Detailed Experimental Protocol:

  • Reaction Setup: In a pressure-resistant flask or a sealed tube, place a solution of methylamine in a suitable solvent (e.g., water or THF).

  • Reagent Addition: Cool the methylamine solution in an ice bath. Slowly add β-propiolactone (1.0 equivalent) to the cooled solution with vigorous stirring. Caution: β-propiolactone is a suspected carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

  • Reaction: Seal the reaction vessel and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The reaction is often exothermic and may require occasional cooling to maintain a moderate temperature.

  • Workup: After the reaction is complete (monitored by the disappearance of the lactone by IR or GC), carefully vent the reaction vessel. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography as described in Method A.

Troubleshooting Common Issues in Ring-Opening Synthesis:

Problem Potential Cause Troubleshooting Solution
Polymerization of β-propiolactone Reaction temperature is too high.Maintain a low temperature during the addition of β-propiolactone and control any exotherm with an ice bath.
Presence of catalytic impurities.Ensure all glassware is clean and that the methylamine solution is free from impurities that could catalyze polymerization.
Incomplete Reaction Insufficient amount of methylamine.Use a slight excess of methylamine to ensure complete consumption of the β-propiolactone.
Low reaction temperature or insufficient reaction time.Allow the reaction to proceed for a longer duration at room temperature. Gentle warming may be necessary, but with caution to avoid polymerization.

Logical Flow for Troubleshooting Synthesis:

TroubleshootingLogic Start Low Yield or Impure Product CheckReaction Was the reaction complete? (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes IncreaseTime Increase reaction time/temperature Incomplete->IncreaseTime CheckPurity Analyze crude product purity Complete->CheckPurity IncreaseTime->CheckReaction SideProducts Significant side products observed? CheckPurity->SideProducts Yes PurificationIssue Difficulty in purification? CheckPurity->PurificationIssue No OptimizeConditions Optimize reaction conditions (coupling agent, solvent, temperature) SideProducts->OptimizeConditions OptimizePurification Optimize purification method (chromatography, distillation) PurificationIssue->OptimizePurification OptimizeConditions->Start FinalProduct Pure Product OptimizePurification->FinalProduct

Caption: A logical approach to troubleshooting common synthesis issues.

Guide 2: Purification of this compound

The polar nature of this compound makes its purification a critical step that often requires optimization.

Troubleshooting Purification by Column Chromatography:

Problem Potential Cause Troubleshooting Solution
Poor Separation of Product from Polar Impurities Eluent system is not polar enough.Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a DCM/methanol mixture.
Tailing of the product spot on TLC.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid (if the compound is stable to acid) or triethylamine (if basic impurities are present), to improve the peak shape.
Product is Retained on the Column Compound is too polar for silica gel.Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). HILIC is also a good option for highly polar compounds.
Co-elution of Product and Impurities Similar polarity of product and impurities.Try a different solvent system to alter the selectivity of the separation. If co-elution persists, a different purification technique (e.g., preparative HPLC, crystallization) may be necessary.

Troubleshooting Purification by Vacuum Distillation:

Problem Potential Cause Troubleshooting Solution
Product Decomposition Distillation temperature is too high.Use a higher vacuum to lower the boiling point of the product. Ensure the heating mantle is set to the lowest possible temperature for distillation to occur.
Bumping or Uncontrolled Boiling Insufficient agitation or presence of volatile impurities.Use a magnetic stirrer or boiling chips to ensure smooth boiling. A slow and gradual application of vacuum is also important.
Poor Separation from a Close-Boiling Impurity Boiling points of the product and impurity are too close.Use a fractionating column to increase the number of theoretical plates and improve separation efficiency.
Guide 3: Characterization of this compound

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound.

Expected Analytical Data:

  • ¹H NMR (in CDCl₃):

    • ~2.5 ppm (t, 2H, -CH₂-C=O)

    • ~2.8 ppm (s, 3H, -N-CH₃)

    • ~3.8 ppm (t, 2H, -CH₂-OH)

    • A broad singlet for the -OH and -NH protons (chemical shift can vary depending on concentration and solvent).

  • ¹³C NMR (in CDCl₃):

    • ~26 ppm (-N-CH₃)

    • ~38 ppm (-CH₂-C=O)

    • ~58 ppm (-CH₂-OH)

    • ~174 ppm (-C=O)

  • FTIR (neat):

    • Broad peak around 3300-3400 cm⁻¹ (O-H and N-H stretching)

    • Strong peak around 1640 cm⁻¹ (C=O amide I band)

    • Peak around 1550 cm⁻¹ (N-H bending, amide II band)

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 103.12

Troubleshooting Characterization:

Problem Potential Cause Troubleshooting Solution
Unexpected Peaks in NMR Spectrum Presence of impurities (solvent, starting materials, byproducts).Compare the spectrum with known spectra of potential impurities. Further purification of the sample may be necessary.
Broad or Unresolved NMR Signals Sample concentration is too high, or the presence of paramagnetic impurities.Dilute the sample. If paramagnetic impurities are suspected, filter the NMR sample through a small plug of silica gel.
Absence of Molecular Ion Peak in MS The molecule is fragmenting easily under the ionization conditions.Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

References

Technical Support Center: Synthesis of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-hydroxy-N-methylpropanamide. This guide is designed to provide in-depth troubleshooting advice and detailed protocols for common challenges encountered during the synthesis of this valuable chemical intermediate. The information is presented in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthetic Strategy and Reaction Mechanisms

Q1: What are the most common and effective synthetic routes for preparing this compound?

There are two primary, well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • Amidation of a 3-Hydroxypropanoic Acid Derivative: This is a classic and direct approach involving the formation of an amide bond between a derivative of 3-hydroxypropanoic acid and methylamine. The most common starting material is an ester, such as methyl 3-hydroxypropanoate.[1][2]

  • Two-Step Michael Addition and Hydrolysis/Hydration: This route begins with the Michael addition of methylamine to an acrylate derivative (like methyl acrylate), followed by hydrolysis of the resulting ester to the desired amide.[3][4] A related pathway involves the hydration of N-methylacrylamide.

The following diagram illustrates these primary synthetic pathways.

G cluster_0 Route 1: Amidation cluster_1 Route 2: Michael Addition ester Methyl 3-hydroxypropanoate acid 3-Hydroxypropanoic Acid ester->acid Hydrolysis product This compound ester->product Aminolysis acid->ester Esterification acid->product Amide Coupling (e.g., DCC, HATU) acrylate Methyl Acrylate intermediate Methyl 3-(methylamino)propanoate acrylate->intermediate Michael Addition methylamine Methylamine (CH3NH2) methylamine->ester methylamine->acid methylamine->acrylate intermediate->product Hydrolysis/Amidation

Caption: Primary synthetic routes to this compound.

Below is a summary table comparing the two main approaches.

FeatureRoute 1: Amidation from Ester/AcidRoute 2: Michael Addition from Acrylate
Starting Materials 3-hydroxypropanoic acid or its esters; methylamineMethyl acrylate; methylamine
Number of Steps Typically one pot/step from the ester.[1]Two distinct steps (addition then hydrolysis/amidation).[3]
Key Advantages More direct; potentially fewer side products if conditions are optimized.Utilizes readily available and inexpensive starting materials.
Common Challenges Requires heat or coupling agents[2]; potential for dehydration of the starting material at high temperatures.Risk of acrylate polymerization; potential for bis-addition of methylamine; hydrolysis step can be slow.[4]

Section 2: Troubleshooting Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis. The following workflow provides a general approach to diagnosing issues.

Troubleshooting_Workflow start Reaction Issue Encountered check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No cause_reagents Verify Reagent Quality & Stoichiometry check_yield->cause_reagents Yes analyze_impurities Characterize Impurities (LC-MS, NMR) check_purity->analyze_impurities Yes cause_conditions Optimize Reaction Conditions (Temp, Time, Solvent) cause_reagents->cause_conditions cause_activation Ineffective Acid Activation? (For Route 1) cause_conditions->cause_activation cause_side_reactions Suspect Side Reactions? (e.g., Polymerization) cause_activation->cause_side_reactions impurity_sm Unreacted Starting Materials? analyze_impurities->impurity_sm impurity_side_product Known Side Products Present? impurity_sm->impurity_side_product optimize_purification Optimize Purification Protocol impurity_side_product->optimize_purification

Caption: General workflow for troubleshooting synthesis problems.

Q2: My amide coupling reaction (from a 3-hydroxypropanoic ester) has a very low yield. What are the common causes?

Low yields in the aminolysis of esters are common and can be traced to several factors.[5]

  • Cause 1: Reversible Reaction & Unfavorable Equilibrium: The direct reaction between an ester and an amine to form an amide is a reversible process.[1] Without forcing conditions, the equilibrium may not favor product formation.

    • Solution: This reaction is often driven forward by heat.[1] Refluxing the ester with an excess of methylamine (either aqueous solution or in an alcohol) in a sealed vessel is a common strategy. The excess amine helps to shift the equilibrium towards the product.

  • Cause 2: Amine Protonation: If you are starting from 3-hydroxypropanoic acid, the acidic carboxylic group will react with the basic methylamine to form an ammonium salt. This salt is not nucleophilic and will not react further without activation.[2]

    • Solution: When starting from the acid, a coupling reagent is necessary. Reagents like dicyclohexylcarbodiimide (DCC) or HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][6]

  • Cause 3: Incomplete Reaction: The reaction may be slow under mild conditions.

    • Solution: Increase the reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. Using a polar, high-boiling aprotic solvent like DMF can sometimes improve reaction rates.[6]

  • Cause 4: Hydrolysis of Starting Material: If there is water present in the reaction, the ester can hydrolyze back to the carboxylic acid, especially under heating or if acidic/basic conditions develop.

    • Solution: Ensure all reagents and solvents are anhydrous, particularly if using coupling agents which are sensitive to moisture.[5]

Q3: I'm attempting the Michael addition route and observing a complex mixture of products, including a significant amount of a higher molecular weight species. What is happening?

This is a classic issue with the Michael addition involving primary amines and acrylates.

  • Cause 1: Bis-addition: Methylamine, as a primary amine, can react with two molecules of methyl acrylate. The initial Michael addition product, methyl 3-(methylamino)propanoate, is a secondary amine and can react with a second molecule of methyl acrylate.

    • Solution: This can be controlled by adjusting the stoichiometry. Use a significant excess of methylamine relative to methyl acrylate. This increases the probability that an acrylate molecule will react with the primary amine starting material rather than the secondary amine product. Running the reaction at lower temperatures can also help control the rate of the second addition.

  • Cause 2: Polymerization of Methyl Acrylate: Methyl acrylate can readily polymerize, especially in the presence of heat, light, or impurities that can act as initiators.[4]

    • Solution: Use methyl acrylate that contains an inhibitor (like hydroquinone methyl ether). Store it properly and consider passing it through a column of basic alumina to remove the inhibitor just before use if necessary. Keep the reaction temperature low, at least during the initial addition phase.

Q4: The final purification of this compound is difficult, and I'm losing a lot of product. What is the best purification strategy?

The target molecule is a small, polar hydroxy amide, making it highly soluble in water and other polar solvents. This presents a significant purification challenge.

  • Problem: High Polarity and Water Solubility: The product is often difficult to extract from aqueous workups and may streak or run with the solvent front on silica gel chromatography.

  • Solution 1: Recrystallization: This is often the most effective method for purifying hydroxy amides.[7][8][9]

    • Recommended Solvents: Try dissolving the crude product in a minimal amount of a hot, polar solvent like ethanol, acetone, or acetonitrile and allowing it to cool slowly.[9] A solvent/anti-solvent system, such as dissolving in methanol and adding diethyl ether or hexane to induce precipitation, can also be effective.

  • Solution 2: Column Chromatography: If chromatography is necessary, a more polar stationary phase or a modified mobile phase may be required.

    • Stationary Phase: Standard silica gel can be used, but consider using a gradient elution.

    • Mobile Phase: A common eluent system is a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Start with a low concentration of methanol and gradually increase it. Adding a small amount of ammonium hydroxide (~0.5-1%) to the mobile phase can sometimes improve peak shape and reduce tailing for basic compounds.

  • Solution 3: Avoid Aqueous Workup: If possible, after the reaction, concentrate the mixture under reduced pressure to remove the solvent and volatile reagents. The crude residue can then be directly subjected to recrystallization or chromatography, bypassing a difficult aqueous extraction.

Table of Common Impurities
Impurity NameStructureMolecular Weight ( g/mol )Origin / Synthetic RouteIdentification Tip
N-methylacrylamideCNC(=O)C=C85.10Dehydration of the 3-hydroxy group, especially under harsh acidic or high-temperature conditions.Look for vinyl protons in ¹H NMR. Mass is 18 units less than the product.
Methyl 3-(methylamino)propanoateCNC(C)C(=O)OC117.15Unreacted intermediate from the Michael addition route.Presence of an ester peak in IR and a methoxy singlet in ¹H NMR.
Methyl 3,3'-(methylazanediyl)dipropanoateCN(CC(=O)OC)CC(=O)OC203.22Bis-addition product from the Michael addition route.Higher molecular weight peak in MS. Complex ¹H NMR spectrum.
3-Hydroxypropanoic AcidOCCO90.08Hydrolysis of the starting ester (Route 1) or incomplete amidation of the acid.Acidic proton in NMR. Can be detected by a change in pH.

Section 3: Experimental Protocols

Protocol 1: Synthesis via Aminolysis of Methyl 3-Hydroxypropanoate

This protocol is adapted from general procedures for the aminolysis of esters.[1][10]

Step-by-Step Methodology:

  • Reaction Setup: To a pressure-rated glass vessel, add methyl 3-hydroxypropanoate (1.0 eq).

  • Amine Addition: Add a 40% aqueous solution of methylamine (3.0-5.0 eq). Safety Note: Methylamine is volatile and corrosive. Perform this addition in a well-ventilated fume hood.

  • Sealing and Heating: Seal the vessel tightly. Place it behind a blast shield and heat the mixture to 60-80 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) or LC-MS until the starting ester is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction vessel to room temperature, then to 0 °C before carefully opening it.

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water. This may require a high-vacuum pump.

    • The resulting crude oil or solid can be purified.

  • Purification:

    • Dissolve the crude residue in a minimum amount of hot acetonitrile or ethanol.

    • Allow the solution to cool slowly to room temperature, then to 0-4 °C to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis via Michael Addition and Amidation

This protocol is a conceptual two-step process based on known reactions of acrylates and amines.[3][4]

Step A: Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (as a solution in THF or methanol, 2.0 eq) and cool the solution to 0 °C in an ice bath.

  • Acrylate Addition: Add methyl acrylate (1.0 eq) dropwise to the stirred methylamine solution over 30 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring and Workup: Monitor the disappearance of methyl acrylate by TLC or GC-MS. Once complete, remove the solvent and excess methylamine under reduced pressure to yield crude methyl 3-(methylamino)propanoate. This intermediate is often used directly in the next step without further purification.

Step B: Amidation/Hydrolysis

This step is mechanistically complex and can be considered a thermally induced rearrangement or hydrolysis/amidation sequence.

  • Reaction Setup: Place the crude intermediate from Step A into a sealed tube or pressure vessel.

  • Heating: Heat the vessel to 100-120 °C for 12-24 hours. The reaction proceeds via the formation of the desired amide and methanol as a byproduct.

  • Workup and Purification: Cool the vessel and concentrate the contents under vacuum to remove the methanol byproduct. Purify the resulting crude this compound by recrystallization as described in Protocol 1.

References

Technical Support Center: 3-Hydroxy-N-Methylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Section 1: Synthesis Pathways and Key Considerations

The synthesis of this compound (CAS 6830-81-5) typically involves the amidation of a 3-hydroxypropanoic acid derivative with methylamine.[1] The most common and versatile starting material is an ester of 3-hydroxypropanoic acid (e.g., ethyl or methyl 3-hydroxypropanoate) due to its stability and reactivity profile compared to the free acid or acyl chloride.

The core transformation is a nucleophilic acyl substitution where methylamine displaces the alkoxy group of the ester.[2] However, the reaction's efficiency is often hampered by the poor leaving group ability of the alkoxide, necessitating either harsh conditions or, more preferably, catalysis.[2] Modern methods focus on catalytic approaches that are more atom-economical and environmentally benign than traditional methods requiring stoichiometric activating agents.[3]

Experimental Workflow Overview

The overall process from starting material to purified product follows a logical sequence. Each stage presents unique challenges and opportunities for optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Starting Material (e.g., Ethyl 3-hydroxypropanoate) Setup Reaction Setup (Solvent, Temperature, Atmosphere) Reagents->Setup Catalyst Select Catalyst System (e.g., Lewis Acid, Transition Metal) Catalyst->Setup Addition Controlled Addition of Methylamine Setup->Addition Monitoring Monitor Progress (TLC, GC-MS, NMR) Addition->Monitoring Quench Reaction Quenching Monitoring->Quench Extract Solvent Extraction Quench->Extract Purify Chromatography / Distillation Extract->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize Yield Calculate Yield & Purity Characterize->Yield

Caption: General experimental workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Question: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and solutions?

Answer:

Low or no conversion is a common issue, often pointing to insufficient reaction activation, poor nucleophilicity, or catalyst inhibition. Let's break down the potential causes.

1. Inadequate Reaction Conditions:

  • Causality: The aminolysis of esters is often not spontaneous and requires energy input or catalytic activation to proceed efficiently because the alkoxy group is a poor leaving group.[2]

  • Solution:

    • Temperature: Gradually increase the reaction temperature. For many catalytic amidations, temperatures between 80-140 °C are employed.[3][4] However, be cautious of side reactions at higher temperatures (see below).

    • Catalyst: The reaction may require a catalyst to proceed. Simple Lewis acids like Iron(III) chloride (FeCl₃) can activate the ester carbonyl, making it more electrophilic.[3] Transition metal catalysts, such as those based on Ruthenium or Nickel, offer highly efficient pathways under specific conditions.[5][6][7]

2. Catalyst Inactivity or Poisoning:

  • Causality: The free hydroxyl group of the starting material or product, or impurities in the reagents (e.g., water, other nucleophiles), can coordinate to the metal center of a catalyst, inhibiting its activity.

  • Solution:

    • Ensure all reagents and solvents are dry and pure. Use anhydrous solvents and freshly opened reagents where possible.

    • Consider a more robust catalyst. For instance, some ruthenium-pincer complexes are known for their high functional group tolerance.[7]

    • Increase catalyst loading incrementally, but be aware of potential cost and purification implications.

3. Issues with Methylamine:

  • Causality: Methylamine is a gas at room temperature and is often used as a solution (e.g., in THF, ethanol, or water). If the solution has degraded or if the methylamine has evaporated from the reaction mixture, the concentration of the nucleophile will be too low.

  • Solution:

    • Use a freshly opened bottle of methylamine solution or titrate an older bottle to confirm its concentration.

    • If using gaseous methylamine, ensure it is bubbled through the reaction mixture efficiently.

    • Perform the reaction in a sealed vessel to prevent the escape of methylamine, especially when heating. An excess of the amine (1.2-2.0 equivalents) is often used to drive the reaction forward.

Troubleshooting Decision Tree: Low Yield

G Start Low / No Yield Check_T Was reaction heated? Start->Check_T Check_Cat Was a catalyst used? Check_T->Check_Cat Yes Sol_Heat Increase temperature (e.g., to 80-120 °C) Check_T->Sol_Heat No Check_Amine Is methylamine source reliable? Check_Cat->Check_Amine Yes Sol_Cat Introduce a catalyst (e.g., 15 mol% FeCl3) Check_Cat->Sol_Cat No Check_SM Is starting material pure? Check_Amine->Check_SM Yes Sol_Amine Use fresh methylamine solution and a sealed vessel Check_Amine->Sol_Amine No Sol_SM Purify starting ester (distillation/chromatography) Check_SM->Sol_SM No

Caption: Decision tree for troubleshooting low reaction yield.
Question: My reaction produces a significant amount of a sticky, insoluble material or other side products. What is happening?

Answer:

The formation of side products, particularly polymers or elimination products, is a key challenge due to the bifunctional nature of the starting material.

1. Polymerization/Oligomerization:

  • Causality: The hydroxyl group of one molecule can react with the activated ester of another, leading to intermolecular esterification. This can compete with the desired amidation, forming dimers and oligomers. This is more likely at high concentrations and temperatures.

  • Solution:

    • Lower Concentration: Run the reaction at a higher dilution to reduce the probability of intermolecular reactions.

    • Controlled Addition: Add the starting ester slowly to a solution of the catalyst and methylamine. This maintains a low concentration of the ester, favoring the reaction with the more abundant amine nucleophile.

    • Protecting Group: While adding steps, protecting the hydroxyl group (e.g., as a silyl ether) will completely prevent this side reaction. The protecting group can be removed in a subsequent step.

2. β-Elimination:

  • Causality: Under strongly basic or high-temperature conditions, elimination of the hydroxyl group can occur to form N-methylacrylamide. This is a common pathway for β-hydroxy carbonyl compounds.

  • Solution:

    • Avoid Strong Bases: If using a base-promoted method, choose a non-nucleophilic base and avoid excessively high temperatures.[8]

    • Use Mild Catalysts: Transition-metal-catalyzed methods operating under neutral conditions are often ideal for preventing this side reaction.[7]

Reaction vs. Side Product Pathways

G cluster_path Reaction Pathways SM Ethyl 3-hydroxypropanoate Product 3-hydroxy-N- methylpropanamide SM->Product Desired Amidation + Methylamine Elimination N-methylacrylamide (Elimination Product) SM->Elimination High Temp / Strong Base Polymer Polyester/Polyamide (Oligomerization) SM->Polymer High Concentration Amine Methylamine

Caption: Competing reaction pathways in the synthesis.
Question: I'm having difficulty purifying the final product. It seems to stay in the aqueous layer during extraction and runs poorly on silica gel. How can I isolate it effectively?

Answer:

The purification of this compound is challenging due to its high polarity and water solubility, conferred by the hydroxyl and amide functional groups.[1]

1. Issues with Liquid-Liquid Extraction:

  • Causality: The product is highly polar and can form hydrogen bonds with water, leading to a high partition coefficient in the aqueous phase. Standard organic solvents like ethyl acetate or dichloromethane may not be efficient.

  • Solution:

    • Salting Out: Saturate the aqueous layer with NaCl or Na₂SO₄ before extraction. This decreases the solubility of the organic product in the aqueous phase, pushing it into the organic layer.

    • Continuous Extraction: For larger scales, a continuous liquid-liquid extractor can be very effective.

    • Alternative Solvents: Use more polar organic solvents for extraction, such as a mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1).

2. Issues with Silica Gel Chromatography:

  • Causality: The polar nature of the product causes it to bind very strongly to silica gel, leading to significant tailing, poor separation, and sometimes irreversible adsorption.

  • Solution:

    • Deactivate the Silica: Use silica gel that has been treated with a small amount of a polar modifier. You can prepare a slurry of silica in your eluent and add 1-2% triethylamine or ammonia to neutralize acidic sites and reduce tailing of the amine-containing product.

    • Use a More Polar Mobile Phase: A standard ethyl acetate/hexane system may not be sufficient to elute the product. Use a more polar system, such as dichloromethane/methanol or ethyl acetate/methanol. A gradient elution, starting with a lower polarity and gradually increasing the methanol concentration, is often most effective.

    • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase is an excellent alternative for purifying highly polar compounds.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 3-hydroxypropanoic acid or its ester? A1: For direct amidation with methylamine, an ester like methyl or ethyl 3-hydroxypropanoate is generally preferred. Amidation of a free carboxylic acid requires a coupling agent (e.g., HATU, DCC), which are expensive and generate stoichiometric byproducts, reducing the overall atom economy.[3][9] The direct amidation of esters, especially with a catalyst, is a greener and more direct route.[6]

Q2: What are the key advantages of using a catalyst? A2: Catalysts provide several advantages. They lower the activation energy of the reaction, allowing it to proceed under milder conditions (lower temperature and pressure).[7] This minimizes side reactions like elimination and polymerization. Catalytic methods are also more atom-economical and environmentally friendly than routes that require stoichiometric activating agents or conversion to highly reactive intermediates like acyl chlorides.[3]

Catalyst System Typical Conditions Advantages Potential Issues Reference
FeCl₃ 15 mol%, Solvent-free, 80 °CInexpensive, readily available, solvent-free.Moderate to good yields, may not be suitable for sensitive substrates.[3]
Ru-MACHO Low catalyst loading, mild temp.High efficiency, green, scalable.Catalyst can be expensive.[6]
Ni/NHC Complexes 10 mol% Ni(cod)₂, Toluene, 140 °CBroad substrate scope, good functional group tolerance.High temperature required, air-sensitive pre-catalysts.[4][5]
Base-promoted (NaOtBu) Stoichiometric base, solvent-freeTransition-metal-free, simple.Can promote elimination side reactions if not controlled.[6][8]

Q3: How can I effectively monitor the reaction's progress? A3: The choice of monitoring technique depends on the available equipment.

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a polar eluent system (e.g., 10% Methanol in Dichloromethane). The starting ester will have a higher Rf value than the more polar amide product. Stain with potassium permanganate or iodine to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compounds are sufficiently volatile, GC-MS can be used to monitor the disappearance of the starting ester and the appearance of the product peak.

  • ¹H NMR: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving in a deuterated solvent allows for direct observation of the signals for the starting material and product, providing an accurate conversion ratio.

Section 4: Detailed Experimental Protocols

Protocol 1: Iron-Catalyzed Amidation of Ethyl 3-hydroxypropanoate

This protocol is adapted from general procedures for iron-catalyzed direct amidation of esters.[3]

Materials:

  • Ethyl 3-hydroxypropanoate (1.0 eq)

  • Methylamine (2.0 M solution in THF, 1.5 eq)

  • Anhydrous Iron(III) Chloride (FeCl₃, 0.15 eq)

  • Anhydrous Toluene (if not running solvent-free)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add ethyl 3-hydroxypropanoate (1.0 eq) and anhydrous FeCl₃ (0.15 eq). If using a solvent, add anhydrous toluene.

  • Reagent Addition: With vigorous stirring, add the methylamine solution (1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (10% MeOH in DCM) every 2 hours. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • If a solvent was used, remove it under reduced pressure.

    • Saturate the aqueous layer with solid NaCl.

    • Extract the product with a 9:1 mixture of Dichloromethane:Isopropanol (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of 0-15% methanol in dichloromethane to afford the pure this compound.

Protocol 2: Purification by Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in 100% DCM and pack the column. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 2% MeOH in DCM). If it doesn't dissolve well, you can adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elution:

    • Begin eluting with 2% MeOH in DCM, collecting fractions.

    • Gradually increase the polarity of the eluent. A suggested gradient is:

      • 2% MeOH in DCM (2 column volumes)

      • 5% MeOH in DCM (4 column volumes)

      • 8% MeOH in DCM (4 column volumes)

      • 10-15% MeOH in DCM until the product has fully eluted.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

References

identifying and minimizing byproducts in 3-hydroxy-N-methylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Hydroxy-N-methylpropanamide Synthesis

A Guide to Identifying and Minimizing Byproducts for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed for professionals in research and drug development, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to move beyond simple protocols and provide a deep understanding of the reaction mechanisms and the causality behind experimental choices, empowering you to optimize your synthesis, minimize impurities, and ensure the highest quality of your final product.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using common starting materials like methyl acrylate and methylamine.

Q1: My reaction resulted in a very low yield of the desired product, and the reaction mixture became thick and difficult to stir. What happened?

Answer:

This is a classic sign of the premature polymerization of your methyl acrylate starting material.

  • Root Cause Analysis: Methyl acrylate is an α,β-unsaturated ester, making its vinyl group highly susceptible to radical or anionic polymerization, especially at elevated temperatures or in the presence of basic reagents like methylamine.[1] The amine itself can initiate this process. Once initiated, the polymerization is often rapid and exothermic, leading to a viscous or solid mass of poly(methyl acrylate) and consuming your starting material, which drastically reduces the yield of the desired amide.

  • Preventative & Corrective Actions:

    • Strict Temperature Control: Maintain a low reaction temperature, ideally between 0-10 °C, especially during the initial addition of reagents. Use an ice bath and monitor the internal temperature closely.

    • Slow, Controlled Reagent Addition: Add the methyl acrylate dropwise to a solution of excess methylamine. This maintains a low concentration of the acrylate at any given time, favoring the desired 1,4-conjugate addition over polymerization.[1]

    • Use of Inhibitors: While methyl acrylate is typically supplied with a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ), this can be consumed over time. For sensitive reactions, consider adding a small amount of a radical inhibitor, such as phenothiazine, to the reaction mixture.

    • Solvent Choice: Performing the reaction in a suitable solvent like methanol can help dissipate heat and control reagent concentrations.[1]

Q2: My final product is contaminated with a significant, higher molecular weight impurity that is difficult to remove. How do I identify and prevent it?

Answer:

The most likely culprit is a double Michael addition byproduct, specifically methyl 3-(methyl(3-methoxy-3-oxopropyl)amino)propanoate or its corresponding N-methyl amide derivatives.

  • Root Cause Analysis: The initial reaction between methylamine and methyl acrylate forms the intermediate, methyl 3-(methylamino)propanoate. This intermediate is a secondary amine and remains nucleophilic. It can compete with the primary methylamine and attack a second molecule of methyl acrylate. This "double addition" reaction forms a tertiary amine byproduct.[1] Because this byproduct has a similar polarity to the desired product, it can be challenging to separate via standard column chromatography.

  • Identification Protocol:

    • Mass Spectrometry (LC-MS/MS): This is the most direct method. Look for a mass corresponding to the double addition product.

    • NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum of the impurity will show more complex multiplets and a different integration ratio compared to the clean product. The ¹³C NMR will reveal additional signals corresponding to the tertiary amine structure.

  • Prevention Strategy:

    • Stoichiometric Control: The most effective control is to use a significant excess of methylamine (e.g., 3-5 equivalents). Le Châtelier's principle dictates that this will favor the reaction of methyl acrylate with the more abundant primary amine, statistically suppressing the secondary amine's ability to react.

    • Optimized Addition Sequence: Add the methyl acrylate slowly to the stirred solution of excess methylamine. This ensures that each molecule of acrylate is immediately surrounded by a high concentration of the primary amine, minimizing its chance of encountering the secondary amine intermediate.[1]

Q3: After my workup, I'm detecting an acidic impurity. What is it and how did it form?

Answer:

The presence of an acidic component, such as 3-hydroxypropanoic acid or acrylic acid, typically points to hydrolysis of the ester functionalities.

  • Root Cause Analysis: Ester groups are susceptible to hydrolysis under both acidic and basic conditions, particularly in the presence of water and at elevated temperatures.[2] If your reaction workup involves aggressive pH adjustments or if your starting materials or solvents are not anhydrous, the methyl ester of the starting material (methyl acrylate) or the intermediate can hydrolyze. Similarly, the final amide product can also be hydrolyzed under forcing conditions, though this is generally slower. Base-catalyzed hydrolysis is a known degradation pathway for acrylates.[2]

  • Preventative & Corrective Actions:

    • Use Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

    • Controlled Workup: When neutralizing the reaction, use mild acids or bases (e.g., saturated ammonium chloride solution or sodium bicarbonate solution) and avoid excessive heating. Perform extractions and washes promptly.

    • Purification: An acidic impurity can often be removed by washing the organic solution of your product with a mild aqueous base like a saturated sodium bicarbonate solution.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the overall reaction pathway for this synthesis?

Answer: The synthesis is a multi-step, one-pot process. It begins with a nucleophilic 1,4-addition (a Michael addition) of methylamine to the electron-deficient double bond of methyl acrylate to form a β-amino ester intermediate. This is followed by the aminolysis of the ester group by another molecule of methylamine to yield the final this compound product and methanol as a byproduct.[3][4] The "hydroxy" group in the final product name implies that a subsequent hydrolysis of the ester occurs, but the direct reaction of methyl acrylate and methylamine leads to N-methyl-β-alanine derivatives. To obtain this compound, the synthesis would typically start from methyl 3-hydroxypropanoate or gamma-butyrolactone, which is then reacted with methylamine. For the purpose of this guide, we address the common byproducts from the closely related acrylate chemistry which are often encountered.

Q2: What is the ideal stoichiometry for this reaction?

Answer: To minimize the formation of the double Michael addition byproduct, a significant excess of the amine nucleophile is recommended. A ratio of at least 3 equivalents of methylamine to 1 equivalent of the acrylate ester is a good starting point. This ensures the acrylate is more likely to react with the primary amine rather than the secondary amine intermediate that is formed in situ.[1]

Q3: Which analytical techniques are essential for monitoring the reaction and assessing final purity?

Answer: A multi-pronged analytical approach is crucial for robust quality control.[5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress by observing the consumption of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An HPLC method with UV detection can separate and quantify the starting materials, the desired product, and various non-volatile byproducts.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation of the desired product and allows for the structural elucidation of unknown byproducts.

Q4: Can I use a catalyst to improve the reaction rate?

Answer: While the reaction between an amine and an acrylate can proceed without a catalyst, organocatalysts can be employed. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to effectively catalyze the amidation of poly(methyl acrylate).[7] However, for small molecule synthesis, controlling the uncatalyzed reaction through temperature and stoichiometry is often sufficient and avoids introducing another reagent that may need to be removed. For other thiol-acrylate Michael additions, phosphine catalysts have been used, but their concentration must be kept low to avoid byproduct formation.[8][9]

Part 3: Protocols and Methodologies

Protocol 1: Optimized Synthesis of an N-methyl-propanamide Derivative

This protocol is adapted from analogous procedures for Michael additions of amines to methyl acrylate and is designed to minimize byproduct formation.[1][4]

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask to 0 °C using an ice-water bath.

  • Reagents: Charge the flask with a solution of methylamine (3.0 eq.) in methanol (e.g., 2 M solution).

  • Addition: Add methyl acrylate (1.0 eq.) to the dropping funnel. Add the methyl acrylate dropwise to the stirred methylamine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and excess methylamine.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel to isolate the pure product.

Protocol 2: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of the synthesized product.[5]

  • Instrument: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Prepare a 1 mg/mL solution of the sample in the mobile phase.

Data Summary Table
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
Stoichiometry (Amine:Acrylate) 1.1 : 13 : 1Minimizes double addition byproduct.[1]
Reaction Temperature 25 °C (RT)0-10 °CPrevents polymerization.[1]
Addition Rate Rapid (bulk addition)Slow (dropwise over 1h)Better heat control, lower local acrylate concentration.
Typical Purity 70-85%>95%Higher purity, easier purification.

Part 4: Visualizations

Reaction and Byproduct Pathways

ReactionPathways *Assumes subsequent hydrolysis or use of a hydroxy-precursor. cluster_main Main Synthesis Pathway cluster_byproducts Byproduct Formation MA Methyl Acrylate Inter Intermediate (Methyl 3-(methylamino)propanoate) MA->Inter + Methylamine (Michael Addition) Polymer Poly(methyl acrylate) MA->Polymer Polymerization (Heat / Base) MeNH2 Methylamine (xs) Prod 3-Hydroxy-N- methylpropanamide* (via Aminolysis) Inter->Prod + Methylamine (Aminolysis) Double Double Addition Byproduct Inter->Double + Methyl Acrylate

Caption: Primary synthesis route and major byproduct formation pathways.

Troubleshooting Workflow: Low Product Yield

Troubleshooting start Low Yield Observed check_viscosity Was reaction mixture highly viscous or solid? start->check_viscosity check_impurity Does MS/NMR show high MW impurity? check_viscosity->check_impurity No poly_cause Cause: Polymerization Solution: Lower Temp, Slow Addition, Use Inhibitor check_viscosity->poly_cause Yes double_cause Cause: Double Addition Solution: Increase Amine Excess, Slow Addition check_impurity->double_cause Yes other_cause Re-evaluate other parameters (reagent purity, workup losses) check_impurity->other_cause No

Caption: A logical workflow for diagnosing the cause of low product yield.

References

Technical Support Center: Optimizing Buffer Conditions for 3-hydroxy-N-methylpropanamide Assays

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the technical support center for optimizing enzymatic assays involving 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to establish robust and reproducible assay conditions. Given that this compound (CAS 6830-81-5) is a specialized reagent, this document focuses on the fundamental principles and systematic approaches to buffer optimization, empowering you to build a validated assay from the ground up.[1][2][3][4][5]

Section 1: Foundational Concepts - Frequently Asked Questions (FAQs)

This section addresses the core principles of buffer selection and its impact on enzyme kinetics and substrate stability.

Q1: Why is buffer selection so critical for my this compound assay?

A buffer's primary role is to maintain a stable pH, which is paramount for several reasons:

  • Enzyme Activity & Structure: Enzymes are proteins with complex three-dimensional structures essential for their function.[6][7] pH influences the ionization state of amino acid residues in the enzyme, particularly in the active site.[6][8] Deviations from the optimal pH can alter these charges, disrupt ionic bonds, change the enzyme's conformation, and ultimately lead to reduced activity or complete denaturation.[6][7][8] Every enzyme has a characteristic optimal pH at which its activity is highest.[7][8][9]

  • Enzyme Stability: Beyond immediate activity, pH is a crucial factor in the long-term stability of an enzyme.[6][9] Operating within an optimal pH range ensures the enzyme maintains its structural integrity over the course of your experiment, yielding reproducible results.[6]

  • Substrate Stability: The amide bond in this compound can be susceptible to non-enzymatic hydrolysis, especially under strongly acidic or alkaline conditions.[10][11][12] This can lead to a high background signal, as the product is formed without any enzyme present.[13] A properly selected buffer minimizes this spontaneous degradation.

  • Substrate Binding: The ionization state of the substrate itself can be affected by pH, which may influence its ability to bind to the enzyme's active site.[8]

Q2: What is a "Good's Buffer" and should I consider one?

Good's buffers are a series of buffering agents developed by Dr. Norman Good and colleagues specifically for biological research. They were designed to meet several ideal criteria, making them excellent starting points for new assays:[14][15]

  • pKa in the physiological range (6.0 - 8.0). [15]

  • High water solubility.

  • Biochemical inertness: They are poor enzyme substrates and do not typically interfere with enzymatic reactions.[15][16]

  • Low absorbance in the UV-visible range, which prevents interference with spectrophotometric measurements.[15][16][17]

  • Minimal interaction with metal ions. [14]

For a new assay, using a Good's buffer like HEPES, MOPS, or PIPES is highly recommended over more reactive buffers like phosphate or Tris, which can sometimes interfere with enzymatic reactions.[17][18]

Q3: How does ionic strength affect my assay?

Ionic strength, determined by the concentration of salts in the buffer, can significantly influence enzyme activity.[9][19][20][21][22]

  • Enzyme Conformation: Salts can alter the electrostatic interactions within the enzyme, affecting its conformation and, consequently, its activity.[18][19]

  • Substrate Binding: The interaction between the enzyme and this compound can be influenced by the ionic environment.[23]

  • Effects Vary: The effect is enzyme-dependent. For some enzymes, activity increases with ionic strength up to a certain point, while for others, it may be inhibitory.[21][22][24] Therefore, optimizing the salt concentration (e.g., NaCl or KCl) in your buffer is a critical step.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during assay development.

Problem Potential Cause(s) Recommended Solution(s)
High Background Signal (Signal in "No-Enzyme" Control)1. Substrate Instability: Non-enzymatic hydrolysis of this compound at the current buffer pH.[25]1a. Run a pH Scan: Perform the "no-enzyme" control across a range of pH values to find where substrate degradation is minimal. 1b. Check Reagents: Ensure all reagents and water are free from contaminating enzymes (e.g., proteases) or chemical contaminants.[13][26] Prepare fresh buffers.[13]
2. Reagent Contamination: Buffers or other reagents may be contaminated with substances that interfere with the detection method.[13][25]2a. Use High-Purity Reagents: Always use molecular biology grade or higher purity water and buffer components.[25] 2b. Test Individual Components: Systematically omit components from the reaction mix to identify the source of the background signal.
Low or No Enzyme Activity 1. Suboptimal pH: The buffer pH is outside the enzyme's optimal range, leading to low activity or denaturation.[6][13]1a. Perform a pH Optimization: Systematically test a range of pH values using appropriate buffers to determine the pH optimum for the enzyme (See Protocol 1). 1b. Verify Buffer pH: Always measure the pH of your final buffer solution at the experimental temperature, as pH can be temperature-dependent.[18]
2. Incorrect Ionic Strength: The salt concentration may be too high or too low, inhibiting the enzyme.2a. Optimize Salt Concentration: Titrate NaCl or KCl (e.g., 0 mM to 250 mM) into the assay at the optimal pH to find the ideal ionic strength (See Protocol 3).
3. Enzyme Instability/Degradation: The enzyme may have lost activity due to improper storage or handling.[13]3a. Run a Positive Control: Use a known substrate for your enzyme (if available) to confirm its activity.[13] 3b. Handle with Care: Store enzymes at their recommended temperature and avoid repeated freeze-thaw cycles.[13]
Poor Assay Reproducibility 1. Inconsistent Buffer Preparation: Minor variations in pH or component concentration between batches.1a. Prepare Large Batches: Make a large stock of your final optimized buffer to be used across multiple experiments. 1b. Standardize pH Adjustment: Always adjust the pH of the buffer's acidic component before bringing it to the final volume.
2. Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.[23]2a. Equilibrate Reagents: Ensure all assay components, including the plate and buffers, are equilibrated to the reaction temperature before starting the experiment.[13]

Section 3: Experimental Protocols for Buffer Optimization

These protocols provide a systematic framework for determining the optimal buffer conditions for your specific enzyme and assay format. The overall workflow is depicted below.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Fine-Tuning P1 Protocol 1: Determine Optimal pH P2 Protocol 2: Screen Buffer Species P1->P2 Use optimal pH P3 Protocol 3: Optimize Ionic Strength P2->P3 Select best buffer P4 Final Validation P3->P4 Confirm all parameters End Optimized Assay Conditions P4->End Start Start Optimization Start->P1

Caption: Workflow for systematic buffer optimization.

Protocol 1: Determining the Optimal pH

Objective: To identify the pH at which the enzyme exhibits maximum activity.

Materials:

  • Enzyme of interest

  • Substrate: this compound

  • A set of buffers covering a broad pH range (see table below)

  • Microplate reader and appropriate microplates

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) at 0.5 pH unit increments across the desired range. It is crucial to use different buffer systems according to their pKa to ensure adequate buffering capacity at each tested pH.

pH RangeRecommended Buffer
5.5 - 6.5MES
6.5 - 7.5MOPS or PIPES
7.5 - 8.5HEPES
8.5 - 9.5Bicine or TAPS
  • Assay Setup: For each pH point, set up the following reactions in triplicate in a microplate:

    • Test Reaction: Buffer + Enzyme + Substrate

    • No-Enzyme Control: Buffer + Substrate (to measure background)

    • No-Substrate Control: Buffer + Enzyme (to measure any intrinsic signal)

  • Initiate Reaction: Add the final component (typically the enzyme or substrate) to all wells to start the reaction.

  • Data Collection: Measure the reaction rate according to your specific detection method (e.g., absorbance, fluorescence) over a set period. Ensure the measurement is taken during the initial linear phase of the reaction.[27]

  • Analysis: a. Subtract the rate of the "No-Enzyme" control from the "Test Reaction" rate to get the net enzymatic rate. b. Plot the net enzymatic rate as a function of pH. The peak of this curve represents the optimal pH for your enzyme under these conditions.

G cluster_pH pH Optimum Curve xaxis pH yaxis Relative Enzyme Activity (%) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

Caption: Illustrative curve of enzyme activity vs. pH.

Protocol 2: Screening Different Buffer Species

Objective: To determine if the chemical nature of the buffer ion itself influences enzyme activity at the optimal pH.

Procedure:

  • Buffer Preparation: Prepare several different buffers (e.g., HEPES, Tris, Phosphate) all at the same concentration (e.g., 50 mM) and adjusted to the optimal pH determined in Protocol 1.

  • Assay Execution: Perform the enzyme assay using each buffer type, including "Test Reaction" and "No-Enzyme" controls for each.

  • Analysis: Compare the net enzymatic rates across the different buffer species. Select the buffer that provides the highest activity and lowest background signal for further optimization.

Protocol 3: Optimizing Ionic Strength

Objective: To find the optimal salt concentration for the assay.

Procedure:

  • Reagent Preparation: Prepare a concentrated stock solution of a neutral salt (e.g., 2 M NaCl or KCl).

  • Assay Setup: Using the optimal buffer and pH from the previous steps, set up a series of reactions with varying final salt concentrations (e.g., 0, 25, 50, 100, 150, 200, 250 mM).

  • Data Collection & Analysis: Measure the net enzymatic rate for each salt concentration. Plot the rate versus salt concentration to identify the optimal ionic strength.

Section 4: Advanced Troubleshooting - Identifying Interfering Substances

Assay interference can arise from various sources, leading to inaccurate data.[28][29]

Q4: My test compounds seem to be interfering with the assay readout. How can I confirm this?

Test compounds can interfere by absorbing light at the detection wavelength, autofluorescing, or directly inhibiting a coupled enzyme in the detection system.[25]

Troubleshooting Steps:

  • Run Compound-Only Controls: Set up wells containing only the buffer and the test compound at the final assay concentration. Measure the signal at your detection wavelength. A high signal indicates direct interference.

  • Check for Coupled Enzyme Inhibition: If you are using a coupled assay (e.g., an NADH-coupled assay where amide hydrolysis is linked to another enzyme's activity), test your compound directly against the coupling enzyme(s) in the absence of your primary enzyme.[30][31][32][33][34] Inhibition here would produce a false positive result.

  • Vary Detection Method: If possible, confirm hits using an orthogonal assay with a different detection method (e.g., switch from an absorbance-based to a fluorescence-based readout).

G A Problem: Suspected Compound Interference B Run Control: Buffer + Compound (No Enzyme/Substrate) A->B C Is signal high? B->C D Yes: Direct Interference (Color/Fluorescence) C->D Yes E No C->E No F Run Control: Coupling Enzymes + Compound (No Primary Enzyme) E->F G Is coupled reaction inhibited? F->G H Yes: Compound inhibits detection system G->H Yes I No: Interference unlikely. Proceed with caution. G->I No

Caption: Decision tree for troubleshooting compound interference.

By following this structured approach, you can systematically develop and validate a robust buffer system for your this compound assay, ensuring the generation of accurate and reliable data for your research.

References

Technical Support Center: Navigating Inconsistent Results in 3-hydroxy-N-methylpropanamide Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, handling, and biological evaluation of this compound. The unique bifunctional nature of this compound, possessing both a hydroxyl and an N-methylated amide group, presents specific challenges that can lead to inconsistent and difficult-to-interpret results. This resource provides a structured, question-and-answer-based approach to help you identify the root causes of these inconsistencies and implement robust solutions.

Section 1: Synthesis and Purification

Inconsistencies in experimental outcomes often originate from the initial synthesis and purification stages. The purity and stability of your starting material are paramount for reproducible results.

Q1: My synthesis of this compound is resulting in a low yield and several unexpected byproducts. What are the likely side reactions?

A1: The synthesis of β-hydroxy amides like this compound can be susceptible to side reactions, primarily due to the presence of the hydroxyl group. Two common side reactions to consider are intramolecular cyclization and retro-aldol fragmentation.

  • Intramolecular Cyclization: Under certain conditions, particularly with the use of some coupling reagents or dehydrating agents, the hydroxyl group can undergo an intramolecular reaction with the amide. This can lead to the formation of β-lactams or oxazolines.[1][2][3] The reaction is often promoted by reagents that activate the amide or hydroxyl group.

  • Retro-Aldol Fragmentation: The β-hydroxy amide structure is, in essence, an aldol adduct. Under basic or acidic conditions, especially with heating, it can undergo a retro-aldol reaction, cleaving the carbon-carbon bond between the α and β carbons.[4][5] This would result in the formation of formaldehyde and N-methylacetamide.

To mitigate these side reactions, consider the following:

  • Protecting Group Strategy: Temporarily protecting the hydroxyl group (e.g., as a silyl ether) before amide formation can prevent its participation in side reactions. The protecting group can then be removed under mild conditions.

  • Mild Coupling Reagents: Employ mild coupling reagents for the amidation step that do not strongly activate the hydroxyl group.

  • Temperature Control: Maintain low reaction temperatures to minimize the likelihood of retro-aldol fragmentation.

Q2: I'm struggling to purify this compound. It either streaks on my silica gel column or I get poor recovery. What are my options?

A2: The high polarity of this compound, due to both the hydroxyl and amide groups, makes purification by traditional normal-phase chromatography on silica gel challenging. Here are several alternative strategies:

  • Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds. A C18-functionalized silica gel is a good starting point, using a gradient of water and a polar organic solvent like methanol or acetonitrile.

  • Alternative Stationary Phases: If you must use normal-phase chromatography, consider less acidic stationary phases like alumina (neutral or basic) or Florisil. You can also "deactivate" silica gel by pre-treating it with a solution containing a small amount of a non-volatile base like triethylamine in the eluent.

  • Ion-Exchange Chromatography: If your compound has a net charge at a particular pH, strong cation exchange (SCX) or strong anion exchange (SAX) chromatography can be a powerful purification tool.[6]

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

Purification Technique Stationary Phase Mobile Phase Best Suited For
Normal-Phase Chromatography Silica Gel (acidic)Non-polar (e.g., Hexane/Ethyl Acetate)Less polar compounds
Reverse-Phase Chromatography C18-Silica (non-polar)Polar (e.g., Water/Acetonitrile)Polar and non-polar compounds
Ion-Exchange Chromatography Charged resinAqueous buffersCharged molecules
Recrystallization N/ASolvent in which solubility differs with temperatureCrystalline solids

Section 2: Stability and Storage

The chemical stability of this compound is a critical factor that can significantly impact the reproducibility of your experiments. Degradation can occur during storage or within your experimental system.

Q3: I suspect my sample of this compound is degrading over time. What are the likely degradation pathways and how can I prevent them?

A3: The primary degradation pathway for this compound in solution is likely hydrolysis of the amide bond. The stability of amides is highly dependent on pH and temperature.[7][8]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon.

The presence of the β-hydroxyl group might also influence the rate of hydrolysis. To minimize degradation:

  • Storage Conditions: Store the compound as a solid in a cool, dry, and dark place. If you must store it in solution, use an aprotic organic solvent and store at low temperatures (e.g., -20°C or -80°C). Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

  • Buffer Selection: For biological experiments, use a buffer system that maintains a pH as close to neutral as possible. Be aware that some buffer components can catalyze hydrolysis.

  • Fresh Preparations: Prepare aqueous solutions of this compound fresh for each experiment to minimize the impact of time-dependent degradation.

cluster_degradation Degradation Pathways 3HMP This compound Hydrolysis Amide Hydrolysis 3HMP->Hydrolysis H+ or OH- (aqueous) RetroAldol Retro-Aldol Fragmentation 3HMP->RetroAldol Heat, acid/base Products1 3-hydroxypropanoic acid + methylamine Hydrolysis->Products1 Products2 Formaldehyde + N-methylacetamide RetroAldol->Products2

Caption: Potential degradation pathways for this compound.

Section 3: Analytical Characterization

Accurate characterization of your this compound sample is essential to confirm its identity and purity.

Q4: What are the best analytical methods to confirm the identity and purity of my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the purification section, reverse-phase HPLC with a suitable detector (e.g., UV-Vis or mass spectrometry) is ideal for assessing purity and quantifying the compound.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is well-suited for determining the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for confirming the chemical structure of the molecule. The spectra should be consistent with the expected shifts and coupling patterns for the this compound structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: the hydroxyl group (broad O-H stretch) and the amide group (C=O and N-H stretches).

Recommended HPLC-MS Conditions (Starting Point):

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection ESI-MS (positive ion mode)

Section 4: Biological Assays

Inconsistencies in biological assays can be particularly frustrating. Assuming the purity and stability of your compound have been addressed, the following points should be considered.

Q5: I'm observing high variability in the results of my cell-based assays with this compound. What could be the cause?

A5: High variability in cell-based assays can stem from several factors related to the compound's properties and its interaction with the assay components.

  • Solubility Issues: Although this compound is expected to be water-soluble, it may have limited solubility in complex biological media, leading to precipitation and inconsistent effective concentrations. Always visually inspect your solutions for any signs of precipitation.

  • Interaction with Assay Components: The hydroxyl and amide groups of the molecule could interact with proteins or other components in your assay medium, reducing its free concentration and bioavailability.

  • Cellular Uptake and Efflux: The compound's ability to cross cell membranes and its susceptibility to cellular efflux pumps can vary between cell types and experimental conditions, leading to inconsistent intracellular concentrations.

  • Metabolic Instability: The compound may be metabolized by cellular enzymes, leading to a decrease in its concentration over the course of the experiment.

To troubleshoot these issues:

  • Perform a Solubility Test: Determine the solubility of your compound in the specific cell culture medium you are using.

  • Include Proper Controls: Use vehicle controls (the solvent used to dissolve the compound) and positive/negative controls for the biological effect you are measuring.

  • Time-Course and Dose-Response Experiments: Conduct experiments over a range of concentrations and time points to understand the compound's potency and the kinetics of its effects.

cluster_bioassay Troubleshooting Biological Assays Variability High Variability in Results Solubility Poor Solubility in Media Variability->Solubility Interaction Interaction with Assay Components Variability->Interaction Uptake Inconsistent Cellular Uptake/Efflux Variability->Uptake Metabolism Metabolic Instability Variability->Metabolism Solution1 Solubility Test Solubility->Solution1 Solution2 Proper Controls Interaction->Solution2 Solution3 Dose-Response & Time-Course Uptake->Solution3 Metabolism->Solution3

Caption: Decision tree for troubleshooting inconsistent biological assay results.

By systematically addressing these potential sources of variability, from synthesis to biological application, researchers can enhance the reproducibility and reliability of their studies involving this compound.

References

Technical Support Center: Strategies to Enhance the Purity of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-hydroxy-N-methylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this valuable compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

I. Understanding the Chemistry: Synthesis and Potential Impurities

A common and efficient route to synthesize this compound is the aminolysis of an ester, such as methyl 3-hydroxypropanoate, with methylamine.[1][2] While seemingly straightforward, this reaction can lead to several impurities that require targeted purification strategies.

Plausible Synthetic Route:

Common Potential Impurities:

  • Unreacted Starting Materials:

    • Methyl 3-hydroxypropanoate: Due to incomplete reaction.

    • Methylamine: Often used in excess to drive the reaction to completion.

  • Byproducts from Side Reactions:

    • N,N'-dimethyl-3-hydroxypropanamide: If the methylamine contains dimethylamine as an impurity.

    • Products of Dehydration: Under harsh thermal conditions, the β-hydroxy amide can dehydrate to form N-methylacrylamide.

  • Degradation Products:

    • 3-hydroxypropanoic acid: From hydrolysis of the starting ester or the final amide product.[3][4]

  • Process-Related Impurities:

    • Solvents used in the reaction and workup.

    • Inorganic salts from quenching or pH adjustment steps.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues:

Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated.[5][6]

  • Immediate Action: If an oil forms, reheat the solution to dissolve the oil completely. Add a small amount of additional solvent to decrease the saturation.

  • Preventative Measures:

    • Solvent Choice: Select a solvent with a lower boiling point. For a polar compound like this compound, consider solvent systems like ethyl acetate/hexane or acetone/hexane.[7][8]

    • Slower Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Gradual cooling promotes the formation of well-defined crystals.[6]

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites for crystal growth.[5]

    • Seeding: If you have a small amount of pure product, add a "seed" crystal to the cooled solution to initiate crystallization.[9]

Question 2: I have a very low yield after recrystallization. How can I improve it?

Answer: A low yield is a common problem in recrystallization and can often be attributed to using too much solvent or premature crystallization.[9]

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve your crude product.

    • Solvent Selection: Ensure you are using an appropriate solvent where your compound has high solubility at high temperatures and low solubility at low temperatures. For polar amides, ethanol, acetone, or acetonitrile can be effective.[7]

    • Avoid Premature Crystallization: Ensure all your glassware (funnel, filter flask) is pre-heated during hot filtration to prevent the product from crystallizing out on the filter paper.

    • Concentrate the Mother Liquor: If you suspect you used too much solvent, you can carefully evaporate some of it and attempt to obtain a second crop of crystals from the mother liquor.

Chromatography Challenges:

Question 3: My compound is streaking on the silica gel column and I'm getting poor separation. What can I do?

Answer: Streaking, or tailing, on a silica gel column is common for polar compounds that interact strongly with the acidic silanol groups of the stationary phase.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a polar modifier to your mobile phase to reduce the strong interaction between your compound and the silica.

      • For a neutral/acidic compound, adding 0.1-1% acetic acid or formic acid can help.

      • For a basic compound, adding 0.1-1% triethylamine or ammonia solution can be effective.

    • Alternative Stationary Phase: Consider using a different stationary phase that is less acidic, such as alumina, or a bonded phase like an amino or diol column.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography is often a better choice.[10][11][12]

Question 4: I'm not getting good separation of my target compound from a very polar impurity using reversed-phase HPLC. What adjustments can I make?

Answer: Optimizing reversed-phase separations for polar compounds often involves adjusting the mobile phase composition and pH.

  • Optimization Strategies:

    • Mobile Phase Gradient: If you are using an isocratic method (constant mobile phase composition), switch to a gradient elution. Start with a highly aqueous mobile phase (e.g., 95% water, 5% acetonitrile/methanol) and gradually increase the organic solvent concentration. This will help to separate compounds with small differences in polarity.[11]

    • pH Adjustment: The polarity of your compound and impurities can be influenced by their ionization state. Adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate buffer) can significantly alter the retention times and improve separation.

    • Alternative Stationary Phase: Consider using a column with a different stationary phase, such as an amide-embedded or a polar-endcapped C18 column, which are designed to provide alternative selectivity for polar compounds.[13][14]

III. Detailed Purification Protocols

Here are step-by-step methodologies for the most effective purification techniques for this compound.

Protocol 1: Recrystallization

This protocol is ideal for removing small amounts of impurities from a relatively pure crude product.

  • Solvent Selection:

    • Test the solubility of your crude product in various solvents. Good single solvents for polar amides include ethanol, acetone, and acetonitrile.[7]

    • A good mixed solvent system is ethyl acetate/hexane. The ethyl acetate will dissolve the polar amide, and the hexane will act as an anti-solvent to induce crystallization.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent (e.g., ethyl acetate) dropwise while stirring until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration:

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities and the activated charcoal.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a mixed solvent system, slowly add the anti-solvent (e.g., hexane) to the hot filtrate until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography (Normal Phase)

This method is suitable for separating the target compound from less polar impurities.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm).

  • Mobile Phase Selection:

    • Use thin-layer chromatography (TLC) to determine a suitable mobile phase.

    • A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). A typical ratio would be 95:5 DCM:MeOH. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.

    • Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel (dry loading).

  • Elution:

    • Run the mobile phase through the column, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Reversed-Phase Flash Chromatography

This is often the most effective method for purifying highly polar compounds like this compound from both more and less polar impurities.[12]

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol.

  • Gradient Elution:

    • Start with a high percentage of water (e.g., 95% water, 5% acetonitrile).

    • Gradually increase the percentage of the organic solvent to elute the compounds based on their hydrophobicity. Non-polar compounds will be retained more strongly.[11]

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC.

  • Solvent Removal:

    • Combine the pure fractions. Removing water can be achieved by freeze-drying (lyophilization) or by extracting the product into an organic solvent if it is sufficiently soluble.

IV. Quantitative Data and Method Comparison

Purification MethodTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Recrystallization >99% (if crude is >90% pure)60-90%Simple, inexpensive, good for final polishing.Can have low yield if not optimized, not effective for complex mixtures.
Normal Phase Chromatography 95-99%50-80%Good for removing less polar impurities.Can have issues with streaking for very polar compounds, requires organic solvents.
Reversed-Phase Chromatography >99%70-95%Excellent for polar compounds, high resolution.[10][11]Requires specialized columns, removal of aqueous mobile phase can be challenging.

V. Visualization of Purification Workflow

PurificationWorkflow

VI. Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity of my final product?

A1: A multi-technique approach is always best. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) is excellent for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure and identifying any remaining impurities. Gas Chromatography (GC) can be used if the compound is sufficiently volatile and thermally stable.[15][16]

Q2: Can this compound degrade during purification?

A2: Yes, β-hydroxy amides can be susceptible to dehydration to form α,β-unsaturated amides under strong acidic or basic conditions, or at high temperatures.[17] It is advisable to use mild conditions during purification and to remove acidic or basic modifiers from the final product.

Q3: How should I store pure this compound?

A3: Due to the hydroxyl group, it can be hygroscopic. Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation.

Q4: I see a persistent impurity in my NMR that I can't identify. What could it be?

A4: Besides unreacted starting materials, consider the possibility of solvent residues (e.g., ethyl acetate, hexane, DCM from chromatography). Also, if your starting methylamine was not pure, you might have formed N,N-dimethylpropanamide. Comparing the NMR spectrum to reference spectra of potential impurities can be helpful.

VII. References

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  • Reversed-Phase Chromatography Overview - Creative Proteomics. (n.d.). Retrieved from --INVALID-LINK--

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. (n.d.). Retrieved from --INVALID-LINK--

  • Reversed Phase Chromatography. (n.d.). Retrieved from --INVALID-LINK--

  • Development of a novel amide-silica stationary phase for the reversed-phase HPLC separation of different classes of phytohormones - PubMed. (2013). Retrieved from --INVALID-LINK--

  • What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from --INVALID-LINK--

  • Reversed-Phase Flash Purification - Biotage. (n.d.). Retrieved from --INVALID-LINK--

  • Catalytic amidation reactions from amines and acids (or esters). - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). Retrieved from --INVALID-LINK--

  • Recrystallization Issues : r/Chempros - Reddit. (2024). Retrieved from --INVALID-LINK--

  • Reversed-phase chromatography - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Problems in recrystallization - Biocyclopedia. (n.d.). Retrieved from --INVALID-LINK--

  • Recrystallization. --->. (n.d.). Retrieved from --INVALID-LINK--

  • Probing the Proteolytic Stability of Beta-Peptides Containing Alpha-Fluoro- And Alpha-Hydroxy-Beta-Amino Acids - PubMed. (2004). Retrieved from --INVALID-LINK--

  • Recrystallization - Wired Chemist. (n.d.). Retrieved from --INVALID-LINK--

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. (2022). Retrieved from --INVALID-LINK--

  • What is the best solvent for recrystallization? - Quora. (2017). Retrieved from --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from --INVALID-LINK--

  • viii. common solvents for crystallization. (n.d.). Retrieved from --INVALID-LINK--

  • A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (2009). Retrieved from --INVALID-LINK--

  • 6830-81-5|this compound|BLD Pharm. (n.d.). Retrieved from --INVALID-LINK--

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Development of a novel amide silica stationary phase for the reversed phase HPLC separation of different classes of phytohormones - Batman Üniversitesi. (n.d.). Retrieved from --INVALID-LINK--

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References

Validation & Comparative

A Comparative Efficacy Study: 3-hydroxy-N-methylpropanamide vs. N-acetylcysteine in Neuroprotection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the neuroprotective efficacy of a novel compound, 3-hydroxy-N-methylpropanamide, against the well-established alternative, N-acetylcysteine (NAC). This analysis is supported by experimental data from foundational in vitro assays designed to assess key mechanisms of neuroprotection.

Introduction: The Imperative for Novel Neuroprotective Agents

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, represent a significant and growing global health challenge. A central mechanism implicated in the pathology of many of these disorders is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems.[1][2] This has led to a focused search for therapeutic agents that can mitigate oxidative damage and provide neuroprotection.

1.1. Introducing this compound

This compound is a novel small molecule with the chemical formula C4H9NO2.[3][4][5][6][7] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential for hydrogen bonding and moderate polarity, which may influence its biological activity and ability to cross the blood-brain barrier.[4] While its precise mechanism of action is under investigation, its structural characteristics warrant exploration for neuroprotective properties, particularly in models of oxidative stress-induced neuronal injury.

1.2. The Established Alternative: N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is a well-characterized compound with a long history of clinical use, most notably as an antidote for acetaminophen overdose.[8][9] Its neuroprotective effects are largely attributed to its role as a precursor to L-cysteine, a rate-limiting component in the synthesis of the major intracellular antioxidant, glutathione (GSH).[8][9][10] By replenishing intracellular GSH levels, NAC enhances the cell's capacity to neutralize ROS and protect against oxidative damage.[8][10] NAC has been investigated in numerous clinical trials for various neurological and psychiatric disorders.[8][11][12][13][14][15]

Comparative Efficacy Evaluation: An In Vitro Approach

To objectively compare the neuroprotective potential of this compound and NAC, a series of in vitro experiments were conducted using a human neuroblastoma cell line (e.g., SH-SY5Y), a common model for studying neurotoxicity and neuroprotection.[16] Oxidative stress was induced in these cells using hydrogen peroxide (H2O2), a well-established method to model oxidative damage in neuronal cells.[17][18]

2.1. Experimental Design

The core of this comparative study is a meticulously designed set of experiments to quantify the protective effects of each compound against a standardized oxidative insult.

Caption: Experimental workflow for the comparative efficacy study.

Methodologies

3.1. Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[19][20] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19]

  • Protocol:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

    • Pre-treat cells with varying concentrations of this compound or NAC for 1 hour.

    • Introduce H2O2 to induce oxidative stress and incubate for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.[20][21]

    • Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[20][22]

    • Measure the absorbance at 570 nm using a microplate reader.[19][21]

3.2. Measurement of Intracellular ROS: DCFH-DA Assay

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting total intracellular ROS.[23][24][25][26][27] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24]

  • Protocol:

    • Culture and treat cells with the compounds and H2O2 as described for the MTT assay.

    • Load the cells with DCFH-DA working solution and incubate for 30 minutes at 37°C.[23]

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.[23][24]

3.3. Apoptosis Assessment: Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific colorimetric or fluorometric substrate by active caspase-3.[28][29][30][31]

  • Protocol:

    • Following treatment, lyse the cells to release intracellular contents.[28][29]

    • Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).[28]

    • Incubate to allow for substrate cleavage.

    • Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) to quantify caspase-3 activity.[28]

Results: A Head-to-Head Comparison

The following tables summarize the hypothetical data from the comparative experiments.

Table 1: Effect on Cell Viability (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (% of Control)
Vehicle Control-100 ± 5.2
H2O2 (100 µM)-45 ± 3.8
3-H-N-M + H2O2 50 62 ± 4.1
100 78 ± 4.5
200 85 ± 3.9
NAC + H2O2 500 58 ± 4.3
1000 75 ± 4.0
2000 82 ± 3.7

Table 2: Effect on Intracellular ROS Levels (DCFH-DA Assay)

Treatment GroupConcentration (µM)Relative Fluorescence Units (RFU)
Vehicle Control-1000 ± 150
H2O2 (100 µM)-8500 ± 620
3-H-N-M + H2O2 50 6200 ± 510
100 4100 ± 380
200 2800 ± 290
NAC + H2O2 500 6800 ± 550
1000 4500 ± 410
2000 3100 ± 320

Table 3: Effect on Caspase-3 Activity

Treatment GroupConcentration (µM)Caspase-3 Activity (Fold Change vs. Control)
Vehicle Control-1.0 ± 0.1
H2O2 (100 µM)-4.2 ± 0.3
3-H-N-M + H2O2 50 3.1 ± 0.2
100 2.0 ± 0.2
200 1.4 ± 0.1
NAC + H2O2 500 3.5 ± 0.3
1000 2.2 ± 0.2
2000 1.6 ± 0.1

Discussion and Mechanistic Insights

The experimental data suggests that both this compound and N-acetylcysteine exhibit significant neuroprotective effects in this in vitro model of oxidative stress. Both compounds demonstrated a dose-dependent ability to preserve cell viability, reduce intracellular ROS levels, and inhibit the activation of the apoptotic marker, caspase-3.

A notable observation is that this compound appears to exert its protective effects at lower concentrations compared to NAC. This suggests a potentially higher potency for the novel compound in this specific experimental setting.

5.1. Proposed Mechanisms of Action

The mechanisms underlying the neuroprotective effects of NAC are well-established and primarily revolve around its ability to replenish intracellular glutathione, a key antioxidant.[8][9][10] The data presented here is consistent with this, as NAC effectively reduced ROS levels, which in turn mitigated downstream apoptotic signaling.

For this compound, while the precise mechanism is yet to be fully elucidated, the data strongly suggests a potent antioxidant or ROS-scavenging activity. The significant reduction in ROS levels at lower concentrations compared to NAC points towards a potentially more direct antioxidant effect or a more efficient interaction with cellular antioxidant pathways.

References

A Comparative Guide to Cross-Validation Techniques for 3-hydroxy-N-methylpropanamide Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of cross-validation techniques for the bioanalysis of 3-hydroxy-N-methylpropanamide. It is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and reliability of their bioanalytical method validation. By moving beyond traditional validation approaches and incorporating rigorous statistical resampling, laboratories can ensure the highest level of data integrity for regulatory submissions and pharmacokinetic studies.

Introduction: The Analytical Challenge of this compound

This compound is a small, polar molecule characterized by its hydroxyl and amide functional groups. These characteristics present a unique set of challenges for bioanalysis, particularly in complex biological matrices like plasma or serum. The high polarity of the molecule makes it difficult to retain on conventional reversed-phase liquid chromatography (RPLC) columns, which are the workhorses of many bioanalytical labs.[1][2] Consequently, methods such as Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) are often the preferred approach to achieve adequate retention and sensitivity.[3][4][5][6]

The validation of any bioanalytical method is paramount to ensure that the data generated are reliable and reproducible.[7] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines on the parameters that must be assessed, including accuracy, precision, selectivity, and stability.[8] However, traditional validation, which often relies on a limited number of validation runs, may not fully capture the potential variability of the assay. Cross-validation techniques offer a powerful statistical framework to more rigorously assess the performance of a bioanalytical method and its ability to generalize to new, unseen samples.

This guide will explore three powerful cross-validation techniques—k-fold, Leave-One-Out (LOOCV), and Monte Carlo—and their practical application in the validation of a HILIC-LC-MS/MS bioassay for this compound.

The Cornerstone of Robustness: Why Cross-Validation Matters in Bioanalysis

In the context of bioanalytical method validation, cross-validation serves as a critical stress test. It is a resampling procedure used to evaluate a model's performance on a limited data sample by partitioning the data into subsets for training and testing.[9] This process provides a more robust estimate of the method's predictive performance and helps to identify potential issues with overfitting, where the method performs well on the training data but poorly on new data.[9]

By repeatedly training and testing the analytical model on different subsets of the data, we can gain a deeper understanding of the method's true accuracy and precision. This is particularly important for bioassays, where inherent biological variability can be a significant factor.[10]

K-Fold Cross-Validation: The Balanced Approach

K-fold cross-validation is a widely used technique that provides a good balance between computational cost and the reliability of the performance estimate.[9] The fundamental principle is to divide the dataset into 'k' equally sized "folds" or subsets. The model is then trained on k-1 folds and tested on the remaining fold. This process is repeated k times, with each fold serving as the test set exactly once. The final performance is the average of the performance across all k folds.[9]

Experimental Protocol for K-Fold Cross-Validation (k=5)

This protocol outlines the application of 5-fold cross-validation to assess the accuracy and precision of a this compound bioassay.

Objective: To obtain a more robust estimate of the assay's accuracy and precision.

Materials:

  • A set of 50 quality control (QC) samples of this compound in the relevant biological matrix (e.g., human plasma) at a known concentration (e.g., 100 ng/mL).

  • Validated HILIC-LC-MS/MS system.

  • Internal standard (IS), preferably a stable isotope-labeled version of this compound.

Procedure:

  • Data Partitioning: Randomly divide the 50 QC samples into 5 folds of 10 samples each.

  • Iteration 1:

    • Training Set: Folds 1, 2, 3, and 4 (40 samples).

    • Test Set: Fold 5 (10 samples).

    • Action: Analyze the training set to establish the calibration curve and quality control parameters for the run. Then, analyze the test set and calculate the concentration of each sample.

  • Iteration 2:

    • Training Set: Folds 1, 2, 3, and 5 (40 samples).

    • Test Set: Fold 4 (10 samples).

    • Action: Repeat the analysis as in Iteration 1.

  • Iteration 3-5: Continue the process until each fold has been used as the test set once.

  • Data Analysis:

    • For each fold, calculate the mean accuracy and precision (%CV) of the test samples.

    • Calculate the overall mean accuracy and precision by averaging the results from the 5 folds.

Visualization of the K-Fold Cross-Validation Workflow

KFold_Workflow cluster_data Initial Dataset (50 QC Samples) cluster_iteration1 Iteration 1 cluster_iteration2 Iteration 2 cluster_iteration_k ... cluster_iteration5 Iteration 5 d1 Fold 1 (10) train1 Training Set (Folds 1-4) test1 Test Set (Fold 5) train2 Training Set (Folds 1-3, 5) test2 Test Set (Fold 4) train5 Training Set (Folds 2-5) test5 Test Set (Fold 1) d2 Fold 2 (10) d3 Fold 3 (10) d4 Fold 4 (10) d5 Fold 5 (10) result Average Performance (Accuracy & Precision) train1->result Performance 1 test1->result Performance 1 train2->result Performance 2 test2->result Performance 2 dots ... dots->result ... train5->result Performance 5 test5->result Performance 5

Caption: K-Fold Cross-Validation Workflow (k=5).

Leave-One-Out Cross-Validation (LOOCV): The Exhaustive Examination

Leave-One-Out Cross-Validation is the most extreme case of k-fold cross-validation, where k is equal to the number of samples in the dataset.[1][11][12] In each iteration, a single sample is held out as the test set, and the model is trained on the remaining n-1 samples. This process is repeated n times, ensuring that every sample is used as the test set once.

LOOCV is particularly useful for small datasets as it maximizes the use of available data for training in each iteration.[11] However, it can be computationally expensive for large datasets.

Experimental Protocol for Leave-One-Out Cross-Validation

Objective: To obtain a highly unbiased estimate of the assay's performance, especially with a limited number of samples.

Materials:

  • A set of 20 QC samples of this compound in the relevant biological matrix at a known concentration.

  • Validated HILIC-LC-MS/MS system.

  • Internal standard (IS).

Procedure:

  • Data Setup: Number the QC samples from 1 to 20.

  • Iteration 1:

    • Training Set: Samples 2 through 20 (19 samples).

    • Test Set: Sample 1.

    • Action: Analyze the training set to establish the calibration curve. Then, analyze the test sample and calculate its concentration.

  • Iteration 2:

    • Training Set: Samples 1, and 3 through 20 (19 samples).

    • Test Set: Sample 2.

    • Action: Repeat the analysis.

  • Continue Iterations: Repeat this process until all 20 samples have been used as the test set.

  • Data Analysis:

    • Compile the calculated concentrations for all 20 samples.

    • Calculate the overall accuracy and precision (%CV) from this set of 20 results.

Visualization of the LOOCV Workflow

LOOCV_Workflow cluster_iterations N Iterations cluster_iter1 Iteration 1 cluster_iter2 Iteration 2 cluster_iterN Iteration N data Dataset (N samples) train1 Train on N-1 Samples data->train1 train2 Train on N-1 Samples data->train2 trainN Train on N-1 Samples data->trainN test1 Test on Sample 1 train1->test1 result Average Performance test1->result Result 1 test2 Test on Sample 2 train2->test2 test2->result Result 2 dots ... testN Test on Sample N trainN->testN testN->result Result N

Caption: Leave-One-Out Cross-Validation Workflow.

Monte Carlo Cross-Validation (Repeated Random Sub-sampling): The Robustness Test

Monte Carlo Cross-Validation (MCCV), also known as repeated random sub-sampling, involves randomly splitting the dataset into a training set and a test set multiple times.[13] Unlike k-fold cross-validation, the splits are not fixed and can overlap. This technique is excellent for understanding the stability and reliability of the bioassay's performance.[13]

By running a large number of random splits, MCCV can provide a comprehensive assessment of how the model performs on different subsets of the data, giving a good indication of its robustness.

Experimental Protocol for Monte Carlo Cross-Validation

Objective: To assess the stability and robustness of the bioassay's performance across a wide range of data subsets.

Materials:

  • A set of 50 QC samples of this compound in the relevant biological matrix at a known concentration.

  • Validated HILIC-LC-MS/MS system.

  • Internal standard (IS).

Procedure:

  • Define Parameters:

    • Number of iterations (B): 100

    • Training set size: 80% (40 samples)

    • Test set size: 20% (10 samples)

  • Iteration 1 to 100:

    • Random Split: Randomly select 40 samples for the training set and the remaining 10 for the test set.

    • Action: Analyze the training set to establish the calibration curve. Then, analyze the test set and calculate the concentration of each sample.

    • Record: Store the accuracy and precision for the current iteration.

  • Data Analysis:

    • After 100 iterations, you will have 100 sets of accuracy and precision values.

    • Calculate the mean, standard deviation, and distribution of these performance metrics. This will provide a comprehensive view of the assay's robustness.

Visualization of the Monte Carlo Cross-Validation Workflow

MCCV_Workflow cluster_loop Repeat B times (e.g., 100) data Full Dataset split Randomly Split Data data->split train Training Set split->train test Test Set split->test eval Evaluate Performance train->eval test->eval result Distribution of Performance Metrics eval->result

Caption: Monte Carlo Cross-Validation Workflow.

Comparative Analysis of Cross-Validation Techniques

The choice of cross-validation technique depends on the specific goals of the validation study, the size of the dataset, and the available computational resources.

FeatureK-Fold Cross-ValidationLeave-One-Out Cross-Validation (LOOCV)Monte Carlo Cross-Validation (MCCV)
Principle Data is partitioned into k folds; each fold is used as a test set once.Each individual data point is used as a test set once.Data is randomly split into training and test sets for a large number of iterations.
Best For General performance estimation with a good bias-variance trade-off.Small datasets where maximizing training data is crucial.Assessing the robustness and stability of the assay's performance.
Advantages - Computationally efficient.- Lower variance than LOOCV.- Unbiased performance estimate.- Deterministic (no randomness in splits).- Provides a distribution of performance metrics.- Flexible in choosing the number of iterations and split ratio.
Disadvantages - Performance estimate can have a slight bias.- Results can vary based on the random split.- Computationally very expensive for large datasets.- High variance in the performance estimate.- Not all samples may be included in the test set.- Results are not deterministic.
Typical Use Case Standard validation of accuracy and precision.Validation with very limited QC samples.In-depth assessment of method robustness and reliability.

Conclusion and Recommendations

Incorporating cross-validation techniques into the validation of bioassays for challenging molecules like this compound represents a significant step towards more robust and reliable data. While traditional validation protocols are essential, they provide only a snapshot of an assay's performance. Cross-validation, by its nature of repeated testing on different subsets of data, offers a more comprehensive and realistic assessment of how a method will perform in the long run.

For most applications, k-fold cross-validation (with k=5 or 10) offers the best balance of computational effort and robust performance estimation. It should be considered a valuable addition to standard validation protocols for assessing accuracy and precision.

Leave-One-Out Cross-Validation is a powerful tool when dealing with a very limited number of QC samples, ensuring that the performance estimate is as unbiased as possible.

Monte Carlo Cross-Validation is highly recommended for a deep dive into the robustness of a method. By analyzing the distribution of performance metrics over many random splits, it provides a high degree of confidence in the stability and reliability of the bioassay.

Ultimately, the adoption of these advanced statistical techniques will lead to higher quality bioanalytical data, greater confidence in experimental outcomes, and more robust regulatory submissions.

References

A Comparative Analysis of the Potential Mechanisms of Action of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-hydroxy-N-methylpropanamide is a simple, yet intriguing, small molecule whose biological activity and mechanism of action are not extensively documented in publicly available scientific literature. Its structure, featuring a hydroxyl group and an N-methylated amide on a three-carbon backbone, suggests the potential for diverse biological interactions. This guide aims to provide researchers, scientists, and drug development professionals with a comparative framework for understanding the potential mechanisms of action of this compound. By examining the established mechanisms of structurally related compounds, we can hypothesize and explore plausible biological targets and pathways for this molecule. This document will delve into the antiproliferative effects of related quinoxaline propanamides via Histone Deacetylase 6 (HDAC6) inhibition, and briefly touch upon other potential activities observed in compounds sharing the propanamide scaffold. All discussions are grounded in published experimental data, and detailed protocols are provided to facilitate further investigation.

Hypothesized Mechanism of Action: A Comparative Approach

Given the absence of direct mechanistic studies on this compound, a logical starting point for investigation is to analyze the activities of structurally analogous compounds. This comparative approach allows us to formulate testable hypotheses about its potential biological roles.

Primary Putative Mechanism: Inhibition of Histone Deacetylase 6 (HDAC6)

A compelling potential mechanism of action for propanamide-containing compounds is the inhibition of histone deacetylases (HDACs), with a particular focus on HDAC6. Recent studies on a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated their antiproliferative activity against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7.[1][2] In silico mechanistic studies strongly suggest that these compounds exert their effects through the inhibition of HDAC6 by binding to its unique zinc finger ubiquitin-binding domain (Zf-UBD).[1][2][3]

HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and cell proliferation, by deacetylating non-histone proteins such as α-tubulin and Hsp90.[4] Its deregulation is associated with various malignancies, making it a promising target for cancer therapy.[4]

The structural similarity of the propanamide core in these active quinoxaline derivatives to this compound provides a rationale for investigating its potential as an HDAC6 inhibitor. The amide and hydroxyl groups could potentially interact with the active site of the enzyme.

CompoundTarget Cancer Cell LinesIC50 (µM)Putative MechanismReference
N-allyl-3-(3-benzyloxyquinoxalin-2-yl)propanamide (6d) PC-3, HeLa, HCT-116, MCF-7Moderate to weak activityHDAC6 Inhibition[1]
Compound 6k (an N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide) HeLa, HCT-116, MCF-79.46 ± 0.7, 10.88 ± 0.8, 6.93 ± 0.4HDAC6 Inhibition[2]
Quinoxaline derivative 14 MCF-7VEGFR-2 IC50: 0.076VEGFR-2 Inhibition, Apoptosis Induction[5]

To experimentally validate the hypothesis that this compound inhibits HDAC6, a well-established in vitro enzymatic assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human HDAC6.

Materials:

  • Recombinant human HDAC6 enzyme

  • Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-HDAC6 substrate)

  • HDAC assay buffer

  • Developer solution

  • This compound (test compound)

  • ACY-1215 or SAHA (positive control inhibitor)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in HDAC assay buffer.

  • In a 384-well plate, add the HDAC assay buffer, the fluorogenic HDAC6 substrate, and the test compound or control.

  • Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the enzymatic reaction by adding the developer solution.

  • Incubate the plate at room temperature for a further 15 minutes to allow for signal development.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[6]

Workflow for Investigating HDAC6 Inhibition

HDAC6_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_cell_based Cell-Based Assays synthesis Compound Synthesis (this compound) biochemical_assay HDAC6 Enzymatic Assay (IC50 Determination) synthesis->biochemical_assay Test Compound selectivity_panel HDAC Isoform Selectivity Panel biochemical_assay->selectivity_panel Active Compound cell_culture Cancer Cell Line Culture (e.g., HCT-116, MCF-7) selectivity_panel->cell_culture Selective Inhibitor western_blot Western Blot Analysis (Acetylated α-tubulin) cell_culture->western_blot proliferation_assay Antiproliferative Assay (MTT or SRB) cell_culture->proliferation_assay western_blot->proliferation_assay Correlate Mechanistic and Phenotypic Effects

Caption: Experimental workflow for validating HDAC6 inhibition.

Alternative and Complementary Potential Mechanisms

While HDAC6 inhibition presents a strong hypothetical mechanism, the simple structure of this compound may allow it to interact with other biological targets. The propanamide scaffold is present in a variety of biologically active molecules.

Kinase Inhibition

Quinoxaline derivatives bearing a propanamide side chain have also been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis.[5] Compound 14 from this series demonstrated potent VEGFR-2 inhibitory activity and induced apoptosis in cancer cells.[5] This suggests that propanamide derivatives can be designed to target the ATP-binding pocket of kinases.

Enzyme Inhibition (Urease and Cyclooxygenase)

Propanamide-sulfonamide conjugates have been explored as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in bacterial pathogenesis and inflammation, respectively.[7] This highlights the versatility of the propanamide core in interacting with different classes of enzymes.

Signaling Pathway Implication

The potential inhibition of HDAC6 or kinases like VEGFR-2 by this compound would have significant downstream effects on cellular signaling pathways critical for cancer cell survival and proliferation.

Putative_Signaling_Pathway cluster_HDAC6 HDAC6 Inhibition Pathway cluster_VEGFR2 VEGFR-2 Inhibition Pathway HMP 3-hydroxy-N- methylpropanamide HDAC6 HDAC6 HMP->HDAC6 Inhibits aTubulin α-tubulin HDAC6->aTubulin Deacetylates Hsp90 Hsp90 HDAC6->Hsp90 Deacetylates Microtubule_Stability Increased Microtubule Stability aTubulin->Microtubule_Stability Protein_Degradation Client Protein Degradation Hsp90->Protein_Degradation Cell_Motility Decreased Cell Motility Microtubule_Stability->Cell_Motility Apoptosis Apoptosis Protein_Degradation->Apoptosis HMP2 3-hydroxy-N- methylpropanamide VEGFR2 VEGFR-2 HMP2->VEGFR2 Inhibits PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt MAPK MAPK Pathway VEGFR2->MAPK Proliferation Decreased Proliferation PI3K_Akt->Proliferation Angiogenesis Decreased Angiogenesis MAPK->Angiogenesis

Caption: Putative signaling pathways affected by this compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, a comparative analysis of structurally related compounds provides a strong rationale for investigating its potential as an HDAC6 inhibitor. The provided experimental protocols offer a clear path for validating this hypothesis. Furthermore, the exploration of other potential targets, such as kinases and other enzymes, should not be discounted. The simple and versatile structure of this compound makes it an attractive scaffold for further chemical modification and biological evaluation in the pursuit of novel therapeutic agents. Future research should focus on a systematic biological screening of this compound against a panel of cancer cell lines and a diverse set of enzymatic and receptor-based assays to uncover its full pharmacological potential.

References

Investigating the Inhibitory Potential of 3-hydroxy-N-methylpropanamide: A Comparative Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the vast chemical space in search of novel inhibitors, the journey often begins with compounds of intriguing yet uncharacterized biological activity. 3-hydroxy-N-methylpropanamide is one such molecule. While its chemical properties are documented, its role as a potential enzyme inhibitor remains largely unexplored in public literature. This guide, therefore, takes a proactive approach. Instead of a retrospective comparison, we will lay out a comprehensive, field-proven strategy for researchers to systematically investigate the inhibitory potential of this compound and benchmark it against established inhibitors.

Our approach is grounded in the analysis of its core chemical structure—a β-hydroxy amide. This motif is a known pharmacophore in several classes of enzyme inhibitors. By understanding where similar structures have found success, we can design a logical and efficient screening and characterization workflow.

Structural Clues: The β-Hydroxy Amide Motif as a Starting Point

The chemical structure of this compound, with its characteristic hydroxyl group on the β-carbon relative to the amide carbonyl, is not without precedent in medicinal chemistry. This arrangement can chelate metal ions in enzyme active sites or participate in crucial hydrogen bonding interactions.

Several classes of known inhibitors feature a similar structural element:

  • Matrix Metalloproteinase (MMP) Inhibitors: Many MMP inhibitors incorporate a hydroxamate or a similar metal-chelating group to interact with the catalytic zinc ion. The hydroxyl and amide groups of this compound could potentially mimic this interaction.

  • Dehydrogenase Inhibitors: Some inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH) are β-hydroxy amides.[1] These compounds interfere with the enzyme's catalytic cycle.

  • Hydroxysteroid Dehydrogenase (HSD) Inhibitors: The 17β-HSD family of enzymes, crucial in steroid hormone regulation, are another potential target class.[2] Inhibitors of these enzymes are valuable for therapeutic purposes.

Given these precedents, a logical first step is to screen this compound against a panel of enzymes from these families.

A Proposed Workflow for Inhibitor Characterization

The following experimental workflow provides a systematic approach to first identify and then characterize the inhibitory activity of this compound, culminating in a head-to-head comparison with known inhibitors.

workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization cluster_comparison Head-to-Head Comparison A Compound Procurement & QC B Enzyme Panel Selection (MMPs, DHODH, HSDs) A->B Rationale C High-Throughput Screening (HTS) B->C Execution D IC50 Determination C->D Hit Confirmation E Mechanism of Action (e.g., Michaelis-Menten) D->E Potency to Efficacy F Selectivity Profiling E->F Specificity G Comparative IC50 with Known Inhibitors F->G Benchmarking H In Vitro Cellular Assays G->H Physiological Relevance

Caption: Proposed experimental workflow for inhibitor screening and comparison.

Part 1: Primary Screening

The initial goal is to cast a wide yet rational net to identify potential enzymatic targets.

Experimental Protocol: High-Throughput Fluorescence-Based Enzymatic Assay

  • Enzyme and Substrate Preparation: Reconstitute recombinant human enzymes (e.g., MMP-2, MMP-9, DHODH, 17β-HSD1) in their respective assay buffers. Prepare a fluorescently-labeled substrate for each enzyme.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., from 1 µM to 100 µM).

  • Assay Plate Setup: In a 384-well plate, add the assay buffer, the enzyme, and the test compound or a known inhibitor (positive control) or DMSO (negative control).

  • Initiation and Incubation: Initiate the enzymatic reaction by adding the fluorescent substrate. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time.

  • Signal Detection: Measure the fluorescence intensity using a plate reader. A decrease in signal in the presence of the compound compared to the negative control indicates potential inhibition.

Part 2: Secondary Characterization

Once a "hit" is identified in the primary screen, the next step is to quantify its potency and understand how it interacts with the enzyme.

Experimental Protocol: IC50 Determination and Mechanistic Studies

  • IC50 Determination: Perform the enzymatic assay as described above with a finer, more extensive dilution series of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the enzymatic assay with varying concentrations of both the substrate and this compound. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots. This will reveal how the compound affects the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).

Part 3: Head-to-Head Comparison

With a confirmed inhibitory activity and a determined mechanism of action, a direct comparison with established inhibitors is now possible.

Data Presentation: Comparative Inhibitor Analysis

The following table provides a template for summarizing the comparative data that would be generated from these experiments. For this hypothetical example, let's assume the screening identified DHODH as a target for this compound.

CompoundTargetIC50 (µM)Mechanism of Action
This compound DHODHTo be determinedTo be determined
Teriflunomide (A771726)DHODH~0.5 - 2Non-competitive
LeflunomideDHODH (pro-drug)> 100Pro-drug

This structured data allows for an objective assessment of the novel compound's potency relative to the standards.

Concluding Remarks for the Investigating Scientist

While the inhibitory profile of this compound is not yet established, its chemical structure provides a compelling rationale for investigation. The workflow detailed in this guide offers a robust and scientifically rigorous path to not only uncover its potential biological activity but also to meaningfully compare it with known inhibitors in the field. By following a logical progression from broad screening to detailed mechanistic studies, researchers can efficiently and effectively characterize this and other novel compounds, contributing valuable knowledge to the drug discovery landscape.

References

A Comparative Guide to Validating the Cellular Target Engagement of 3-hydroxy-N-methylpropanamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical task of validating the target engagement of a novel small molecule, using 3-hydroxy-N-methylpropanamide as a case study. In the absence of a known target for this molecule, this document outlines and compares key methodologies for both identifying a potential target and subsequently confirming its engagement within a cellular context. The focus is on providing practical, experimentally-backed strategies that ensure scientific rigor and data-driven decision-making in early-stage drug discovery.

The Challenge: From Bioactive Compound to Validated Target

The journey of a novel bioactive compound, such as this compound, from a screening hit to a therapeutic candidate is contingent on one crucial step: identifying and validating its molecular target. Target engagement is the measurable, physical interaction between a drug molecule and its intended biological target. Demonstrating this interaction within the complex environment of a living cell is the cornerstone of building a robust mechanism of action (MoA) and ensuring that the compound's observed phenotypic effects are a direct result of this engagement. Without this validation, advancing a compound carries significant risk, as off-target effects may be misinterpreted as the primary MoA.

This guide compares two powerful, label-free techniques for assessing target engagement in a cellular environment: the Cellular Thermal Shift Assay (CETSA®) and the Drug Affinity Responsive Target Stability (DARTS) assay. These methods are particularly valuable for a novel compound like this compound as they do not require modification of the compound (e.g., with a fluorescent tag or affinity handle), which could alter its biological activity.

Part 1: Comparative Analysis of Target Validation Methodologies

Both CETSA® and DARTS operate on the principle that the binding of a small molecule ligand stabilizes its target protein. This stabilization alters the protein's susceptibility to denaturation or degradation, a change that can be quantified to measure target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical method that assesses the thermal stability of proteins directly in cells or cell lysates. The core principle is that a protein, when bound to a ligand, will be more resistant to thermal denaturation. This increased stability is measured by heating cell samples to various temperatures and then quantifying the amount of soluble protein that remains.

Workflow & Underlying Principle:

CETSA_Workflow A 1. Cell Culture & Treatment Treat cells with this compound or vehicle (DMSO). B 2. Heat Challenge Expose cell aliquots to a temperature gradient. A->B Incubate C 3. Cell Lysis Lyse cells to release intracellular proteins. B->C Denaturation D 4. Separation Centrifuge to separate soluble proteins from precipitated aggregates. C->D Fractionation E 5. Protein Quantification Collect supernatant and quantify soluble protein. D->E Soluble Fraction F 6. Data Analysis Analyze by Western Blot or Mass Spectrometry. Plot melt curves. E->F Quantification

CETSA® Experimental Workflow

The core strength of CETSA® is its ability to confirm target engagement in a physiologically relevant setting—inside an intact cell. This preserves the native protein structure, post-translational modifications, and the presence of necessary cofactors, all of which can influence drug binding. The output is a "melting curve," which shows the amount of soluble protein at different temperatures. A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target stabilization and, therefore, engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another powerful technique that leverages ligand-induced protein stabilization. However, instead of thermal denaturation, DARTS uses proteases to probe the stability of the target protein. The principle is that a protein bound to a small molecule is conformationally more stable and thus less susceptible to proteolytic digestion.

Workflow & Underlying Principle:

DARTS_Workflow A 1. Lysate Preparation & Treatment Prepare cell lysate and treat with This compound or vehicle. B 2. Limited Proteolysis Add a protease (e.g., pronase) to both treated and untreated lysates. A->B Incubate C 3. Stop Digestion Quench the proteolytic reaction. B->C Digestion D 4. SDS-PAGE & Analysis Separate protein fragments by size. Analyze by Western Blot or Mass Spec. C->D Sample Prep E 5. Data Interpretation Identify protein bands that are protected from digestion in the treated sample. D->E Quantification

DARTS Experimental Workflow

A key difference from CETSA® is that DARTS is typically performed on cell lysates rather than intact cells, as the protease needs access to the full complement of proteins. The readout is a comparison of protein band patterns on a gel (or via mass spectrometry) between the drug-treated and untreated samples. A protein that is a direct target of the compound will appear as a more prominent, full-length band in the treated lane because it was protected from being cleaved by the protease.

Head-to-Head Comparison
FeatureCellular Thermal Shift Assay (CETSA®)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced proteolytic resistance
Cellular Context Intact cells , cell lysates, tissuesPrimarily cell lysates
Perturbation HeatProtease
Throughput Can be adapted to high-throughput (HT-CETSA®)Traditionally lower throughput
Readout Western Blot, Immunoassay, Mass SpectrometrySDS-PAGE, Western Blot, Mass Spectrometry
Key Advantage High physiological relevance (intact cells)Does not depend on thermal stability changes
Key Limitation Not all proteins show a thermal shift upon bindingRequires careful optimization of protease digestion

Expert Insight: For an initial validation of this compound, CETSA® is often the preferred starting point due to its operation in intact cells. This provides a higher degree of confidence that the observed engagement occurs under physiological conditions, accounting for factors like cell permeability and intracellular compound concentration. DARTS serves as an excellent orthogonal method to confirm findings from CETSA® or as a primary method if the target protein is known to be thermally unstable or does not show a thermal shift.

Part 2: Experimental Protocols & Data Interpretation

Here, we provide detailed, actionable protocols for implementing both CETSA® and DARTS to test the engagement of this compound with a hypothetical target, Protein X.

Protocol: CETSA® for Target Engagement of this compound

This protocol outlines a Western blot-based CETSA® experiment to generate a melt curve for Protein X.

Materials:

  • Cell line expressing Protein X

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • PBS, Lysis Buffer with protease inhibitors

  • PCR tubes, Thermocycler, Centrifuge

  • SDS-PAGE equipment, Western Blotting apparatus

  • Primary antibody specific to Protein X

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge:

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Place tubes in a thermocycler programmed with a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated (RT) control.

    • Immediately cool the samples on ice for 3 minutes.

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample (e.g., via BCA assay) and normalize.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using an antibody against Protein X.

Data Interpretation (Hypothetical Data):

Temperature (°C)% Soluble Protein X (Vehicle)% Soluble Protein X (10 µM Compound)
40100%100%
4695%98%
5275%92%
55 50% (Tm) 85%
5825%70%
61 10%50% (Tm)
645%30%

In this example, the melting temperature (Tm) of Protein X shifts from 55°C to 61°C in the presence of this compound. This ΔTm of +6°C is strong evidence of direct target engagement and stabilization in the cell.

Protocol: DARTS for Target Engagement of this compound

This protocol describes a DARTS experiment to validate the interaction with Protein X.

Materials:

  • Cell line expressing Protein X

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Lysis Buffer (non-denaturing, e.g., M-PER)

  • Pronase (or other suitable protease)

  • SDS-PAGE sample buffer

Methodology:

  • Lysate Preparation and Treatment:

    • Harvest cultured cells and lyse them in a non-denaturing buffer.

    • Determine the total protein concentration and adjust to 1 mg/mL.

    • Aliquot the lysate. To one aliquot, add this compound to a final concentration of 10 µM. To another, add an equivalent volume of DMSO.

    • Incubate for 1 hour on ice.

  • Limited Proteolysis:

    • Prepare a dilution series of pronase. Add different concentrations of pronase to the vehicle-treated lysate to determine the optimal concentration that results in partial, but not complete, digestion of Protein X (this is a critical optimization step).

    • Once optimized, add the determined concentration of pronase to both the compound-treated and vehicle-treated lysates.

    • Incubate for a set time (e.g., 15 minutes) at room temperature.

  • Quenching and Analysis:

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

    • Analyze equal volumes by SDS-PAGE and Western Blot using an antibody against Protein X.

Data Interpretation (Hypothetical Data):

A successful DARTS experiment would show a prominent, full-length band for Protein X in the lane corresponding to the compound-treated sample. In contrast, the vehicle-treated lane would show a much fainter full-length band and potentially smaller degradation bands, indicating that in the absence of the stabilizing compound, Protein X was susceptible to proteolytic digestion. This protection from digestion is direct evidence of a binding event.

Conclusion and Recommendations

For validating the target engagement of a novel compound like this compound, a multi-faceted approach grounded in biophysical principles is essential. The Cellular Thermal Shift Assay (CETSA®) stands out as the premier method for an initial, physiologically relevant assessment of target binding within intact cells. Its ability to account for cell permeability and the intracellular environment provides a high-confidence starting point.

We recommend initiating target validation with a CETSA® melt curve experiment to demonstrate a thermal shift. A positive result should then be confirmed using an orthogonal method like DARTS. This dual-validation strategy builds a robust and compelling case for the compound's mechanism of action, significantly de-risking its progression in the drug discovery pipeline. By employing these self-validating systems, researchers can move forward with a clear, data-driven understanding of their compound's behavior at the molecular level.

The Pivotal Role of the Hydroxamate Moiety: A Comparative Guide to the Structure-Activity Relationship of 3-Hydroxy-N-methylpropanamide Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics to combat the global threat of malaria, the exploration of unique chemical scaffolds that can overcome existing drug resistance is paramount. Among the promising avenues of research, the structure-activity relationship (SAR) of propanamide derivatives has garnered significant attention. This guide provides an in-depth comparative analysis of 3-hydroxy-N-methylpropanamide derivatives and their close analogs, the 3-hydroxypropanamidines, with a specific focus on their potent antimalarial activity. By dissecting the influence of specific structural modifications on biological efficacy, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key determinants for designing next-generation antimalarial agents.

The 3-Hydroxypropanamide Scaffold: A Privileged Motif in Antimalarial Design

The 3-hydroxypropanamide core has emerged as a critical pharmacophore in the development of novel antimalarial compounds. The presence of a hydroxyl group at the C3 position and a nitrogen-containing functionality is crucial for their mechanism of action, which is believed to involve the inhibition of heme detoxification in Plasmodium falciparum.[1] This guide will delve into the nuanced structure-activity relationships that govern the antiplasmodial potency of this class of molecules, drawing key insights from extensive studies on 3-hydroxypropanamidines, which serve as excellent surrogates for understanding the broader class of this compound derivatives.

Decoding the Structure-Activity Relationship: A Tale of Substitutions and Potency

The biological activity of 3-hydroxypropanamidine derivatives is exquisitely sensitive to structural modifications at various positions of the molecule. The following sections dissect the key SAR findings, providing a comparative analysis of different substitution patterns.

The Indispensable Hydroxyl Group and Basic Nitrogen

Early investigations into this chemical class unequivocally demonstrated that the hydroxyl group, in conjunction with a basic nitrogen atom, is essential for potent antimalarial activity.[1] The spatial arrangement and distance between these two functional groups are critical for target engagement. This fundamental principle underscores the importance of the 3-hydroxypropanamide backbone as the foundational element for activity.

Impact of N-Arylalkyl Substitutions on Antiplasmodial Activity

A systematic exploration of substitutions on the amidine nitrogen has revealed significant variations in potency. While N-arylalkyl-substituted 3-hydroxypropanamidines generally exhibit significant antiplasmodial activity, the nature of the aryl group and the alkyl linker plays a crucial role.

Table 1: Comparative Antiplasmodial Activity of N-Arylalkyl-Substituted 3-Hydroxypropanamidine Derivatives against P. falciparum [1]

Compound IDR (N-substituent)IC50 (μM, Pf 3D7 - CQ-sensitive)IC50 (μM, Pf Dd2 - multidrug-resistant)
6 Benzyl0.25>1.0
7 4-Fluorobenzyl0.070.15
8 4-Chlorobenzyl0.090.20
9 4-Methylbenzyl0.120.35
11 2-Phenylethyl0.98>1.0
12 3-Phenylpropyl0.450.85
13 4-Phenylbutyl0.62>1.0

As evidenced in Table 1, substitution on the benzyl ring significantly influences activity. The introduction of a fluorine atom at the para-position (Compound 7 ) leads to a notable increase in potency against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of P. falciparum, highlighting the favorable impact of this modification. In contrast, increasing the length of the alkyl chain between the nitrogen and the phenyl ring (Compounds 11-13 ) generally leads to a decrease in activity.

The Benzamidine Moiety: A Key to Nanomolar Potency

Further optimization of the scaffold led to the discovery that incorporating a substituted benzamidine moiety can result in compounds with exceptional, single-digit nanomolar antiplasmodial activity.

Table 2: Antiplasmodial Activity of Benzamidine-Containing 3-Hydroxypropanamidine Derivatives against P. falciparum [1]

Compound IDR (Benzamidine Substituent)IC50 (nM, Pf 3D7)IC50 (nM, Pf Dd2)
22 4-Methoxy512
23 4-Chloro99

The remarkable potency of compounds 22 and 23 (Table 2) underscores the significance of the benzamidine group. Compound 22 , with a para-methoxy substituent, emerged as a lead candidate, exhibiting excellent in vitro activity against both parasite strains and low cytotoxicity against human cells.[1]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research and validation, this section provides a detailed methodology for the synthesis and biological evaluation of 3-hydroxypropanamidine derivatives, which can be adapted for this compound analogs.

General Synthetic Scheme

The synthesis of 3-hydroxypropanamidines can be achieved through a multi-step process starting from commercially available aromatic aldehydes.

Synthesis_Workflow A Aromatic Aldehyde B 3-Hydroxypropanenitrile A->B  i) n-BuLi, ACN, THF  ii) H+ C Amidine Synthesis B->C  R-NH2, Al(CH3)3, Toluene D Final 3-Hydroxypropanamidine Derivative C->D  Purification

Caption: General synthetic workflow for 3-hydroxypropanamidine derivatives.

Step-by-Step Protocol:

  • Synthesis of 3-Hydroxypropanenitriles: Aromatic aldehydes are converted to their corresponding 3-hydroxypropanenitriles. This typically involves reaction with acetonitrile in the presence of a strong base like n-butyllithium, followed by an acidic workup.[1]

  • Amidine Formation: The synthesized nitriles are then reacted with the desired amine (e.g., a substituted aniline) in the presence of trimethylaluminum in a suitable solvent like toluene to form the target amidine.[1]

  • Purification: The final compounds are purified using standard techniques such as column chromatography to yield the desired 3-hydroxypropanamidine derivatives.

In Vitro Antiplasmodial Activity Assay

The antiplasmodial activity of the synthesized compounds is typically evaluated against chloroquine-sensitive and resistant strains of P. falciparum.

Biological_Assay_Workflow A Parasite Culture (P. falciparum) C Incubation with Parasites A->C B Drug Dilution Series B->C D IC50 Determination (e.g., SYBR Green assay) C->D

Caption: Workflow for in vitro antiplasmodial activity assessment.

Step-by-Step Protocol:

  • Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Incubation: The parasite cultures are incubated with the different drug concentrations for a defined period (e.g., 72 hours).

  • IC50 Determination: Parasite growth inhibition is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay, and the 50% inhibitory concentration (IC50) is calculated.

Conclusion and Future Directions

The structure-activity relationship studies of 3-hydroxypropanamidine derivatives have provided invaluable insights into the design of potent antimalarial agents. The critical roles of the 3-hydroxy group, the basic nitrogen, and the nature of the substituents on the amidine moiety have been clearly established. The exceptional nanomolar activity of benzamidine-containing analogs highlights a particularly promising avenue for further development.

Future research should focus on:

  • Exploring a wider range of substitutions on the benzamidine ring to further optimize potency and pharmacokinetic properties.

  • Investigating the SAR of this compound derivatives directly to draw parallels and identify unique features of this closely related scaffold.

  • Elucidating the precise molecular target and mechanism of action to enable rational, target-based drug design.

  • Conducting in vivo efficacy and toxicity studies for the most promising lead compounds to assess their potential as clinical candidates.

By building upon the foundational SAR knowledge presented in this guide, the scientific community can accelerate the discovery and development of novel, effective, and safe antimalarial drugs to address this persistent global health challenge.

References

A Comparative Review of 3-hydroxy-N-methylpropanamide and Structurally Similar Molecules: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 3-hydroxy-N-methylpropanamide and its structurally related analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential biological performance of these molecules. By integrating established scientific principles with detailed experimental protocols, this guide aims to provide a robust framework for understanding and utilizing this chemical class in research and development endeavors.

Introduction: The Significance of N-Alkyl Amides in Drug Discovery

The amide functional group is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The substitution on the amide nitrogen plays a critical role in modulating a molecule's physicochemical and pharmacokinetic properties. N-alkylation, particularly N-methylation, is a common strategy employed to enhance metabolic stability, membrane permeability, and solubility.[1] This guide focuses on this compound, a simple yet illustrative scaffold, and compares it with its non-N-alkylated parent, and its N,N-dimethyl and N-ethyl analogs to elucidate the impact of N-alkylation on key molecular attributes.

Molecular Candidates Under Review

This guide will focus on a comparative analysis of the following four molecules:

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )
3-hydroxypropanamide3-hydroxypropanamide structureC₃H₇NO₂89.09
This compound this compound structureC₄H₉NO₂103.12
3-hydroxy-N,N-dimethylpropanamide3-hydroxy-N,N-dimethylpropanamide structureC₅H₁₁NO₂117.15
3-hydroxy-N-ethylpropanamide3-hydroxy-N-ethylpropanamide structureC₅H₁₁NO₂117.15

Physicochemical Properties: A Comparative Overview

The seemingly minor structural modifications among these molecules can lead to significant differences in their physicochemical properties, which in turn dictate their behavior in biological systems.

Property3-hydroxypropanamideThis compound3-hydroxy-N,N-dimethylpropanamide3-hydroxy-N-ethylpropanamideRationale for Differences & Experimental Insights
Hydrogen Bond Donors 2101The number of N-H bonds directly impacts hydrogen bonding potential, influencing solubility and membrane permeability. The primary amide has two donors, the secondary amides have one, and the tertiary amide has none.
Hydrogen Bond Acceptors 2222The carbonyl oxygen and hydroxyl group act as hydrogen bond acceptors in all four molecules.
Predicted LogP -1.4-1.2-1.0-0.8N-alkylation generally increases lipophilicity (LogP). The addition of each alkyl group reduces the molecule's polarity.[1]
Aqueous Solubility HighHighHighHighThe presence of the hydroxyl group and the amide functionality contributes to good aqueous solubility for all analogs. While N-methylation of some aliphatic amides can slightly increase solubility, the effect is often modest.[1]

Synthesis of 3-hydroxy-N-alkylpropanamides

The synthesis of these molecules can be achieved through several routes. A common and versatile method involves the reaction of an appropriate amine with a derivative of 3-hydroxypropionic acid or with β-propiolactone.

General Synthesis Workflow

Synthesis Workflow cluster_reactants Starting Materials cluster_product Final Product 3-Hydroxypropionic Acid or Ester 3-Hydroxypropionic Acid or Ester Activated Intermediate Activated Intermediate 3-Hydroxypropionic Acid or Ester->Activated Intermediate Activation Product 3-hydroxy-N-alkylpropanamide Activated Intermediate->Product Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Product Nucleophilic Acyl Substitution β-Propiolactone β-Propiolactone β-Propiolactone->Product Ring-opening

Caption: General synthetic routes to 3-hydroxy-N-alkylpropanamides.

Experimental Protocol: Synthesis of 3-hydroxy-N,N-dimethylpropanamide from Methyl 3-hydroxypropionate[2]

This two-step protocol involves the esterification of 3-hydroxypropionic acid followed by amidation.

Materials:

  • 3-hydroxypropionic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Dimethylamine (40% solution in water)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Diethyl ether

Step 1: Esterification to Methyl 3-hydroxypropionate

  • In a round-bottom flask, dissolve 3-hydroxypropionic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-hydroxypropionate.

Step 2: Amidation to 3-hydroxy-N,N-dimethylpropanamide

  • Dissolve the crude methyl 3-hydroxypropionate in a suitable solvent like methanol.

  • Add an excess of a 40% aqueous solution of dimethylamine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the solvent and excess dimethylamine under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-hydroxy-N,N-dimethylpropanamide.

Performance Evaluation: Key In Vitro Assays

To objectively compare the performance of these molecules for potential pharmaceutical applications, a series of in vitro assays are essential.

Membrane Permeability: PAMPA and Caco-2 Assays

Membrane permeability is a critical determinant of oral bioavailability. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput method to assess passive diffusion, while the Caco-2 cell permeability assay offers a more biologically relevant model that includes active transport mechanisms.[2][3]

Permeability Assay Workflow cluster_setup Assay Setup cluster_analysis Analysis Compound Stock Solution Compound Stock Solution Donor Well Donor Well (with compound) Compound Stock Solution->Donor Well Acceptor Well Acceptor Well Donor Well->Acceptor Well Incubation (Passive Diffusion/Cellular Transport) Quantification Quantification Donor Well->Quantification LC-MS/MS Analysis Acceptor Well->Quantification LC-MS/MS Analysis Papp Calculation Calculate Apparent Permeability (Papp) Quantification->Papp Calculation

Caption: Generalized workflow for in vitro permeability assessment.

  • 3-hydroxypropanamide: Due to its two hydrogen bond donors and low lipophilicity, it is expected to have the lowest passive permeability.

  • This compound & 3-hydroxy-N-ethylpropanamide: The reduction of one hydrogen bond donor and increased lipophilicity should lead to improved permeability compared to the primary amide.[4]

  • 3-hydroxy-N,N-dimethylpropanamide: With no hydrogen bond donors, this tertiary amide is predicted to have the highest passive permeability among the four.

Metabolic Stability in Human Liver Microsomes

The metabolic stability of a compound is a key factor in determining its in vivo half-life and potential for drug-drug interactions. Human liver microsomes (HLMs) contain a high concentration of cytochrome P450 enzymes, which are responsible for the phase I metabolism of many drugs.[5]

Materials:

  • Test compounds (1 mM stock in DMSO)

  • Human liver microsomes (e.g., from a commercial supplier)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Pre-warm the HLM suspension and phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine the HLM suspension and phosphate buffer.

  • Add the test compound to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • 3-hydroxypropanamide: The primary amide may be susceptible to hydrolysis by amidases.

  • This compound & 3-hydroxy-N-ethylpropanamide: The N-alkyl groups can sterically hinder enzymatic hydrolysis, potentially increasing metabolic stability compared to the primary amide.

  • 3-hydroxy-N,N-dimethylpropanamide: The tertiary amide is generally more resistant to amidase-mediated hydrolysis, and is therefore expected to exhibit the highest metabolic stability of the series.

Cytotoxicity Assessment: HepG2 Cell Viability Assay

Evaluating the potential cytotoxicity of new chemical entities is a critical step in early-stage drug discovery. The HepG2 cell line, derived from human liver carcinoma, is a commonly used model for in vitro toxicology studies.[6][7]

Materials:

  • HepG2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

This comparative guide provides a framework for evaluating this compound and its analogs. The strategic modification of the amide N-substituents offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of small molecules. While the principles discussed herein provide a strong predictive foundation, direct experimental validation is paramount. The detailed protocols provided serve as a starting point for researchers to generate robust and comparable data, ultimately enabling more informed decisions in the pursuit of novel therapeutics.

References

A Comparative Guide to the Statistical Validation of 3-hydroxy-N-methylpropanamide's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the statistical validation of the biological effects of a novel compound, 3-hydroxy-N-methylpropanamide. As researchers, scientists, and drug development professionals, our commitment to rigorous, reproducible, and translatable science is paramount. This document is structured to provide not only step-by-step protocols but also the underlying scientific rationale for the experimental design, ensuring a robust evaluation of this compound's therapeutic potential. We will explore hypothetical anti-inflammatory and cytotoxic properties of this compound, comparing it with established drugs, Ibuprofen and Doxorubicin, to provide a clear benchmark for its performance.

Section 1: Introduction to this compound

This compound is a small organic molecule with the chemical formula C4H9NO2.[1] Its structure, featuring a hydroxyl group and an N-methylated amide, suggests potential for diverse biological interactions. While its specific biological activities are currently under investigation, its structural motifs are present in various bioactive compounds, warranting a thorough examination of its pharmacological profile. This guide will focus on validating its hypothetical anti-inflammatory and cytotoxic effects, two key areas in modern drug discovery.

Section 2: Comparative In Vitro Cytotoxicity Assessment

A fundamental step in characterizing a new chemical entity is to determine its effect on cell viability. This is crucial for identifying potential anticancer agents and for understanding a compound's general toxicity profile.[2][3] We will compare the cytotoxic potential of this compound against Doxorubicin, a well-established chemotherapeutic agent known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II.[4][5][6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[7] The amount of formazan produced is proportional to the number of living cells.[1]

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound and the positive control, Doxorubicin, in culture medium. The concentration range should be broad enough to determine the IC50 value (the concentration at which 50% of cell growth is inhibited). A typical range would be from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualization of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions add_compounds 3. Add Compounds to Cells compound_prep->add_compounds incubate_48h 4. Incubate for 48 hours add_compounds->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate for 4 hours add_mtt->incubate_4h add_dmso 7. Add Solubilizing Agent (DMSO) incubate_4h->add_dmso read_absorbance 8. Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 9. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the in vitro MTT cytotoxicity assay.

Hypothetical Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM)
This compound HeLa 25.5
MCF-7 32.8
Doxorubicin (Positive Control) HeLa 0.8
MCF-7 1.2

This hypothetical data suggests that this compound exhibits moderate cytotoxic activity, though it is less potent than the established anticancer drug, Doxorubicin.

Section 3: In Vitro and In Vivo Anti-Inflammatory Activity Assessment

Inflammation is a complex biological response implicated in numerous diseases.[5] The anti-inflammatory potential of a novel compound is a key area of investigation. We will compare the hypothetical anti-inflammatory effects of this compound with Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[2][9][10][11][12]

In Vitro Anti-Inflammatory Assay: Nitric Oxide Scavenging Activity

Excessive production of nitric oxide (NO) is a hallmark of inflammation.[13][14][15][16] Therefore, the ability of a compound to scavenge NO can be an indicator of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, mix 50 µL of various concentrations of this compound (e.g., 10-500 µg/mL) or Ibuprofen with 50 µL of 10 mM sodium nitroprusside in phosphate-buffered saline (PBS).

  • Incubation: Incubate the plate at room temperature for 150 minutes.

  • Griess Reagent Addition: After incubation, add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 546 nm. A decrease in absorbance compared to the control (sodium nitroprusside in PBS without the test compound) indicates NO scavenging activity.

  • Data Analysis: Calculate the percentage of NO scavenging activity for each concentration.

In Vitro Anti-Inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS), mimicking an inflammatory response.[13][14][17][18][19][20]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Ibuprofen for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent as described in the NO scavenging assay.

  • Data Analysis: Calculate the percentage of inhibition of NO production for each concentration relative to the LPS-treated control.

Hypothetical Comparative In Vitro Anti-Inflammatory Data
AssayCompoundIC50 (µg/mL)
Nitric Oxide Scavenging This compound 85.2
Ibuprofen >500
Inhibition of LPS-Induced NO Production This compound 42.7
Ibuprofen 65.1

This hypothetical data suggests that this compound may possess anti-inflammatory properties by inhibiting NO production in macrophages, and to a lesser extent, by direct NO scavenging.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound.[21][22][23][24][25] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group (vehicle), a positive control group (Ibuprofen, e.g., 10 mg/kg), and test groups (this compound at various doses, e.g., 10, 30, and 100 mg/kg). Fast the animals overnight before the experiment.

  • Compound Administration: Administer the vehicle, Ibuprofen, or this compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Visualization of the Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction & Measurement cluster_analysis Data Analysis acclimatize 1. Acclimatize Rats grouping 2. Group and Fast Animals acclimatize->grouping administer_compound 3. Administer Test Compounds/Controls grouping->administer_compound inject_carrageenan 4. Inject Carrageenan administer_compound->inject_carrageenan measure_paw 5. Measure Paw Volume (0-4h) inject_carrageenan->measure_paw calculate_inhibition 6. Calculate % Inhibition of Edema measure_paw->calculate_inhibition

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Hypothetical Comparative In Vivo Anti-Inflammatory Data
Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hours
Control (Vehicle) -0%
Ibuprofen 1045.2%
This compound 1020.5%
3035.8%
10052.1%

This hypothetical data suggests that this compound exhibits a dose-dependent anti-inflammatory effect in vivo, with the highest dose showing efficacy comparable to the standard drug, Ibuprofen.

Section 4: Discussion and Future Directions

The hypothetical data presented in this guide illustrates a plausible pharmacological profile for this compound, characterized by moderate cytotoxic and significant anti-inflammatory activities. The in vitro assays provide initial insights into its potential mechanisms of action, suggesting an ability to modulate nitric oxide pathways. The in vivo data further supports its anti-inflammatory potential in a complex biological system.

It is imperative to underscore that this guide serves as a methodological framework. The actual biological effects of this compound must be determined through rigorous experimentation. Future studies should aim to:

  • Elucidate the precise mechanism of action: Investigate its effects on key inflammatory mediators (e.g., prostaglandins, cytokines) and signaling pathways (e.g., NF-κB).

  • Expand the cytotoxicity profiling: Test its effects on a wider range of cancer cell lines and normal, non-cancerous cells to determine its therapeutic index.

  • Conduct pharmacokinetic and toxicological studies: Evaluate its absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models.

By adhering to the principles of scientific integrity and employing robust, validated methodologies as outlined in this guide, the scientific community can effectively and efficiently evaluate the therapeutic potential of novel compounds like this compound.

References

Safety Operating Guide

A Comprehensive Safety Protocol for Handling 3-hydroxy-N-methylpropanamide in a Research and Development Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-hydroxy-N-methylpropanamide (CAS No. 6830-81-5). The following protocols are designed to empower you with the knowledge to work confidently and safely, ensuring both personal and environmental protection. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to foster a deeply ingrained culture of safety within your laboratory.

Section 1: Understanding the Hazard Profile of this compound

This compound is a solid organic compound with the molecular formula C₄H₉NO₂.[1][2][3] While its applications are promising, it is crucial to recognize its potential hazards to mitigate risks effectively.

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined in this guide.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's known hazards.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldGiven that the compound causes serious eye irritation, chemical splash goggles are mandatory.[2] A face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are required to prevent skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[2][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection Laboratory CoatA standard laboratory coat must be worn to protect skin and clothing from accidental spills and contamination.[5]
Respiratory Protection NIOSH-approved RespiratorDue to the risk of respiratory irritation and harm if inhaled, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][4] If the potential for aerosolization exists and a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow: Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Safety Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Section 3: Operational Plan - A Step-by-Step Handling Procedure

Adherence to a systematic workflow is critical for minimizing exposure and ensuring the integrity of your research.

3.1. Preparation and Weighing

  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.

  • Engineering Controls: Ensure the chemical fume hood is functioning correctly before commencing work.

  • Weighing: If weighing the solid compound, use a balance within the fume hood. Handle the material carefully to avoid generating dust.

3.2. Solution Preparation

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs. This compound is soluble in water and polar organic solvents.[3]

  • Dissolution: Slowly add the solid to the solvent while stirring to facilitate dissolution. Avoid splashing.

  • Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.

3.3. Post-Handling Decontamination

  • Surface Cleaning: Upon completion of your work, decontaminate the work area by wiping it down with an appropriate cleaning agent.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with the chemical.

Section 4: Disposal Plan - Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

4.1. Waste Segregation

  • Solid Waste: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of in a designated solid hazardous waste container.

4.2. Disposal Procedure

  • Container Management: Use a compatible, leak-proof container for all waste streams. Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name.

  • Licensed Disposal: All waste must be disposed of through a licensed professional waste disposal service.[4] Follow your institution's specific procedures for chemical waste pickup.

Logical Relationship: Waste Disposal Workflow

Disposal_Workflow Start Handling of this compound Complete Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Unused chemical, contaminated disposables) Label_Solid Label Solid Waste Container Solid_Waste->Label_Solid Liquid_Waste Liquid Waste (Solutions containing the chemical) Label_Liquid Label Liquid Waste Container Liquid_Waste->Label_Liquid Segregate->Solid_Waste Solid Segregate->Liquid_Waste Liquid Store Store in Designated Hazardous Waste Area Label_Solid->Store Label_Liquid->Store Dispose Dispose via Licensed Professional Waste Disposal Service Store->Dispose

Caption: Workflow for the proper segregation and disposal of waste.

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Your diligence in handling this compound with the respect it demands is a testament to your commitment to scientific excellence and responsible research.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.